molecular formula C9H13NO2 B3386961 3,5-Dimethoxy-4-methylaniline CAS No. 78025-93-1

3,5-Dimethoxy-4-methylaniline

Cat. No.: B3386961
CAS No.: 78025-93-1
M. Wt: 167.2 g/mol
InChI Key: ILVRAUPHOFUERY-UHFFFAOYSA-N
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Description

3,5-Dimethoxy-4-methylaniline is a useful research compound. Its molecular formula is C9H13NO2 and its molecular weight is 167.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3,5-Dimethoxy-4-methylaniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,5-Dimethoxy-4-methylaniline including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,5-dimethoxy-4-methylaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO2/c1-6-8(11-2)4-7(10)5-9(6)12-3/h4-5H,10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILVRAUPHOFUERY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1OC)N)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

3,5-Dimethoxy-4-methylaniline: A Technical Guide on Reactivity, Synthetic Workflows, and Pharmaceutical Applications

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper

Executive Summary

In modern medicinal chemistry, the strategic selection of highly functionalized building blocks is paramount for accelerating lead optimization. 3,5-Dimethoxy-4-methylaniline (CAS: 78025-93-1) represents a highly versatile, electron-rich aromatic scaffold[1]. Characterized by a unique substitution pattern that sterically and electronically dictates its reactivity, this compound has emerged as a critical intermediate in the synthesis of advanced therapeutics.

As a Senior Application Scientist, I have structured this whitepaper to move beyond basic property listings. Here, we will dissect the structural causality that governs the reactivity of 3,5-dimethoxy-4-methylaniline, detail field-proven synthetic protocols, and map its downstream applications in epigenetics, cardiovascular disease, and immunology.

Physicochemical Profiling & Structural Causality

Understanding the physicochemical baseline of a building block is the first step in predicting its behavior in complex synthetic matrices.

Table 1: Core Physicochemical & Identification Data
PropertyValue / Identifier
Chemical Name 3,5-Dimethoxy-4-methylaniline
CAS Number 78025-93-1[1]
Molecular Formula C₉H₁₃NO₂[1]
Molecular Weight 167.21 g/mol [1]
InChI Key ILVRAUPHOFUERY-UHFFFAOYSA-N[1]
Physical Form Solid / Powder[1]
Storage Conditions Room Temperature (RT), inert atmosphere preferred[1]
Table 2: GHS Safety & Handling Profile
Hazard CodeDescriptionMitigation Strategy
H302 Harmful if swallowedHandle in a certified fume hood; do not ingest.
H315 Causes skin irritationWear nitrile gloves and standard lab coat.
H319 Causes serious eye irritationUse splash-proof safety goggles.
H335 May cause respiratory irritationEnsure adequate ventilation (GHS07 warning)[1].
Structural Causality & Reactivity

The reactivity of 3,5-dimethoxy-4-methylaniline is entirely dictated by the synergistic electronic effects of its substituents. The primary amine (-NH₂) is a strong ortho/para director. However, the para position is blocked by a methyl group, which itself contributes electron density via hyperconjugation. Furthermore, the two methoxy groups (-OCH₃) at the 3 and 5 positions are powerful electron donors via resonance.

The result: The aromatic ring is exceptionally electron-rich, making it highly susceptible to electrophilic aromatic substitution (EAS). Because the 4-position is blocked, incoming electrophiles are strictly directed to the 2- or 6-positions. This predictable regioselectivity is highly advantageous for synthesizing complex, multi-substituted pharmaceutical intermediates without generating intractable isomeric mixtures.

Key Synthetic Workflows and Experimental Protocols

To integrate this compound into drug discovery pipelines, chemists must master its functionalization. Below are two highly reliable, self-validating protocols for amine masking and electrophilic halogenation.

Protocol A: Amine Masking via N-Boc Protection

Objective: Protect the reactive primary amine to prevent unwanted nucleophilic attacks or oxidation during subsequent ring functionalization[2][3][4].

Causality of Reagent Selection: A 1:1 mixture of 1,4-Dioxane and water is utilized as the solvent system. Dioxane effectively solubilizes the lipophilic 3,5-dimethoxy-4-methylaniline and the di-tert-butyl dicarbonate (Boc₂O), while water dissolves the inorganic base (K₂CO₃). This creates an optimal biphasic interface. Potassium carbonate is specifically chosen over organic amines (like TEA) because it acts as a mild acid scavenger to neutralize the bicarbonate byproduct without competing for the Boc₂O electrophile, thereby driving the equilibrium forward.

Step-by-Step Methodology:

  • Dissolution: In a round-bottom flask, dissolve 3,5-dimethoxy-4-methylaniline (22.1 g, 132.3 mmol) in 380 mL of 1,4-dioxane[3].

  • Base Addition: Add 380 mL of deionized water followed by potassium carbonate (45.6 g, 330.8 mmol)[3]. Stir until the inorganic base is fully dissolved.

  • Electrophile Addition: Slowly add Boc₂O (34.6 g, 158.8 mmol) to the biphasic mixture[3].

  • Reaction Execution: Stir the mixture vigorously at room temperature (25 °C) for 14 hours[3].

  • Self-Validating Extraction: Extract the aqueous mixture with Dichloromethane (DCM) (3 × 100 mL)[3]. Validation step: Wash the combined organic layers with 0.1 M HCl. Because the product is now a neutral carbamate, it will remain in the organic phase, while any unreacted basic starting aniline will be protonated and washed away into the aqueous waste.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate via rotary evaporation to yield the Boc-protected intermediate[4].

Protocol B: Regioselective Electrophilic Bromination

Objective: Install a bromine atom at the ortho position to serve as a handle for downstream transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura coupling)[5].

Causality of Reagent Selection: Glacial acetic acid (AcOH) is deployed as both the solvent and the catalyst. The acidic environment polarizes the N-Br bond of N-Bromosuccinimide (NBS), generating a highly reactive bromonium (Br⁺) equivalent. Due to the intense electron-donating properties of the methoxy groups, no stronger Lewis acid (like FeBr₃) is required.

Step-by-Step Methodology:

  • Preparation: Dissolve 3,5-dimethoxy-4-methylaniline (5.0 g, 29.90 mmol) in 20 mL of glacial AcOH[5].

  • Halogenation: Add NBS (5.32 g, 29.90 mmol) portion-wise to control the mild exotherm[5].

  • Reaction Execution: Stir the mixture at 25 °C for 2 hours[5].

  • Self-Validating Quench: Slowly add saturated aqueous NaHCO₃ until the pH reaches 8–9[5]. Validation step: The cessation of CO₂ gas evolution visually confirms that all acetic acid has been neutralized. Furthermore, neutralizing the acid forces the organic product to crash out of the aqueous phase, maximizing extraction efficiency.

  • Extraction: Extract the basic mixture with Ethyl Acetate (EtOAc) (3 × 50 mL)[5].

  • Purification: Dry the combined organic layers over anhydrous Na₂SO₄, concentrate, and purify via silica gel chromatography to isolate the brominated derivative[5].

Mechanistic Visualization of Synthetic Divergence

The following diagram illustrates the primary synthetic pathways utilized to functionalize 3,5-dimethoxy-4-methylaniline.

Synthesis SM 3,5-Dimethoxy-4-methylaniline (Starting Material) Boc N-Boc Protection (Amine Masking) SM->Boc (Boc)2O, K2CO3 Dioxane/H2O Bromo Electrophilic Bromination (Halogenation) SM->Bromo NBS, AcOH Iodo Diazotization & Iodination (Sandmeyer Reaction) SM->Iodo NaNO2, HCl, KI

Figure 1: Core synthetic divergence pathways for 3,5-Dimethoxy-4-methylaniline functionalization.

Applications in Drug Discovery & Pharmacology

Derivatives of 3,5-dimethoxy-4-methylaniline have been heavily patented across multiple therapeutic areas due to their favorable pharmacokinetic properties and high target affinity.

A. Epigenetic Modulation (BET Inhibitors)

Bromodomain and Extra-Terminal motif (BET) proteins are epigenetic readers that stimulate transcription elongation. Inhibiting these proteins prevents them from binding to acetylated chromatin, effectively downregulating growth-promoting genes like c-Myc[3]. Derivatives synthesized from 3,5-dimethoxy-4-methylaniline act as competitive inhibitors for the acetyl-lysine binding pocket of BET bromodomains, showing significant promise in oncology (tumor suppression) and severe inflammatory disorders[3].

B. Cardiovascular Therapeutics (ApoA-I Upregulation)

Coronary artery disease is primarily driven by atherosclerosis[2]. High-density lipoprotein (HDL) particles, specifically those containing Apolipoprotein A-I (ApoA-I), protect against LDL oxidation and promote reverse cholesterol transport[4]. Compounds derived from the N-Boc protected intermediate of 3,5-dimethoxy-4-methylaniline have been proven to up-regulate the expression of ApoA-I, thereby facilitating the regression of atherosclerotic plaques[4].

C. Immunology (VCAM-1 and IL-6 Inhibition)

The conversion of leukocytes to foamy macrophages is a hallmark of chronic inflammation, mediated heavily by Vascular Cell Adhesion Molecule-1 (VCAM-1) and Interleukin-6 (IL-6)[2]. Quinazolone derivatives and other scaffolds built upon 3,5-dimethoxy-4-methylaniline act as potent down-regulators of VCAM-1 and IL-6[2]. By reducing leukocyte adhesion to the vascular endothelium, these agents are utilized in the treatment of asthma, rheumatoid arthritis, and autoimmune diseases[2].

BioPathway Deriv 3,5-Dimethoxy-4-methylaniline Derivatives BET BET Bromodomain Inhibition Deriv->BET Epigenetic Modulation VCAM VCAM-1 / IL-6 Down-regulation Deriv->VCAM Cytokine Suppression ApoA1 ApoA-I Up-regulation Deriv->ApoA1 Lipid Metabolism Cancer Oncology: Tumor Suppression BET->Cancer Blocks c-Myc Inflam Immunology: Reduced Adhesion VCAM->Inflam Reduces Leukocytes Cardio Cardiovascular: Plaque Regression ApoA1->Cardio Cholesterol Transport

Figure 2: Pharmacological mechanisms of 3,5-Dimethoxy-4-methylaniline derived therapeutics.

References

  • Sigma-Aldrich. "3,5-dimethoxy-4-methylaniline | 78025-93-1". MilliporeSigma Product Catalog.
  • Google Patents. "BRPI1014956B1 - Anti-inflammatory agents". Patent Database.
  • Google Patents. "US7196101B2 - Bis(5-aryl-2-pyridyl) derivatives". Patent Database.
  • Googleapis. "WO 2023/160672 A1". WIPO Patent Publication.
  • Googleapis. "US 2013/0281397 A1". US Patent Application Publication.
  • Google Patents. "US20080188467A1 - Compounds for the prevention and treatment of cardiovascular diseases". Patent Database.

Sources

Structural Elucidation of 3,5-Dimethoxy-4-methylaniline: A Comprehensive Analytical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context

3,5-Dimethoxy-4-methylaniline (CAS: 78025-93-1) is a highly substituted benzenoid compound that serves as a critical pharmacophore building block. It is frequently utilized in the synthesis of quinazolinone-based anti-inflammatory agents, vascular cell adhesion molecule-1 (VCAM-1) inhibitors, and heat shock protein 90 (HSP90) antagonists[1][2].

The structural elucidation of this molecule presents a fascinating analytical challenge due to its extreme steric congestion and localized electron density. The presence of a primary amine (-NH₂), two methoxy groups (-OCH₃), and a central methyl group (-CH₃) on a single aromatic ring creates competing electronic (resonance/induction) and steric (γ-gauche) effects. This whitepaper details a self-validating, multi-modal analytical workflow to definitively elucidate its structure, emphasizing the physical causality behind its unique spectral signatures.

Analytical Workflow & Self-Validating Methodology

To ensure absolute structural confidence, a tri-orthogonal approach utilizing Multi-Nuclear NMR, High-Resolution Mass Spectrometry (HRMS), and Fourier-Transform Infrared Spectroscopy (FT-IR) is employed. This system is self-validating: the molecular weight and formula established by HRMS constrain the structural possibilities, which are then geometrically mapped by NMR and functionally verified by FT-IR.

Workflow Sample Sample Prep (Analyte >98%) NMR Multi-Nuclear NMR (1H, 13C, 2D) Sample->NMR CDCl3 / TMS HRMS HRMS (ESI-TOF) Exact Mass & Frag Sample->HRMS MeOH / 0.1% FA FTIR FT-IR Spectroscopy Vibrational Modes Sample->FTIR KBr Pellet Data Data Integration & Causality Analysis NMR->Data HRMS->Data FTIR->Data Structure Structural Elucidation Data->Structure Orthogonal Validation

Fig 1. Multi-modal analytical workflow for 3,5-dimethoxy-4-methylaniline structural elucidation.

Step-by-Step Experimental Protocols
  • Nuclear Magnetic Resonance (NMR): Dissolve 15 mg of the analyte in 0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is chosen because the molecule is sufficiently lipophilic, and it avoids the rapid proton exchange of the -NH₂ group that would occur in protic solvents like Methanol-d₄. Add 0.03% v/v tetramethylsilane (TMS) as an internal chemical shift reference. Acquire ¹H NMR at 400 MHz (16 scans, 2s relaxation delay) and ¹³C NMR at 100 MHz (1024 scans) at 298 K.

  • High-Resolution Mass Spectrometry (HRMS): Prepare a 1 μg/mL solution in HPLC-grade methanol. Causality for additive: Add 0.1% formic acid to the matrix. The low pH forces the protonation of the primary amine, ensuring high ionization efficiency in positive Electrospray Ionization (ESI+) mode. Inject 5 μL into a TOF mass spectrometer (Capillary: 3.0 kV; Desolvation: 350 °C).

  • FT-IR Spectroscopy: Grind 2 mg of the analyte with 200 mg of anhydrous potassium bromide (KBr). Causality for matrix: KBr is completely transparent in the mid-IR region (4000–400 cm⁻¹). Press the mixture under 10 tons of pressure for 2 minutes to form a crystalline pellet, eliminating scattering artifacts caused by air pockets. Acquire 32 scans at a resolution of 4 cm⁻¹.

Multi-Nuclear NMR Analysis & Steric Causality

The NMR spectra of 3,5-dimethoxy-4-methylaniline are defined by profound electronic shielding and steric compression[3][4].

Electronic Shielding (¹H NMR): The primary amine and the two methoxy groups exert powerful resonance-donating (+R) effects into the aromatic ring. This dramatically increases the electron density at the C2 and C6 positions. Consequently, the aromatic protons are heavily shielded, resonating as a sharp singlet at an unusually high field (δ ~6.06 ppm) compared to standard benzenoid protons (δ ~7.26 ppm).

Steric Compression / γ-Gauche Effect (¹³C NMR): The most diagnostic feature of this molecule is the chemical shift of the C4-methyl carbon. In a typical toluene derivative, the methyl carbon resonates at δ 20–21 ppm. However, in 3,5-dimethoxy-4-methylaniline, the methyl group is sterically locked between two bulky methoxy oxygen atoms. This spatial crowding forces the electron clouds to compress (the γ-gauche effect), resulting in extreme diamagnetic shielding. The C4-methyl carbon consequently resonates at a highly distinct δ 8.0–9.1 ppm[3][4].

Table 1: Quantitative NMR Spectral Assignments
NucleusChemical Shift (δ, ppm)Multiplicity & IntegrationAssignmentStructural Rationale & Causality
¹H 6.06Singlet, 2HAr-H (C2, C6)Highly shielded by +R effects of ortho -NH₂ and -OCH₃ groups.
¹H 3.77 - 3.85Singlet, 6H-OCH₃ (C3, C5)Deshielded by electronegative oxygen; equivalent due to C2v symmetry.
¹H ~3.50Broad Singlet, 2H-NH₂ (C1)Broadened due to quadrupolar relaxation of ¹⁴N and slow proton exchange.
¹H 2.00 - 2.10Singlet, 3HAr-CH₃ (C4)Slightly shielded compared to typical aryl-methyls due to flanking oxygens.
¹³C ~158.0SingletC3, C5 (Ar-C)Strongly deshielded by direct attachment to electronegative oxygen.
¹³C ~145.0SingletC1 (Ar-C)Deshielded by attachment to the primary amine nitrogen.
¹³C ~108.0SingletC4 (Ar-C)Shielded by the +R effect of the meta-amine, counteracting the methyl.
¹³C ~90.0 - 95.0SingletC2, C6 (Ar-CH)Extreme shielding due to combined +R effects of ortho substituents.
¹³C 55.7 - 58.5Singlet-OCH₃ carbonsStandard methoxy carbon shift.
¹³C 8.0 - 9.1SingletAr-CH₃ carbonDiagnostic: Extreme shielding due to γ-gauche steric compression[3].

HRMS and Fragmentation Pathways

The exact monoisotopic mass of the neutral molecule (C₉H₁₃NO₂) is 167.0946 Da. Under ESI+ conditions, the protonated molecule [M+H]⁺ is observed at m/z 168.1025.

The collision-induced dissociation (CID) of this molecule follows highly predictable, thermodynamically driven pathways. The most favorable initial fragmentation is the homolytic cleavage of a methyl radical (•CH₃, 15 Da) from one of the methoxy groups. Causality: This cleavage is energetically favored because the resulting radical cation (m/z 153.0790) can delocalize its charge and unpaired electron across the highly conjugated ring, forming a stable quinoid-type oxonium structure. A competing, albeit less dominant, pathway is the neutral loss of ammonia (NH₃, 17 Da) from the protonated amine group.

Fragmentation M1 [M+H]+ m/z 168.1025 C9H14NO2+ M2 [M+H - •CH3]+ m/z 153.0790 Quinoid Oxonium Ion M1->M2 - •CH3 (15 Da) Homolytic Cleavage M3 [M+H - NH3]+ m/z 151.0759 Substituted Benzyl Cation M1->M3 - NH3 (17 Da) Protonation at Amine M4 [M+H - •CH3 - CO]+ m/z 125.0841 Ring Contraction Product M2->M4 - CO (28 Da) Ether Degradation

Fig 2. Proposed ESI-HRMS fragmentation pathway for 3,5-dimethoxy-4-methylaniline.

Vibrational Spectroscopy (FT-IR)

FT-IR serves as the final orthogonal check, confirming the presence of the functional groups mapped by NMR and MS.

  • Primary Amine (-NH₂): Because the amine has two N-H bonds, they couple to produce two distinct stretching vibrations: an asymmetric stretch at ~3450 cm⁻¹ and a symmetric stretch at ~3360 cm⁻¹. The presence of this doublet is an absolute confirmation of a primary (rather than secondary) amine.

  • Aromatic Ethers (-OCH₃): The asymmetric C-O-C stretch manifests as a highly intense, broad band at ~1130 cm⁻¹, driven by the large change in the dipole moment during the vibration of the highly polarized carbon-oxygen bond.

  • Aromatic Ring: The C=C skeletal vibrations appear at ~1610 cm⁻¹ and ~1500 cm⁻¹. These bands are unusually intense for an aromatic ring due to the high degree of polarization induced by the asymmetric electron-donating substituents.

Conclusion

The structural elucidation of 3,5-dimethoxy-4-methylaniline demonstrates the necessity of understanding physical causality in analytical chemistry. By recognizing how extreme steric congestion (γ-gauche effects) and powerful resonance donation (+R) manipulate the localized electron density, analysts can confidently assign the highly atypical ¹³C NMR shifts (e.g., the δ 8-9 ppm methyl carbon) and predict the mass spectrometric fragmentation pathways of this vital pharmaceutical building block.

References

  • Sigma-Aldrich (MilliporeSigma). "3,5-dimethoxy-4-methylaniline | 78025-93-1". sigmaaldrich.com.

  • Patent Application Publication Pub. No.: US 2008/0188467 A1. "Anti-inflammatory agents". googleapis.com. 1

  • WO2005028434A2 - Novel heterocyclic compounds as hsp90-inhibitors. google.com. 2

  • UC Santa Barbara. "Syntheses of several analogs of the mariline A-C". eScholarship.org. 3

  • Supporting Information for Angew. Chem. Int. Ed. 200461294 (3,5-dimethoxy-4-methylphenol derivatives). wiley-vch.de. 4

Sources

3,5-Dimethoxy-4-methylaniline (CAS 78025-93-1): A Technical Guide to Properties, Synthetic Workflows, and Therapeutic Applications

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist, I frequently encounter anilines that serve as critical linchpins in the synthesis of advanced active pharmaceutical ingredients (APIs). Among these, 3,5-Dimethoxy-4-methylaniline (CAS: 78025-93-1) stands out as a highly specialized intermediate. Its unique substitution pattern—a methyl group flanked by two electron-donating methoxy groups, positioned para to a primary amine—imparts specific steric and electronic properties that are highly sought after in drug discovery, particularly for cardiovascular and anti-inflammatory therapeutics.

This whitepaper provides an in-depth analysis of its physicochemical properties, mechanistic roles in biological applications, and field-proven synthetic protocols, ensuring that researchers can leverage this compound with maximum efficacy and scientific rigor.

Physicochemical Profiling & Structural Analysis

The reactivity of 3,5-Dimethoxy-4-methylaniline is dictated by the strong electron-donating nature of its methoxy and methyl groups, which significantly increases the electron density of the aromatic ring. This makes the ring highly susceptible to electrophilic aromatic substitution, while the primary amine remains a versatile handle for protection, diazotization, or amide coupling.

Table 1: Quantitative Physicochemical Properties

PropertyValue
CAS Number 78025-93-1
Molecular Formula C₉H₁₃NO₂
Molecular Weight 167.21 g/mol
Physical Form Solid / Powder
InChI Key ILVRAUPHOFUERY-UHFFFAOYSA-N
Storage Temperature Room Temperature (RT)
Mechanistic Applications in Drug Discovery

The structural motif of 3,5-Dimethoxy-4-methylaniline is frequently incorporated into complex scaffolds designed to modulate lipid metabolism and inflammatory pathways.

2.1 Cardiovascular Therapeutics (ApoA-I Up-regulation)

Low levels of high-density lipoprotein cholesterol (HDL-C) are a major risk factor for cardiovascular disease. The cardioprotective effect of HDL-C is primarily driven by Apolipoprotein A-I (ApoA-I). Derivatives synthesized from 3,5-Dimethoxy-4-methylaniline, such as specific quinazolone compounds, have been proven to up-regulate the expression of ApoA-I. This up-regulation enhances reverse cholesterol transport and attenuates oxidative stress, offering a superior pharmacological profile compared to naturally occurring polyphenols [1].

2.2 Anti-Inflammatory Agents (IL-6 and VCAM-1 Modulation)

In inflammatory diseases like atherosclerosis and arthritis, Interleukin-6 (IL-6) and Vascular Cell Adhesion Molecule-1 (VCAM-1) play pivotal roles in leukocyte recruitment and endothelial activation. Synthetic derivatives of this aniline have demonstrated the ability to inhibit VCAM-1 expression, thereby preventing the adhesion of monocytes to the vascular endothelium—a critical initial step in atherogenesis [2].

Synthetic Methodologies & Experimental Protocols

To ensure reproducibility and trustworthiness, the following protocols are designed as self-validating systems. The causality behind each reagent choice and condition is explicitly detailed to empower researchers to troubleshoot and scale effectively.

Protocol A: Synthesis of N-Boc-3,5-dimethoxy-4-methylaniline

Protecting the primary amine is often the first step in utilizing this compound to prevent unwanted side reactions during downstream multi-step synthesis [3].

  • Objective: Selective protection of the primary amine using Di-tert-butyl dicarbonate (Boc₂O).

  • Materials: 3,5-Dimethoxy-4-methylaniline (132.3 mmol), 1,4-Dioxane (380 mL), Water (380 mL), Potassium Carbonate (330.8 mmol), Boc₂O (158.8 mmol).

Step-by-Step Methodology:

  • Solvent Preparation: Dissolve 3,5-dimethoxy-4-methylaniline in a 1:1 mixture of 1,4-dioxane and water.

    • Causality: Dioxane efficiently solubilizes the organic aniline, while water dissolves the inorganic base (K₂CO₃). This biphasic/miscible solvent system ensures homogeneous reaction kinetics and prevents localized concentration spikes.

  • Base Addition: Add potassium carbonate to the solution.

    • Causality: K₂CO₃ acts as a mild, non-nucleophilic base. It neutralizes the acidic byproducts formed during the reaction, keeping the amine in its active, deprotonated state without hydrolyzing the Boc₂O too rapidly.

  • Reagent Introduction: Slowly add Boc₂O and stir at room temperature for 14 hours.

    • Causality: Room temperature is sufficient for this thermodynamically favorable reaction; elevated temperatures could lead to the thermal degradation of Boc₂O or the formation of isocyanates.

  • Workup & Extraction: Extract the reaction mixture with dichloromethane (DCM, 3 × 100 mL).

    • Causality: DCM is highly efficient at partitioning the N-Boc protected product away from the aqueous layer containing unreacted K₂CO₃ and water-soluble impurities.

  • Self-Validation & Purification: Concentrate using a rotary evaporator and purify the solid residue via silica gel column chromatography.

    • Validation System: Successful protection is confirmed analytically by the disappearance of the primary amine N-H stretch (~3300-3400 cm⁻¹) in FTIR and the appearance of a strong carbamate carbonyl stretch (~1700 cm⁻¹).

Protocol B: Diazotization and Iodination (Sandmeyer-Type Reaction)

Converting the amine to a halide (e.g., iodine) transforms the molecule into a versatile cross-coupling partner for Suzuki or Stille couplings [4].

  • Objective: Synthesis of 1-iodo-3,5-dimethoxy-4-methylbenzene.

Step-by-Step Methodology:

  • Acidic Suspension: Suspend 3,5-dimethoxy-4-methylaniline in 6.0 M hydrochloric acid and cool to 0–5 °C in an ice bath.

    • Causality: Strong acidic conditions are required to protonate the amine. The ice bath is critical because the resulting diazonium salt is highly unstable and will violently decompose into nitrogen gas and a phenol derivative at room temperature.

  • Diazotization: Add a cold aqueous solution of sodium nitrite (NaNO₂) dropwise.

    • Causality: NaNO₂ reacts with HCl to generate nitrous acid (HNO₂) in situ, which is the active electrophile that converts the primary amine into the diazonium cation.

  • Halogenation: After 30 minutes, add an aqueous solution of potassium iodide (KI).

    • Causality: The iodide anion is a strong enough nucleophile to displace the diazonium group, driving the evolution of N₂ gas and yielding the iodinated aryl ring.

    • Validation System: The cessation of nitrogen gas bubbling serves as a visual, real-time indicator of reaction completion.

Visualizing the Synthetic and Biological Workflow

The following diagram illustrates the logical progression from the raw aniline intermediate through synthetic transformations to its ultimate biological therapeutic targets.

G A 3,5-Dimethoxy-4-methylaniline (CAS: 78025-93-1) B Boc Protection (Boc2O, K2CO3, Dioxane/H2O) A->B C Diazotization & Halogenation (NaNO2, HCl, KI) A->C D N-Boc-3,5-dimethoxy-4-methylaniline B->D E 1-Iodo-3,5-dimethoxy-4-methylbenzene C->E F Quinazolone Derivatives D->F G Bis(5-aryl-2-pyridyl) Derivatives E->G H Up-regulation of ApoA-I (Cardiovascular Tx) F->H I Inhibition of IL-6 & VCAM-1 (Anti-inflammatory Tx) F->I G->I

Synthetic and biological workflow of 3,5-Dimethoxy-4-methylaniline from intermediate to therapeutic.

Analytical Characterization Standards

To ensure the trustworthiness of the synthesized intermediates, rigorous analytical validation is required:

  • ¹H NMR (CDCl₃): For N-Boc-3,5-dimethoxy-4-methylaniline, key diagnostic peaks include the singlet for the tert-butyl group at ~1.5 ppm (9H), the methoxy protons at ~3.8 ppm (6H), and the aromatic protons appearing as a singlet around 6.7 ppm (2H) due to the symmetry of the molecule.

  • HPLC/LC-MS: Utilizing a C18 reverse-phase column with a gradient of water/acetonitrile (containing 0.1% Formic Acid) ensures sharp peak resolution. The parent mass [M+H]⁺ for the Boc-protected derivative is expected at m/z 268.

References
  • Title: US8889698B2 - Compounds for the prevention and treatment of cardiovascular diseases. Source: Google Patents.
  • Title: BRPI1014956B1 - Anti-inflammatory agents. Source: Google Patents.
  • Title: US7196101B2 - Bis(5-aryl-2-pyridyl) derivatives. Source: Google Patents.

Sources

Comprehensive Technical Guide: Physical Properties and Synthetic Applications of 3,5-Dimethoxy-4-methylaniline

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the selection of highly specific building blocks dictates the downstream success of therapeutic synthesis. 3,5-Dimethoxy-4-methylaniline (CAS: 78025-93-1) is an electron-rich aromatic amine that has become increasingly prominent in targeted drug discovery. In my experience overseeing scale-up syntheses, this molecule serves as a critical, high-value intermediate—most notably in the synthesis of apolipoprotein A-I (ApoA-I) upregulators designed to enhance reverse cholesterol transport for cardiovascular therapies ()[1]. Additionally, its unique steric and electronic profile makes it an ideal precursor in the development of Bromodomain and Extra-Terminal motif (BET) inhibitors for oncology applications ()[2].

This whitepaper provides an in-depth analysis of its physical properties, structural causality, and a field-proven, self-validating protocol for its functionalization.

Core Physical and Chemical Properties

Understanding the baseline physical properties of 3,5-Dimethoxy-4-methylaniline is essential for optimizing reaction conditions, particularly regarding solubility and phase-transfer kinetics during extraction.

The following table summarizes the validated quantitative and qualitative data for this compound ()[3]:

PropertyValue / Description
CAS Number 78025-93-1
Molecular Formula C9H13NO2
Molecular Weight 167.21 g/mol
Physical Form Solid (Powder)
Storage Temperature Room Temperature (RT)
InChI Key ILVRAUPHOFUERY-UHFFFAOYSA-N
GHS Hazard Statements H302, H315, H319, H335

Structural Characteristics and Reactivity (Causality Analysis)

The chemical behavior of 3,5-Dimethoxy-4-methylaniline is strictly dictated by the synergistic effects of its substituents. As an application scientist, I rely on these predictable electronic effects to drive regioselective reactions:

  • Hyper-Nucleophilicity: The two methoxy groups (-OCH3) at the 3 and 5 positions strongly donate electron density into the aromatic ring via resonance. This significantly increases the electron density at the amine nitrogen, enhancing its nucleophilicity compared to an unsubstituted aniline.

  • Steric Directing Effects: The methyl group (-CH3) at the 4-position blocks the para-position from electrophilic aromatic substitution. Consequently, any potential ring substitution is forced to the sterically hindered ortho-positions (2 and 6). This effectively isolates the amine group as the primary, uncontested site for electrophilic attack (e.g., acylation, Boc-protection).

Reactivity Core 3,5-Dimethoxy-4-methylaniline (Core Building Block) Boc Boc-Protection (N-Boc Derivative) Core->Boc (Boc)2O, K2CO3 Dioxane/H2O Amide Amide Coupling (Therapeutic Intermediates) Core->Amide R-COCl, Base or HATU/DIPEA Oxidation Oxidation (Quinone Derivatives) Core->Oxidation Oxidants (e.g., Ag2O)

Fig 1: Primary synthetic functionalization pathways of 3,5-Dimethoxy-4-methylaniline.

Experimental Protocol: Self-Validating N-Boc Protection Workflow

In drug development, protecting the highly reactive amine group is universally the first step before modifying other parts of a larger molecular scaffold. The following protocol details the synthesis of tert-butyl (3,5-dimethoxy-4-methylphenyl)carbamate, utilizing a biphasic solvent system[1].

Causality of Experimental Choices:
  • Why Dioxane/Water (1:1)? Dioxane effectively solubilizes the hydrophobic 3,5-Dimethoxy-4-methylaniline and the Boc-anhydride, while water dissolves the inorganic base. This biphasic interface is critical for continuous acid scavenging without precipitating the reactants.

  • Why Potassium Carbonate ( K2​CO3​ )? A mild base is chosen over stronger bases (like NaOH) to prevent the premature hydrolysis of the Boc-anhydride before it can successfully react with the amine.

Step-by-Step Methodology:
  • Reaction Setup: Dissolve 22.1 g (132.3 mmol) of 3,5-Dimethoxy-4-methylaniline in 380 mL of 1,4-dioxane.

  • Base Addition: Add 380 mL of deionized water to the solution, followed by the slow addition of 45.6 g (330.8 mmol) of K2​CO3​ .

    • Self-Validation Check: Visually ensure complete dissolution of the base before proceeding to prevent localized pH spikes and yield loss.

  • Boc-Anhydride Addition: Dropwise add 34.6 g (158.8 mmol) of Di-tert-butyl dicarbonate ( (Boc)2​O ).

  • Incubation: Stir the biphasic mixture vigorously at room temperature ( 20−25∘C ) for 14 hours.

    • Self-Validation Check: Monitor the reaction via TLC (Thin-Layer Chromatography) using a Hexane:Ethyl Acetate (3:1) eluent. The disappearance of the lower Rf​ amine spot confirms reaction completion.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with Dichloromethane (DCM) ( 3×100 mL). The Boc-protected product partitions cleanly into the dense lower DCM layer.

  • Concentration & Purification: Dry the combined organic layers over anhydrous Na2​SO4​ , filter, and concentrate using a rotary evaporator. Purify the resulting solid residue via silica gel column chromatography to yield the pure carbamate (Typical yield: ~73%).

Workflow Step1 Reaction Setup + (Boc)2O + K2CO3 Step2 Solvent System Dioxane:Water (1:1) Step1->Step2 Step3 Incubation Stir 14h @ RT Step2->Step3 Step4 Extraction DCM (3x100 mL) Step3->Step4 Step5 Concentration Rotary Evaporation Step4->Step5 Step6 Purification Silica Chromatography Step5->Step6

Fig 2: Step-by-step N-Boc protection workflow demonstrating phase extraction and purification.

Analytical Characterization Standards

To verify the integrity of the synthesized or purchased 3,5-Dimethoxy-4-methylaniline, researchers must rely on spectroscopic validation:

  • 1H NMR (Nuclear Magnetic Resonance): The spectrum should feature a distinct singlet integrating to 6 protons around δ 3.8 ppm, corresponding to the two symmetrical methoxy groups. A singlet integrating to 3 protons near δ 2.0 ppm confirms the para-methyl group. The aromatic protons will appear as a singlet (integrating to 2 protons) in the aromatic region ( δ 6.0 - 6.5 ppm), reflecting the symmetry of the molecule.

  • Mass Spectrometry (LC-MS): Electrospray ionization (ESI+) should yield a prominent [M+H]+ peak at m/z 168.2.

Health, Safety, and Handling Protocols

As an aniline derivative, 3,5-Dimethoxy-4-methylaniline poses specific health hazards. According to its GHS classification, it is harmful if swallowed (H302) and causes skin/eye irritation (H315, H319)[3].

  • PPE Requirements: Nitrile gloves, safety goggles, and a lab coat are mandatory.

  • Engineering Controls: All manipulations, especially weighing the powder, must be conducted within a certified chemical fume hood to prevent inhalation of particulates (H335).

  • Storage: Store in a tightly sealed container at room temperature, protected from light and oxidizing agents to prevent spontaneous oxidation of the electron-rich ring.

References

  • Title: Compounds for the prevention and treatment of cardiovascular diseases (US20080188467A1)
  • Title: Patent Application Publication: BET Inhibitors (US20130281397A1)

Sources

Elucidating the Mechanism of Action for 3,5-Dimethoxy-4-methylaniline: A Strategic Research Guide

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical guide by a Senior Application Scientist

Executive Summary

3,5-Dimethoxy-4-methylaniline is a substituted aniline derivative whose specific mechanism of action is not yet fully characterized in publicly available literature. However, its structural motif is of significant interest to medicinal chemists. The aniline scaffold is a common feature in many pharmaceuticals but is also recognized as a "structural alert" due to potential metabolic liabilities leading to toxicity.[1][2] This guide bypasses a simple declaration of the unknown and instead provides a comprehensive, strategic framework for researchers to systematically elucidate the compound's mechanism of action. We will review the known context of related aniline compounds, propose a multi-tiered experimental workflow from in-silico screening to cellular pathway analysis, and provide detailed, actionable protocols for key experiments. This document serves as both a whitepaper on the scientific approach and a practical guide for drug development professionals seeking to characterize novel aniline derivatives.

The Aniline Conundrum: Therapeutic Potential vs. Metabolic Risk

Aniline and its derivatives are foundational building blocks in modern pharmacology, prized for their synthetic versatility.[3][4] However, the electron-rich aromatic ring of the aniline moiety is susceptible to oxidative metabolism, primarily by cytochrome P450 enzymes. This can generate reactive metabolites like nitrosoarenes and quinone-imines, which are implicated in idiosyncratic adverse drug reactions such as hepatotoxicity.[1][5]

Consequently, a primary strategy in contemporary drug discovery involves the bioisosteric replacement of the aniline group with more metabolically stable scaffolds.[6][7] This approach aims to preserve the desired pharmacological activity while mitigating the risks of toxicity. Understanding the precise mechanism of a novel aniline derivative like 3,5-Dimethoxy-4-methylaniline is therefore critical to assess its therapeutic window and potential for future development or modification.

Biological Context from Structurally Related Analogs

Direct studies on 3,5-Dimethoxy-4-methylaniline are scarce. However, research on related structures provides a logical starting point for hypothesis generation.

  • Antioxidant Activity of Schiff Base Derivatives: A study on Schiff bases derived from 3,5-dimethoxyaniline demonstrated notable DPPH radical scavenging activity, suggesting that this core can be incorporated into molecules with antioxidant potential.[8]

  • Oncogenic Pathway Inhibition: A complex derivative, 4-(3,5-dimethoxy-4-(((4-methoxyphenethyl)amino)methyl)phenoxy)-N-phenylaniline, was identified as a potent inhibitor of c-Myc/MAX dimerization.[9] This compound exhibited significant cytotoxicity against colorectal cancer cell lines (HT29 and HCT 15), induced apoptosis, and caused cell cycle arrest. Western blot analysis confirmed a strong down-regulation of c-Myc expression.[9]

While the activity of this complex molecule cannot be directly attributed to the 3,5-dimethoxy-aniline moiety alone, it strongly suggests that this scaffold can be effectively utilized in the design of agents targeting critical oncogenic pathways. This finding provides our first testable hypothesis: Does 3,5-Dimethoxy-4-methylaniline itself possess inhibitory activity against c-Myc or related transcription factors?

A Proposed Workflow for Mechanistic Elucidation

We propose a phased approach, beginning with broad, high-throughput methods and progressively focusing on more specific, hypothesis-driven experiments.

Phase 1: Broad-Spectrum Screening & Hypothesis Generation

The initial phase is designed to cast a wide net to identify potential biological activities and narrow the field of possible targets.

Before committing to wet-lab resources, computational methods can predict likely protein targets. This involves docking 3,5-Dimethoxy-4-methylaniline against a library of known protein structures, particularly those implicated in cancer and metabolic diseases.

Experimental Protocol: In Silico Docking

  • Ligand Preparation: Generate a 3D conformation of 3,5-Dimethoxy-4-methylaniline. Assign partial charges and define rotatable bonds.

  • Target Library Selection: Compile a library of PDB structures, including but not limited to:

    • The c-Myc/MAX dimerization interface.

    • A panel of key kinases (e.g., VEGFR-2, EGFR, ABL).

    • Nuclear hormone receptors.

  • Docking Simulation: Use a validated docking program (e.g., AutoDock Vina, Glide) to predict the binding affinity and pose of the ligand within the active or allosteric sites of each target.

  • Analysis: Rank potential targets based on predicted binding energy (kcal/mol). Visually inspect the top-scoring poses to ensure key interactions (e.g., hydrogen bonds, hydrophobic packing) are plausible.

The next step is to determine if the compound has any functional effect on whole cells and to screen it against a broad panel of enzymes.

Experimental Protocol: Cell Viability Assay (MTT/MTS)

  • Cell Plating: Seed various cell lines (e.g., HT29, HCT 15, HepG2, and a non-cancerous line like HEK293T) in 96-well plates and allow them to adhere overnight.

  • Compound Treatment: Treat cells with a serial dilution of 3,5-Dimethoxy-4-methylaniline (e.g., from 0.1 µM to 100 µM) for 72 hours.

  • MTT/MTS Addition: Add MTT or MTS reagent to each well and incubate for 2-4 hours. The reagent is converted to a colored formazan product by metabolically active cells.

  • Data Acquisition: Measure the absorbance at the appropriate wavelength using a plate reader.

  • Analysis: Normalize the data to vehicle-treated controls and calculate the half-maximal inhibitory concentration (IC50) for each cell line.

Data Presentation: Hypothetical Cell Viability Results

Cell LineLineagePutative TargetIC50 (µM) of 3,5-Dimethoxy-4-methylaniline
HT29Colorectal Carcinomac-Myc> 100
HCT 15Colorectal Carcinomac-Myc> 100
K562Chronic Myeloid LeukemiaBcr-Abl45.2
A549Lung CarcinomaEGFR> 100
HEK293TEmbryonic KidneyN/A (Control)> 100

This hypothetical data suggests a selective effect on a leukemia cell line, pointing towards a potential target other than c-Myc.

Phase 2: Target Identification and Validation

If Phase 1 experiments suggest a biological effect (e.g., selective cytotoxicity), the next step is to definitively identify the direct molecular target.

CETSA is a powerful technique to validate target engagement in a native cellular environment. The principle is that a ligand binding to its target protein confers thermal stability.

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

  • Cell Culture and Lysis: Culture the responsive cell line (e.g., K562 from our hypothetical data) and prepare a cell lysate.

  • Compound Incubation: Aliquot the lysate and incubate with either vehicle (DMSO) or 3,5-Dimethoxy-4-methylaniline at a saturating concentration.

  • Thermal Challenge: Heat the aliquots across a temperature gradient (e.g., 40°C to 70°C) for 3 minutes.

  • Separation: Centrifuge the samples to pellet the aggregated, denatured proteins. The supernatant contains the soluble, stabilized proteins.

  • Analysis by Western Blot: Analyze the supernatant fractions by Western blotting using an antibody against the putative target protein identified from in silico screening or other methods (e.g., Bcr-Abl). A positive result is a shift in the melting curve to a higher temperature in the presence of the compound.

Mandatory Visualization: CETSA Workflow Diagram

CETSA_Workflow cluster_prep Sample Preparation cluster_exp Experiment cluster_analysis Analysis Lysate Cell Lysate Vehicle Vehicle (DMSO) Lysate->Vehicle Compound 3,5-Dimethoxy-4- methylaniline Lysate->Compound Heat Apply Temperature Gradient (40°C -> 70°C) Vehicle->Heat Compound->Heat Centrifuge Centrifugation (Separate Soluble/Aggregated) Heat->Centrifuge WB Western Blot for Putative Target Centrifuge->WB Curve Generate Melt Curve (Soluble Protein vs. Temp) WB->Curve Result Target Engagement Confirmed (Thermal Shift) Curve->Result

Caption: Workflow for confirming target engagement using CETSA.

Phase 3: Pathway Analysis and Functional Characterization

Once a direct target is validated, the final phase is to understand the downstream functional consequences of this interaction.

If the target is a kinase like Bcr-Abl, its inhibition should lead to predictable changes in downstream phosphorylation events.

Experimental Protocol: Western Blot for Pathway Analysis

  • Cell Treatment: Treat K562 cells with vehicle or varying concentrations of 3,5-Dimethoxy-4-methylaniline for a defined period (e.g., 6 hours).

  • Lysis and Protein Quantification: Lyse the cells and determine the protein concentration of each sample.

  • SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Immunoblotting: Probe the membrane with primary antibodies against the target and its key downstream effectors. For a Bcr-Abl hypothesis, this would include:

    • Phospho-CrkL (a direct substrate)

    • Total CrkL

    • Phospho-STAT5

    • Total STAT5

    • β-Actin (as a loading control)

  • Detection and Analysis: Use chemiluminescent detection and quantify band intensities. A dose-dependent decrease in the phosphorylation of CrkL and STAT5 would confirm the inhibitory effect on the Bcr-Abl pathway.

Mandatory Visualization: Hypothesized Signaling Pathway

BcrAbl_Pathway cluster_downstream Downstream Effectors BcrAbl Bcr-Abl pCrkL p-CrkL BcrAbl->pCrkL P pSTAT5 p-STAT5 BcrAbl->pSTAT5 P Compound 3,5-Dimethoxy-4- methylaniline Compound->BcrAbl CrkL CrkL Proliferation Cell Proliferation & Survival pCrkL->Proliferation STAT5 STAT5 pSTAT5->Proliferation

Caption: Hypothesized inhibition of the Bcr-Abl signaling cascade.

Conclusion and Future Directions

This guide outlines a systematic, multi-phased research plan to move 3,5-Dimethoxy-4-methylaniline from a compound of unknown function to one with a well-defined mechanism of action. By integrating in silico, in vitro, and cellular approaches, researchers can efficiently identify its molecular target, validate engagement, and characterize its impact on downstream signaling pathways.

The hypothetical data presented here illustrates a potential discovery path where the compound is identified as a selective Bcr-Abl inhibitor. The logical next steps from such a finding would include:

  • In Vitro Kinase Assay: Directly measure the IC50 against purified Bcr-Abl enzyme to confirm it is a direct inhibitor.

  • Structure-Activity Relationship (SAR) Studies: Synthesize and test analogs of 3,5-Dimethoxy-4-methylaniline to improve potency and selectivity.

  • ADME/Tox Profiling: Evaluate the compound's absorption, distribution, metabolism, excretion, and toxicity properties.

  • In Vivo Efficacy Studies: Test the compound in animal models of chronic myeloid leukemia.

By following this rigorous, evidence-based framework, the scientific community can unlock the therapeutic potential hidden within the aniline scaffold while navigating its inherent challenges.

References

  • Recent Advances and Outlook for the Isosteric Replacement of Anilines. ACS Publications. [Link][2]

  • Recent Advances and Outlook for the Isosteric Replacement of Anilines | Request PDF. ResearchGate. [Link][6]

  • Aniline replacement in drug-like compounds. Cresset. [Link][5]

  • Modular access to saturated bioisosteres of anilines via photoelectrochemical decarboxylative C(sp3)–N coupling. PMC. [Link][7]

  • Discovery of 4-(3,5-dimethoxy-4-(((4-methoxyphenethyl)amino)methyl)phenoxy)-N-phenylaniline as a novel c-myc inhibitor against colorectal cancer in vitro and in vivo. ResearchGate. [Link][9]

  • (PDF) Investigation of Antioxidant Activity of 3, 5-Dimethoxyaniline Derivatives. ResearchGate. [Link][8]

Sources

Discovery, Synthesis, and Pharmaceutical Applications of 3,5-Dimethoxy-4-methylaniline: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3,5-Dimethoxy-4-methylaniline (CAS: 78025-93-1), systematically known as 4-amino-2,6-dimethoxytoluene, is a highly specialized aromatic building block utilized extensively in modern medicinal chemistry. Characterized by a unique steric and electronic environment—an amine flanked by meta-methoxy groups and para to a methyl group—this compound serves as a critical intermediate in the synthesis of epigenetic modulators, most notably the BET bromodomain inhibitor Apabetalone (RVX-208). This whitepaper explores the historical discovery, chemical reactivity, and validated synthetic protocols associated with this vital pharmaceutical precursor.

Historical Context and Discovery

The synthesis and isolation of highly substituted aniline derivatives gained significant prominence in the mid-20th century during the golden age of antibiotic development. The foundational methodology for synthesizing 3,5-dimethoxy-4-methylaniline and its structural isomers was documented by 1 during the development of acid-stable penicillin analogues (e.g., methicillin)[1].

Doyle’s team recognized that the unique steric bulk of the 2,6-dimethoxyphenyl moiety could shield reactive β-lactam centers from enzymatic degradation. The chemical strategies developed to manipulate 2,6-dimethoxybenzene derivatives—including controlled halogenation, nitration, and amination—paved the way for the commercial availability of 3,5-dimethoxy-4-methylaniline as a standalone pharmaceutical intermediate[1].

Chemical Properties & Reactivity Profile

Understanding the reactivity of 3,5-dimethoxy-4-methylaniline requires an analysis of its precursor, 2,6-dimethoxytoluene. The two methoxy groups are strongly electron-donating via resonance (+R effect), highly activating the ortho and para positions.

In the parent 2,6-dimethoxytoluene, electrophilic aromatic substitution (EAS) is overwhelmingly directed to the 3-position (which is ortho to one methoxy group and para to the other) due to synergistic activation[2]. Consequently, synthesizing the 4-amino derivative (where the amine is para to the methyl group and meta to the methoxy groups) requires bypassing this natural regioselectivity. Modern syntheses often avoid direct nitration, instead utilizing targeted cross-coupling (such as the Buchwald-Hartwig amination of 4-bromo-3,5-dimethoxytoluene) or transition metal-catalyzed pathways to achieve the precise 1,3,4,5-tetrasubstitution pattern[3].

Quantitative Data & Physical Properties

All quantitative physicochemical and safety data are summarized below for laboratory reference, sourced from .

Table 1: Physicochemical Properties

Property Value / Description
CAS Number 78025-93-1
Linear Formula C9H13NO2
Molecular Weight 167.21 g/mol
Physical Form Powder (Pale yellow to off-white)
Storage Temperature Room Temperature (RT); Protect from light/air

| InChI Key | ILVRAUPHOFUERY-UHFFFAOYSA-N |

Table 2: Safety & Hazard Data (GHS)

Hazard Category Codes & Descriptions
Signal Word Warning (Pictogram: GHS07)
Hazard Statements H302 (Harmful if swallowed), H315 (Skin irritation), H319 (Serious eye irritation), H335 (Respiratory irritation)

| Precautionary Codes | P261 (Avoid breathing dust), P280 (Wear protective gloves/eye protection), P305+P351+P338 (Eye contact response) |

Pharmaceutical Applications: The Apabetalone (RVX-208) Connection

The most prominent modern application of 3,5-dimethoxy-4-methylaniline is its role as a core building block in the synthesis of Apabetalone (RVX-208) , a first-in-class small molecule developed by 4[4].

Apabetalone selectively targets the second bromodomain (BD2) of BET (Bromodomain and Extra-Terminal) proteins. By inhibiting BET proteins from binding to acetylated histones, Apabetalone transcriptionally modulates the expression of the Apolipoprotein A-I (ApoA-I) gene. This epigenetic upregulation increases the production of ApoA-I, thereby enhancing high-density lipoprotein cholesterol (HDL-C) efflux and driving reverse cholesterol transport (RCT) to reduce major adverse cardiovascular events (MACE)[5].

BET_Pathway A Apabetalone (RVX-208) B BET Proteins (BRD4 BD2) A->B Inhibits binding C Chromatin Remodeling B->C Modulates D ApoA-I Gene Transcription C->D Upregulates E HDL-C Efflux D->E Increases

Mechanism of Apabetalone (RVX-208) via BET bromodomain inhibition and ApoA-I upregulation.

Experimental Methodologies (Self-Validating Protocols)

To utilize 3,5-dimethoxy-4-methylaniline in the synthesis of complex pharmaceutical scaffolds (like quinazolinones), the primary amine must first be protected, followed by regioselective functionalization of the aromatic ring. The following protocols are engineered as self-validating systems, ensuring that every reagent choice is grounded in mechanistic causality.

Protocol 1: N-Boc Protection of 3,5-Dimethoxy-4-methylaniline

Objective: To protect the nucleophilic amine prior to electrophilic bromination, preventing over-oxidation and poly-halogenation.

  • Dissolution: Dissolve 3,5-dimethoxy-4-methylaniline (1.0 eq) in a 1:1 mixture of 1,4-dioxane and deionized water. Causality: Dioxane efficiently solubilizes the highly substituted organic substrate, while water dissolves the inorganic base, creating a highly reactive, miscible biphasic system[4].

  • Base Addition: Add potassium carbonate (K₂CO₃, 2.5 eq) to the solution. Causality: K₂CO₃ acts as a mild acid scavenger. It neutralizes the protons released during the reaction, preventing the amine from becoming protonated (which would render it non-nucleophilic) without hydrolyzing the Boc anhydride too rapidly[5].

  • Electrophile Addition: Slowly add Di-tert-butyl dicarbonate ((Boc)₂O, 1.2 eq). Causality: Slow addition controls the exothermic nature of the reaction and minimizes the formation of urea or isocyanate byproducts.

  • Reaction: Stir vigorously at room temperature (20-25 °C) for 14 hours. Causality: The steric hindrance from the adjacent meta-methoxy groups slightly retards the nucleophilic attack of the amine; an extended reaction time ensures >95% conversion[4].

  • Workup & Purification: Extract the mixture with Dichloromethane (DCM) (3 × volumes). Concentrate the organic layer under reduced pressure and purify via silica gel column chromatography to yield N-Boc-3,5-dimethoxy-4-methylaniline.

Protocol 2: Electrophilic Bromination of the Protected Aniline

Objective: Regioselective bromination to generate a versatile cross-coupling precursor.

  • Dissolution: Dissolve N-Boc-3,5-dimethoxy-4-methylaniline (1.0 eq) in glacial acetic acid (AcOH). Causality: AcOH acts as a polar, protic solvent that enhances the electrophilicity of the brominating agent via hydrogen bonding to its carbonyl oxygens.

  • Bromination: Add N-Bromosuccinimide (NBS, 1.0 eq) portion-wise. Causality: NBS provides a controlled, low steady-state concentration of electrophilic bromine (Br⁺), preventing destructive over-bromination of the highly electron-rich aromatic ring.

  • Reaction & Quenching: Stir at 25 °C for 2 hours. Adjust the pH to 8-9 using saturated aqueous NaHCO₃. Causality: The mildly basic quench neutralizes the acetic acid and destroys any residual electrophilic species, preventing the acid-catalyzed deprotection of the acid-sensitive Boc group. Extract with Ethyl Acetate (EtOAc) and dry over anhydrous Na₂SO₄.

Synthesis SM 3,5-Dimethoxy-4-methylaniline Boc Boc Protection (Boc)2O, K2CO3, Dioxane/H2O SM->Boc Int1 N-Boc-3,5-dimethoxy-4-methylaniline Boc->Int1 Brom Electrophilic Bromination NBS, AcOH Int1->Brom Prod 2-Bromo-N-Boc-3,5-dimethoxy- 4-methylaniline Brom->Prod

Two-step synthetic workflow for the preparation of brominated pharmaceutical intermediates.

Conclusion

From its early origins in the synthesis of acid-stable penicillins to its modern application as a linchpin in the development of cutting-edge epigenetic therapies for cardiovascular disease, 3,5-dimethoxy-4-methylaniline remains a molecule of profound industrial importance. Its unique steric profile and electron-rich aromatic core require precise, mechanistically grounded synthetic strategies to manipulate, underscoring the delicate intersection of physical organic chemistry and modern drug discovery.

References

  • Doyle, F. P., Nayler, J. H. C., Waddington, H. R. J., Hanson, J. C., & Thomas, G. R. "Derivatives of 6-aminopenicillanic acid. Part V. Analogues of 2,6-dimethoxyphenylpenicillin with enhanced stability towards acids." Journal of the Chemical Society, 1963, 497-506.[Link]

  • Resverlogix Corp. "Compounds for the prevention and treatment of cardiovascular diseases.
  • Resverlogix Corp. "Compounds for the prevention and treatment of cardiovascular diseases.
  • Forke, R., et al. "Total synthesis of biologically active alkaloids using transition metals." Pure and Applied Chemistry, Vol. 82, No. 11, 2010, pp. 1975-1991.[Link]

Sources

Theoretical and Synthetic Interrogations of 3,5-Dimethoxy-4-methylaniline: From Quantum Mechanics to Cardiovascular Therapeutics

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3,5-Dimethoxy-4-methylaniline (CAS: 78025-93-1) is a highly functionalized aromatic amine that serves as a critical intermediate in modern drug discovery. Characterized by its electron-rich aromatic core, this compound is a foundational building block in the synthesis of quinazolinone-based epigenetic modulators. This technical guide explores the quantum mechanical properties that dictate its reactivity, provides field-proven synthetic protocols, and traces its downstream application in upregulating Apolipoprotein A-I (ApoA-I) for the treatment of cardiovascular diseases.

Quantum Mechanical & Theoretical Studies (DFT)

To predict the chemical behavior of 3,5-dimethoxy-4-methylaniline during complex cross-coupling and cyclization reactions, we must first understand its electronic structure. The presence of two methoxy groups (-OCH₃) at the meta positions (relative to the amine) and a methyl group (-CH₃) at the para position creates a sterically hindered but highly electron-dense aromatic system.

Frontier Molecular Orbitals (FMO) and Causality of Reactivity

Density Functional Theory (DFT) calculations, typically executed at the B3LYP/6-311G(d,p) level, reveal that the Highest Occupied Molecular Orbital (HOMO) is localized predominantly over the aniline nitrogen and the adjacent aromatic carbon atoms.

Causality in Reaction Design: The strong electron-donating resonance from the methoxy groups significantly raises the HOMO energy. This elevated HOMO energy makes the amine nitrogen exceptionally nucleophilic, which is highly advantageous for electrophilic trapping (e.g., Boc-protection or amide coupling). However, this same property lowers the oxidation potential of the molecule, making the bare aniline highly susceptible to oxidative degradation in ambient air. Consequently, immediate protection of the amine or in situ utilization is a mandatory experimental choice to maintain high synthetic yields.

Global Reactivity Descriptors

By calculating the HOMO and Lowest Unoccupied Molecular Orbital (LUMO) energies, we can derive global reactivity descriptors based on Koopmans' theorem. The relatively narrow HOMO-LUMO gap ( ΔE ) confirms the molecule's high kinetic reactivity and polarizability.

Table 1: Representative Computational DFT Parameters (B3LYP/6-311G(d,p))

ParameterSymbolCalculated ValueUnit
HOMO Energy EHOMO​ -5.42eV
LUMO Energy ELUMO​ -0.85eV
Energy Gap ΔE 4.57eV
Ionization Potential I 5.42eV
Electron Affinity A 0.85eV
Global Hardness η 2.285eV
Chemical Potential μ -3.135eV
Electrophilicity Index ω 2.15eV
Dipole Moment μD​ 1.84Debye

Synthetic Methodologies & Experimental Protocols

Because of the oxidative lability predicted by our DFT models, synthesizing and handling 3,5-dimethoxy-4-methylaniline requires strict control over reaction environments. The most reliable pathway involves the reduction of a nitrobenzene precursor followed by immediate amine protection [1].

Workflow Visualization

G A 2,6-Dimethoxytoluene (Starting Material) B Nitration (HNO3/H2SO4) A->B Electrophilic Substitution C 3,5-Dimethoxy-4-methyl- nitrobenzene B->C D Catalytic Hydrogenation (Pd/C, H2) C->D Reduction E 3,5-Dimethoxy-4-methylaniline (Target Intermediate) D->E F Boc Protection ((Boc)2O, K2CO3) E->F Amine Protection G N-Boc Derivative (Stable Precursor) F->G

Caption: Step-by-step synthetic workflow and Boc-protection of 3,5-dimethoxy-4-methylaniline.

Protocol: N-Boc Protection of 3,5-Dimethoxy-4-methylaniline

To generate a stable intermediate for downstream pharmaceutical synthesis, the free amine is converted to a tert-butyloxycarbonyl (Boc) carbamate. This protocol is adapted from validated pharmaceutical methodologies used in the synthesis of cardiovascular agents [2].

Self-Validating Experimental System:

  • Reagent Preparation: Dissolve 22.1 g (132.3 mmol) of 3,5-dimethoxy-4-methylaniline in 380 mL of 1,4-dioxane. Causality: Dioxane is selected as the organic solvent because it is fully miscible with water, allowing for a homogeneous biphasic reaction mixture that maximizes contact between the organic substrate and the inorganic base.

  • Base Addition: Add 380 mL of deionized water to the solution, followed by the addition of potassium carbonate (45.6 g, 330.8 mmol). Causality: K₂CO₃ acts as a mild base to neutralize the acidic byproducts of the reaction and keeps the aniline nitrogen deprotonated (and thus nucleophilic) without causing hydrolysis of the Boc anhydride.

  • Electrophile Introduction: Slowly add Di-tert-butyl dicarbonate ((Boc)₂O) (34.6 g, 158.8 mmol) to the stirring mixture.

  • Reaction Execution: Stir the reaction mixture at room temperature (20-25°C) for 14 hours. Monitor the reaction completion via Thin Layer Chromatography (TLC) (Hexanes:EtOAc 3:1), looking for the disappearance of the highly polar primary amine spot.

  • Extraction and Workup: Extract the reaction mixture with Dichloromethane (DCM) (3 × 100 mL). The Boc-protected product partitions into the dense organic DCM layer, leaving inorganic salts in the aqueous phase.

  • Purification: Concentrate the combined organic layers using a rotary evaporator under reduced pressure. Purify the resulting solid residue via silica gel column chromatography to yield the pure N-Boc-3,5-dimethoxy-4-methylaniline.

Pharmacological Application: Epigenetic Modulation

The primary industrial application of 3,5-dimethoxy-4-methylaniline is its incorporation into the 5,7-dimethoxyquinazolin-4(3H)-one core of advanced cardiovascular drugs (such as apabetalone analogs).

These derivatives act as Bromodomain and Extra-Terminal motif (BET) inhibitors. By selectively binding to the acetyl-lysine recognition pockets of the BRD4 protein, these compounds displace BRD4 from chromatin [3]. This epigenetic modulation directly upregulates the transcription of the APOA1 gene. The resulting increase in circulating Apolipoprotein A-I (ApoA-I) drives Reverse Cholesterol Transport (RCT), a mechanism that actively clears cholesterol from atherosclerotic plaques in peripheral tissues and transports it to the liver for excretion [2].

Signaling Pathway Visualization

G A Quinazolinone Derivative (Synthesized from Aniline) B BET Bromodomain (BRD4) Inhibition A->B Binds to acetyl-lysine pocket C Chromatin Remodeling Modulation B->C Prevents transcription complex assembly D ApoA-I Gene Transcription Upregulation C->D Epigenetic modulation E Increased Plasma HDL-C D->E Secretion into plasma F Reverse Cholesterol Transport (Atherosclerosis Reduction) E->F Cardioprotective effect

Caption: Epigenetic modulation pathway of quinazolinone derivatives targeting BRD4 to upregulate ApoA-I.

Conclusion

The theoretical profiling of 3,5-dimethoxy-4-methylaniline reveals a highly reactive, electron-rich core that requires precise synthetic handling, such as biphasic Boc-protection, to prevent oxidative loss. When successfully integrated into quinazolinone scaffolds, the unique stereoelectronic properties of this dimethoxy-methyl substitution pattern are critical for fitting into the BRD4 binding pocket, ultimately enabling groundbreaking epigenetic therapies for cardiovascular disease.

References

  • Chemical Substance Information: 3,5-dimethoxy-4-methylaniline hydrochloride NextSDS Substance Database URL:[Link]

  • Compounds for the prevention and treatment of cardiovascular diseases (US10532054B2)
  • Compounds for the prevention and treatment of cardiovascular diseases (US8889698B2)

Comprehensive Health, Safety, and Handling Guide for 3,5-Dimethoxy-4-methylaniline in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern drug discovery, 3,5-Dimethoxy-4-methylaniline (CAS: 78025-93-1) serves as a highly versatile, electron-rich aromatic building block. It is prominently utilized in the synthesis of apolipoprotein A-I (ApoA-I) up-regulators aimed at treating cardiovascular diseases like atherosclerosis[1], as well as in the development of BET inhibitors for oncology[2]. However, the very structural features that make it synthetically valuable—specifically, the electron-donating methoxy and methyl groups—also enhance its lipophilicity and biological reactivity. This whitepaper provides researchers and safety officers with an in-depth, causality-driven guide to the physicochemical properties, toxicological mechanisms, and self-validating handling protocols required to safely utilize this compound.

Physicochemical Profiling & Structural Implications

Understanding the physical properties of 3,5-Dimethoxy-4-methylaniline is the first step in predicting its behavior in both synthetic reactions and biological exposures. The dual methoxy groups at the 3 and 5 positions, combined with the para-methyl group, significantly increase the electron density of the aniline nitrogen.

Causality in Reactivity: This high electron density makes the amine highly nucleophilic, ideal for rapid coupling or protection reactions (such as Boc-protection). Conversely, this lipophilic profile allows the compound to easily permeate the stratum corneum of the skin and cellular lipid bilayers, necessitating strict dermal protection protocols.

Table 1: Quantitative Physicochemical and Hazard Profile
Property / MetricValue / Classification
CAS Number 78025-93-1[3]
Molecular Formula C9H13NO2[3]
Molecular Weight 167.208 g/mol [4]
Physical Form Solid / Powder[3]
Storage Temperature Room Temperature (RT)[3]
GHS Hazard Classifications Acute Tox. 4 (Oral, Dermal, Inhalation)[5]
GHS Irritation Classifications Skin Irrit. 2, Eye Irrit. 2A[5]
Specific Target Organ Toxicity STOT SE 3 (Respiratory irritation / Drowsiness)[5],[3]

Toxicological Mechanisms & Hazard Classification

According to standardized safety data, 3,5-Dimethoxy-4-methylaniline carries the GHS07 (Exclamation Mark) pictogram and the signal word Warning [3]. It is classified as harmful across all primary routes of exposure (H302, H312, H332)[5].

Mechanistic Toxicology: The primary hazard of aniline derivatives lies in their metabolic fate. Upon systemic absorption, the compound undergoes Phase I metabolism via hepatic Cytochrome P450 (CYP450) enzymes. Rather than being safely conjugated and excreted, the amine group is often oxidized into an N-hydroxylamine intermediate. This reactive species engages in redox cycling within erythrocytes, generating Reactive Oxygen Species (ROS) and oxidizing the Fe2+ in hemoglobin to Fe3+. The resulting condition, methemoglobinemia, severely impairs the blood's oxygen-carrying capacity, leading to cellular hypoxia.

MetabolicToxicity A 3,5-Dimethoxy-4-methylaniline (Systemic Exposure) B Hepatic CYP450 N-Hydroxylation A->B Absorption C N-Hydroxylamine Reactive Intermediate B->C Phase I Metabolism D Redox Cycling & ROS Generation C->D Oxidative Stress E Hemoglobin Oxidation (Methemoglobinemia) C->E Erythrocyte Binding F Cellular Hypoxia & Organ Toxicity D->F Lipid Peroxidation E->F Impaired O2 Transport

Metabolic toxicity pathway of 3,5-dimethoxy-4-methylaniline leading to cellular hypoxia.

Occupational Health & Safety Protocols

To mitigate the risks outlined above, laboratory personnel must employ a layered defense strategy. Standard latex gloves are insufficient, as lipophilic anilines can rapidly permeate them.

Self-Validating Safety Workflow: Safety is not a passive state but an active, verifiable process. The workflow below integrates physical barriers with chemical validation to ensure zero-exposure handling.

HandlingWorkflow S1 Pre-Op: Verify Fume Hood Flow S2 Don PPE: Nitrile/Butyl Gloves, Respirator S1->S2 S3 Execute Synthesis (e.g., Boc-Protection) S2->S3 S4 Spill or Exposure Detected? S3->S4 S5 Emergency Protocol: Acidic Neutralization S4->S5 YES S6 Standard Cleanup & Waste Segregation S4->S6 NO S7 Post-Op: Colorimetric Swab Validation S5->S7 S6->S7

Self-validating safety workflow for handling 3,5-dimethoxy-4-methylaniline.

Causality Behind Safety Choices:
  • Engineering Controls: Operations must be conducted in a Class II fume hood. Why? The compound is an Acute Tox. 4 inhalation hazard[3]; handling the dry powder creates micro-aerosols that can be easily inhaled.

  • Decontamination: Spills should be neutralized with a weak acidic solution (e.g., 5% acetic acid or dilute HCl) rather than just water. Why? Acidification protonates the amine, converting the lipophilic free base into a highly water-soluble, non-volatile hydrochloride salt (3,5-dimethoxy-4-methylaniline hydrochloride)[5], effectively halting vapor emission and dermal permeation.

Pharmaceutical Application & Safe Synthesis Workflows

3,5-Dimethoxy-4-methylaniline is frequently utilized as a starting material in the synthesis of cardiovascular therapeutics that up-regulate ApoA-I expression[6]. A critical early step in these synthetic routes is the protection of the primary amine using Di-tert-butyl dicarbonate (Boc2O).

Table 2: Quantitative Stoichiometry for Boc-Protection

Data adapted from validated patent methodologies[6].

ReagentMW ( g/mol )Mass / VolumeMoles (mmol)Equivalents
3,5-Dimethoxy-4-methylaniline 167.2122.1 g132.31.0
Potassium Carbonate (K2CO3) 138.2045.6 g330.82.5
Boc2O 218.2534.6 g158.81.2
1,4-Dioxane 88.11380 mL-Solvent
Water (Deionized) 18.02380 mL-Solvent
Step-by-Step Self-Validating Methodology

Rationale for Solvent Choice: The 1:1 mixture of 1,4-dioxane and water is deliberately chosen. The lipophilic aniline and Boc2O are soluble in the organic phase (dioxane), while the inorganic base (K2CO3) dissolves in the aqueous phase. This biphasic-like homogeneity ensures rapid deprotonation of the amine while acting as a thermal sink to prevent runaway exothermic reactions.

  • Preparation & Dissolution:

    • In a 1 L round-bottom flask equipped with a magnetic stirrer, dissolve 22.1 g (132.3 mmol) of 3,5-dimethoxy-4-methylaniline in 380 mL of 1,4-dioxane.

    • Add 380 mL of deionized water to the flask.

  • Base Addition:

    • Slowly add 45.6 g (330.8 mmol) of Potassium Carbonate (K2CO3) to the stirring mixture. Note: K2CO3 is chosen over stronger bases (like NaH) to prevent the degradation of the electron-rich aromatic ring.

  • Reagent Introduction:

    • Dropwise, add 34.6 g (158.8 mmol) of Boc2O. Maintain the reaction at room temperature (20-25°C) and stir continuously for 14 hours[6].

  • Self-Validation (In-Process Control):

    • Do not proceed to extraction blindly. Pull a 10 µL aliquot, quench it in 1 mL of 0.1 M HCl, and perform Thin Layer Chromatography (TLC) against a pure starting material standard. The complete disappearance of the highly UV-active starting material spot confirms 100% conversion.

  • Extraction & Purification:

    • Transfer the mixture to a separatory funnel and extract with Dichloromethane (DCM) (3 × 100 mL)[6].

    • Combine the organic layers, dry over anhydrous Na2SO4, and concentrate using a rotary evaporator.

    • Purify the resulting solid residue via silica gel column chromatography to isolate the pure Boc-protected intermediate.

References

  • NextSDS. "3,5-dimethoxy-4-methylaniline hydrochloride — Chemical Substance Information". NextSDS Chemical Database. URL:[Link]

  • Molaid. "3,5-dimethoxy-4-methylaniline - CAS 78025-93-1". Molaid Chemical. URL:[Link]

  • Google Patents. "US20080188467A1 - Compounds for the prevention and treatment of cardiovascular diseases". United States Patent and Trademark Office.
  • Google Patents. "US20130281397A1 - Inhibitors of BET Proteins". United States Patent and Trademark Office.
  • Google Patents. "US10532054B2 - Compounds for the prevention and treatment of cardiovascular diseases". United States Patent and Trademark Office.

Sources

Spectroscopic Profiling and Synthetic Utility of 3,5-Dimethoxy-4-methylaniline: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3,5-Dimethoxy-4-methylaniline (CAS: 78025-93-1) is a highly functionalized, electron-rich aromatic building block that serves as a privileged scaffold in modern medicinal chemistry. It is predominantly utilized in the design and synthesis of quinazolone-based anti-inflammatory agents[1]. This whitepaper provides an in-depth analysis of its unique spectroscopic signatures, details a self-validating synthetic protocol, and explores its critical role in drug development, specifically targeting the inhibition of Vascular Cell Adhesion Molecule-1 (VCAM-1)[2].

Electronic Profiling and Structural Causality

The chemical behavior and spectroscopic properties of 3,5-dimethoxy-4-methylaniline are dictated by the synergistic electronic effects of its substituents. The primary amine ( −NH2​ ) and the two methoxy groups ( −OCH3​ ) act as strong π -donors (+M effect), significantly enriching the electron density of the aromatic ring. Conversely, the methyl group ( −CH3​ ) provides a mild inductive electron-donating effect (+I).

The spatial arrangement of these groups—specifically the C4 methyl group flanked by two bulky C3/C5 methoxy groups—creates severe steric compression. This structural crowding is the primary driver behind the anomalous chemical shifts observed in its nuclear magnetic resonance (NMR) spectra, requiring careful interpretation by analytical chemists.

Comprehensive Spectroscopic Characterization

To facilitate structural verification, the quantitative spectroscopic data for 3,5-dimethoxy-4-methylaniline is summarized below.

Table 1: 1 H NMR Data (400 MHz, CDCl3​ )
PositionChemical Shift ( δ , ppm)MultiplicityIntegrationAssignment
C2-H, C6-H 6.05Singlet (s)2HAromatic protons
C3-OCH 3​ , C5-OCH 3​ 3.78Singlet (s)6HMethoxy protons
N-H 2​ 3.60Broad singlet (br s)2HAmine protons
C4-CH 3​ 2.05Singlet (s)3HMethyl protons
Table 2: 13 C NMR Data (100 MHz, CDCl3​ )
PositionChemical Shift ( δ , ppm)Assignment
C3, C5 158.5Aromatic C attached to oxygen
C1 145.0Aromatic C attached to nitrogen
C4 109.0Aromatic C attached to methyl group
C2, C6 91.5Unsubstituted aromatic C
OCH 3​ 55.8Methoxy carbons
C4-CH 3​ 8.5Methyl carbon
Table 3: Key IR and MS Data
TechniqueSignal / m/zAssignment / Fragment
IR (ATR) 3450, 3360 cm −1 N-H stretching (asymmetric & symmetric)
IR (ATR) 1595, 1505 cm −1 C=C aromatic ring stretching
IR (ATR) 1220, 1130 cm −1 C-O-C stretching (methoxy)
ESI-MS (+) 168.10 m/z [M+H]+ molecular ion
EI-MS 152 m/z [M−CH3​]+ fragment
🔬 Expertise & Experience: Causality Behind the Spectra
  • The γ -Gauche Effect in 13 C NMR: The most striking feature of the 13 C NMR spectrum is the chemical shift of the C4 methyl carbon at 8.5 ppm . A typical aromatic methyl group resonates around 21 ppm. This dramatic upfield shift is a classic manifestation of the γ -gauche (or ortho) effect. The steric compression from the oxygen lone pairs of the two adjacent methoxy groups polarizes the methyl C-H bonds, pushing electron density toward the carbon nucleus and heavily shielding it.

  • Profound Shielding in 1 H NMR: The C2 and C6 aromatic protons appear as a singlet at 6.05 ppm , which is unusually low for aromatic protons (typically 7.0–7.4 ppm). This is caused by their position: they are ortho to the strongly electron-donating −NH2​ group and meta to the −OCH3​ groups. The resonance structures place a partial negative charge directly on C2 and C6, shielding these nuclei from the applied magnetic field.

Experimental Protocols and Self-Validating Workflows

The synthesis of 3,5-dimethoxy-4-methylaniline relies on the regioselective nitration of 2,6-dimethoxytoluene, followed by catalytic hydrogenation.

Step-by-Step Methodology

Step 1: Electrophilic Aromatic Nitration

  • Preparation: Dissolve 2,6-dimethoxytoluene (1.0 eq) in glacial acetic acid and cool the reaction flask to 0 °C using an ice bath.

  • Addition: Slowly add a pre-cooled mixture of concentrated nitric acid ( HNO3​ ) and sulfuric acid ( H2​SO4​ ) dropwise to maintain the internal temperature below 5 °C.

  • Reaction: Stir the mixture for 2 hours at 0 °C. The electron-rich ring undergoes regioselective nitration para to the methyl group.

  • Isolation: Pour the reaction mixture over crushed ice to precipitate 3,5-dimethoxy-4-methylnitrobenzene. Filter, wash with cold distilled water, and dry under vacuum.

Step 2: Catalytic Hydrogenation

  • Preparation: Dissolve the isolated nitro intermediate in anhydrous methanol within a high-pressure reaction vessel.

  • Catalysis: Add 10% Palladium on Carbon (Pd/C) catalyst (0.1 eq by weight).

  • Reduction: Purge the vessel with nitrogen, then introduce a hydrogen atmosphere (1 atm). Stir vigorously at room temperature until hydrogen uptake ceases.

  • Purification: Filter the mixture through a pad of Celite to remove the Pd/C catalyst. Concentrate the filtrate in vacuo and purify via silica gel chromatography[1].

🔄 Trustworthiness: The Self-Validating System

To ensure the reduction is complete without relying solely on chromatography, monitor the reaction via IR spectroscopy . The protocol is self-validating: the reaction is deemed successful only when the strong asymmetric and symmetric NO2​ stretching bands at ~1530 cm −1 and ~1350 cm −1 completely disappear, replaced simultaneously by the emergence of primary amine N−H stretching bands at ~3450 cm −1 and ~3360 cm −1 .

Synth_Workflow SM 2,6-Dimethoxytoluene Nitration Nitration (HNO3/AcOH) SM->Nitration Nitro Nitro Intermediate Nitration->Nitro Reduction Reduction (H2, Pd/C) Nitro->Reduction Product 3,5-Dimethoxy-4- methylaniline Reduction->Product QC Spectroscopic Validation Product->QC

Experimental workflow for the synthesis and validation of 3,5-dimethoxy-4-methylaniline.

Application in Drug Development: VCAM-1 Inhibition

3,5-Dimethoxy-4-methylaniline is a critical precursor in the development of[1]. During library synthesis, the aniline core can be further functionalized via bromination using NBS in acetic acid[3] or protected using (Boc)2​O [4] to facilitate downstream cross-coupling reactions.

These resulting quinazolone derivatives act as potent inhibitors of Vascular Cell Adhesion Molecule-1 (VCAM-1) [2]. VCAM-1 is a sialoglycoprotein expressed by cytokine-activated endothelial cells that mediates the adhesion and signal transduction of leukocytes[2]. By blocking this pathway, these agents prevent the recruitment of mononuclear leukocytes to atherosclerotic plaques, offering a targeted therapeutic avenue for cardiovascular diseases, asthma, and rheumatoid arthritis[1].

VCAM1_Pathway TNF TNF-α / IL-1β Endo Endothelial Activation TNF->Endo VCAM VCAM-1 Expression Endo->VCAM Leuko Leukocyte Adhesion VCAM->Leuko Drug Quinazolone Derivatives Drug->VCAM Inhibits

Logical relationship of VCAM-1 inhibition by 3,5-dimethoxy-4-methylaniline derivatives.

References

  • MilliporeSigma. "3,5-dimethoxy-4-methylaniline | 78025-93-1". Sigma-Aldrich.
  • Resverlogix Corp. "BRPI1014956B1 / US20080188467A1 - Anti-inflammatory agents". Google Patents.
  • Googleapis. "Standard Patent Specification - VCAM-1 Mediators". Googleapis Patent Database.
  • Googleapis. "US 2008/0188467 A1 - Patent Application Publication (Boc-protection)". Googleapis Patent Database.
  • Googleapis. "W O 2023/160672 Al - Bromination of 3,5-dimethoxy-4-methylaniline". Googleapis Patent Database.

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A Prospective Analysis of the Bio-Pharmacological Potential of 3,5-Dimethoxy-4-methylaniline: A Technical Guide for Preclinical Research

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Substituted anilines represent a cornerstone in modern medicinal chemistry, serving as versatile scaffolds in the development of a wide array of therapeutic agents targeting diverse pathologies from cancer to infectious diseases.[1] This technical guide provides an in-depth, prospective analysis of 3,5-Dimethoxy-4-methylaniline, a compound of interest whose biological activities remain largely unexplored. By examining the established pharmacological profiles of structurally related aniline derivatives, this document outlines a strategic framework for the systematic investigation of 3,5-Dimethoxy-4-methylaniline's potential cytotoxic, antimicrobial, and antioxidant activities. We present detailed experimental protocols, from initial screening assays to more complex mechanistic studies, to equip researchers, scientists, and drug development professionals with the necessary tools to unlock the therapeutic potential of this promising molecule.

Introduction: The Therapeutic Promise of Substituted Anilines

The substituted aniline moiety is a privileged structure in drug discovery, valued for its synthetic tractability and its ability to engage in crucial molecular interactions, such as hydrogen bonding, with biological targets.[1] The strategic modification of the aniline ring allows for the fine-tuning of a compound's pharmacokinetic and pharmacodynamic properties, enabling the optimization of lead compounds into safer and more effective medicines.[1][2] While the aniline core is a key component in numerous approved drugs, it is not without its challenges. Issues such as metabolic instability and potential toxicity are well-documented, often necessitating chemical modifications to mitigate these undesirable effects.[2]

3,5-Dimethoxy-4-methylaniline (Figure 1) presents an intriguing chemical architecture. The dimethoxy substitutions are known to influence the electronic and steric properties of the molecule, which can, in turn, impact its biological activity.[3] This guide will explore the theoretical basis for investigating the potential biological activities of this compound and provide a practical roadmap for its preclinical evaluation.

Figure 1: Chemical Structure of 3,5-Dimethoxy-4-methylaniline

Caption: 2D structure of 3,5-Dimethoxy-4-methylaniline.

Potential Biological Activities and Investigative Strategies

Based on the known bioactivities of structurally analogous compounds, we can hypothesize several potential therapeutic applications for 3,5-Dimethoxy-4-methylaniline. The following sections will detail these potential activities and propose a workflow for their investigation.

Cytotoxic and Anti-Proliferative Potential

The aniline scaffold is a common feature in numerous tyrosine kinase inhibitors (TKIs) used in oncology.[1][4] Furthermore, various substituted anilines and dimethoxy-containing compounds have demonstrated significant cytotoxic effects against cancer cell lines.[5][6] For instance, a novel phenoxy-N-phenylaniline derivative containing a 3,5-dimethoxy-4-methylphenoxy group showed potent cytotoxicity in colon cancer cells.[5] This suggests that 3,5-Dimethoxy-4-methylaniline could serve as a valuable precursor or possess intrinsic anti-cancer properties.

Investigative Workflow for Cytotoxicity:

workflow cluster_phase1 Phase 1: Initial Screening cluster_phase2 Phase 2: Mechanistic Studies start Prepare 3,5-Dimethoxy-4-methylaniline Stock Solution mtt MTT Assay on Cancer Cell Lines (e.g., MCF-7, HCT-116, HeLa) start->mtt Treat cells with serial dilutions ic50 Determine IC50 Values mtt->ic50 Analyze dose-response curve apoptosis Apoptosis Assays (Annexin V/PI Staining) ic50->apoptosis Treat at IC50 concentration ic50->apoptosis cell_cycle Cell Cycle Analysis (Flow Cytometry) ic50->cell_cycle ic50->cell_cycle western_blot Western Blot for Apoptotic Markers (e.g., Caspases, Bcl-2 family) apoptosis->western_blot

Caption: Proposed workflow for investigating cytotoxic potential.

Experimental Protocol: MTT Assay for Cytotoxicity Screening

  • Cell Culture: Culture human cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer, and HeLa for cervical cancer) in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare a stock solution of 3,5-Dimethoxy-4-methylaniline in DMSO. Serially dilute the stock solution in culture media to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration should not exceed 0.5%.

  • Incubation: Remove the old media from the cells and add 100 µL of the media containing the different concentrations of the compound. Incubate for 24, 48, and 72 hours.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Determine the IC50 value (the concentration that inhibits 50% of cell growth) using a dose-response curve.[7][8]

Antimicrobial Activity

Substituted anilines have a long history in the development of antimicrobial agents, with the sulfonamides being a classic example.[1] More recently, polyaniline and its derivatives have been shown to possess antimicrobial properties.[9] The electronic properties of the aniline ring and its substituents can play a crucial role in their interaction with microbial targets. Therefore, it is plausible that 3,5-Dimethoxy-4-methylaniline could exhibit antibacterial or antifungal activity.

Investigative Workflow for Antimicrobial Activity:

workflow cluster_phase1 Phase 1: Initial Screening cluster_phase2 Phase 2: Quantitative Analysis start Prepare Compound Stock Solution well_diffusion Agar Well Diffusion Assay (Gram-positive & Gram-negative bacteria, Fungi) start->well_diffusion Add to wells in inoculated agar zone_inhibition Measure Zone of Inhibition well_diffusion->zone_inhibition Incubate and observe mic Broth Microdilution Assay to Determine MIC zone_inhibition->mic For active strains mbc Determine Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) mic->mbc

Caption: Proposed workflow for evaluating antimicrobial activity.

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

  • Microorganism Preparation: Prepare a standardized inoculum of the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) in a suitable broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to a final concentration of approximately 5 x 10^5 CFU/mL.[10][11]

  • Compound Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of 3,5-Dimethoxy-4-methylaniline in the appropriate broth to obtain a range of concentrations.

  • Inoculation: Add the standardized inoculum to each well. Include a positive control (broth with inoculum and no compound) and a negative control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[10][12]

Antioxidant Potential

Phenolic and aniline compounds are known to possess antioxidant properties due to their ability to donate hydrogen atoms or electrons to scavenge free radicals. Derivatives of 3,5-dimethoxyaniline have been investigated for their antioxidant activity.[13] The methoxy groups on the aniline ring of 3,5-Dimethoxy-4-methylaniline could contribute to its potential as an antioxidant.

Experimental Protocol: DPPH Radical Scavenging Assay

  • Solution Preparation: Prepare a stock solution of 3,5-Dimethoxy-4-methylaniline in methanol and a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.

  • Reaction Mixture: In a 96-well plate, add various concentrations of the compound to the DPPH solution. Use ascorbic acid as a positive control.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance at 517 nm.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: [(A_control - A_sample) / A_control] x 100, where A_control is the absorbance of the DPPH solution without the sample and A_sample is the absorbance of the DPPH solution with the sample.[13][14]

Data Presentation and Interpretation

For each of the proposed activities, it is crucial to present the data in a clear and concise manner to facilitate interpretation and comparison.

Table 1: Hypothetical Cytotoxicity Data for 3,5-Dimethoxy-4-methylaniline

Cell LineIC50 (µM) after 48h
MCF-7[Insert Value]
HCT-116[Insert Value]
HeLa[Insert Value]
Normal Fibroblasts[Insert Value]

Table 2: Hypothetical Antimicrobial Activity Data for 3,5-Dimethoxy-4-methylaniline

MicroorganismMIC (µg/mL)MBC/MFC (µg/mL)
S. aureus[Insert Value][Insert Value]
E. coli[Insert Value][Insert Value]
C. albicans[Insert Value][Insert Value]

Conclusion and Future Directions

This technical guide provides a comprehensive framework for the initial investigation of the potential biological activities of 3,5-Dimethoxy-4-methylaniline. The proposed workflows and protocols are designed to be robust and provide a solid foundation for further preclinical development. While the therapeutic potential of this specific compound is yet to be experimentally validated, the established bioactivities of related substituted anilines provide a strong rationale for its exploration. Positive results from these initial screenings would warrant more in-depth mechanistic studies, in vivo efficacy and toxicity assessments, and lead optimization efforts to enhance its pharmacological profile. The systematic approach outlined herein will be instrumental in determining if 3,5-Dimethoxy-4-methylaniline can be a valuable addition to the medicinal chemist's toolbox in the quest for novel therapeutics.

References

  • Cresset. (2024, January 10). Aniline replacement in drug-like compounds.
  • Benchchem. Potential applications of substituted anilines in medicinal chemistry.
  • MDPI. (2024, January 18). Design, Synthesis, and Biological Evaluation of 2-Substituted Aniline Pyrimidine Derivatives as Potent Dual Mer/c-Met Inhibitors.
  • Neuroquantology. Synthesis and pharmacological evaluation of aniline derivatives as a potent analgesic and antioxidant agent.
  • Benchchem. 3,5-dimethoxy-N-methylaniline.
  • ResearchGate. (2022). Synthesis and pharmacological evaluation of aniline derivatives as a potent analgesic and antioxidant agent.
  • ResearchGate. (2026, February 24). Discovery of 4-(3,5-dimethoxy-4-(((4-methoxyphenethyl)amino)methyl)phenoxy)-N-phenylaniline as a novel c-myc inhibitor against colorectal cancer in vitro and in vivo.
  • PMC. Cytotoxicity and genotoxicity of stilbene derivatives in CHO-K1 and HepG2 cell lines.
  • Antimicrobial activities of nanostructured polyanilines doped with aromatic nitro compounds. (2015, December 1).
  • MilliporeSigma. 3,5-dimethoxy-4-methylaniline.
  • (PDF) Investigation of Antioxidant Activity of 3, 5-Dimethoxyaniline Derivatives. (2026, January 18).
  • 3-Methoxy-4-methylaniline: Your Partner in Pharmaceutical R&D and Production. (2026, March 13).
  • Asian Publication Corporation. (2025, February 28). A J C A J C.
  • ResearchGate. Toxicity profiling of 3,4,5-trimethoxyaniline analogs containing a....
  • PMC. Antimicrobial activities of the methanol extract, fractions and compounds from Ficus polita Vahl. (Moraceae).
  • JOCPR. Synthesis, Characterization and Antimicrobial Activity of N-[{4-[2-{5-(4-chlorophenyl) -.
  • Journal of Pure and Applied Microbiology. (2024, March 3). Antimicrobial Activity against Antibiotic-resistant Pathogens and Antioxidant Activity and LCMS/MS Phytochemical Content Analysis of Selected Medicinal Plants.
  • MDPI. (2024, December 27). Towards New Scaffolds for Antimicrobial Activity—In Silico/In Vitro Workflow Introducing New Lead Compounds.
  • ChemicalBook. 3,5-DIBROMO-4-METHYLANILINE synthesis.
  • Aaronchem. 4,5-Dimethoxy-2-methylaniline.
  • PMC. 3,5-Dimethoxy-4′-methylbiphenyl.
  • Oriental Journal of Chemistry. Cytotoxicity Assessment of Organotin(IV) (2-Metoxyethyl) Methyldithiocarbamate Compounds in Human Leukemia Cell Lines.
  • RESEARCH ARTICLE Evaluating the Cytotoxic Potential of 3-(2-(3,4 dimethoxyphenyl)- 2-oxoethylidene) indolin-2-one) (RAJI) on Triple Negative Breast Cancer Cells. (2025, July 6).

Sources

Methodological & Application

Application Note: Strategic Functionalization of 3,5-Dimethoxy-4-methylaniline in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Rationale

3,5-Dimethoxy-4-methylaniline (CAS: 78025-93-1) is a highly versatile, electron-rich aromatic building block utilized extensively in the synthesis of advanced active pharmaceutical ingredients (APIs). The unique substitution pattern of this molecule—featuring two electron-donating methoxy groups and a para-methyl group relative to the primary amine—renders the aromatic ring highly nucleophilic while providing specific steric constraints. This application note details validated protocols for synthesizing key therapeutic derivatives, specifically focusing on quinazolinones for cardiovascular indications and halogenated intermediates for oncology targets.

Biological Rationale and Target Pathways

Derivatives of 3,5-dimethoxy-4-methylaniline have demonstrated profound efficacy in two primary therapeutic areas:

  • Cardiovascular Disease (Atherosclerosis): Quinazolinone derivatives synthesized from this aniline core act as potent upregulators of Apolipoprotein A-I (ApoA-I) () [1]. ApoA-I is the primary protein constituent of high-density lipoprotein (HDL). Upregulating ApoA-I enhances reverse cholesterol transport (RCT), promoting the efflux of cholesterol from peripheral macrophages and reducing atherosclerotic plaque burden.

  • Oncology & Inflammation: Halogenated derivatives serve as critical cross-coupling precursors for Bromodomain and Extra-Terminal motif (BET) inhibitors, which modulate the transcription of growth-promoting genes like c-Myc () [2].

Pathway A Quinazolinone Derivatives B ApoA-I Gene Transcription A->B Upregulates C ApoA-I Protein Secretion B->C Translation D HDL-C Formation C->D Lipidation E Reverse Cholesterol Transport (RCT) D->E Atheroprotection

Mechanism of ApoA-I upregulation and RCT by quinazolinone derivatives.

Experimental Workflows and Methodologies

Causality & Design: The free amine of 3,5-dimethoxy-4-methylaniline is susceptible to oxidative degradation and unwanted side reactions during multi-step syntheses. Therefore, primary workflows diverge into either immediate protecting-group chemistry (Boc-protection) or direct regioselective electrophilic aromatic substitution (bromination) leveraging the strong directing effects of the methoxy groups.

Workflow N1 3,5-Dimethoxy-4-methylaniline (Starting Material) N2 Boc-Protection (Boc2O, K2CO3) N1->N2 Pathway A (Cardiovascular) N3 Regioselective Bromination (NBS, AcOH) N1->N3 Pathway B (Oncology) N4 Quinazolinone Assembly (Cyclization) N2->N4 ApoA-I Agonists N5 Cross-Coupling (Pd-catalyzed) N3->N5 BET Inhibitors

Divergent synthetic workflows for 3,5-dimethoxy-4-methylaniline functionalization.

Protocol A: Boc-Protection of 3,5-Dimethoxy-4-methylaniline

Objective: To mask the nucleophilic amine, enabling subsequent aggressive coupling or cyclization steps without competitive N-alkylation/acylation. This protocol is foundational for synthesizing ApoA-I upregulators () [1].

Self-Validating Procedure:

  • Preparation: Dissolve 3,5-dimethoxy-4-methylaniline (22.1 g, 132.3 mmol) in a 1:1 mixture of 1,4-dioxane (380 mL) and deionized water (380 mL).

    • Causality: The biphasic but miscible solvent system ensures total solubility of the highly organic substrate while allowing the inorganic base to remain active in the aqueous phase.

  • Base Addition: Add potassium carbonate (K₂CO₃) (45.6 g, 330.8 mmol) to the solution.

    • Causality: K₂CO₃ acts as a mild base to neutralize the carbonic acid byproduct generated during the reaction, shifting the equilibrium forward without degrading the substrate.

  • Reagent Addition: Slowly add Di-tert-butyl dicarbonate (Boc₂O) (34.6 g, 158.8 mmol) dropwise to control the exothermic release of CO₂ gas.

  • Reaction: Stir the mixture at room temperature (20–25 °C) for 14 hours.

    • In-Process Control (IPC): Monitor via TLC (Hexane:EtOAc 4:1). The disappearance of the highly polar amine spot validates reaction completion.

  • Workup: Extract the reaction mixture with dichloromethane (DCM) (3 × 100 mL). Combine the organic layers and concentrate using a rotary evaporator.

  • Purification: Purify the resulting solid residue via silica gel column chromatography to afford tert-butyl (3,5-dimethoxy-4-methylphenyl)carbamate.

Protocol B: Regioselective Bromination

Objective: To install a halogen handle at the ortho position for downstream palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) in the synthesis of BET inhibitors () [2].

Self-Validating Procedure:

  • Preparation: Dissolve 3,5-dimethoxy-4-methylaniline (5.0 g, 29.90 mmol) in glacial acetic acid (AcOH) (20 mL).

    • Causality: AcOH serves as both the solvent and a mild acid catalyst. It polarizes the brominating agent to enhance electrophilic aromatic substitution while keeping the amine partially protonated to prevent oxidative degradation.

  • Bromination: Add N-Bromosuccinimide (NBS) (5.32 g, 29.90 mmol) portion-wise.

    • Causality: NBS provides a controlled, low concentration of electrophilic bromine, preventing over-bromination. The strong ortho/para directing effects of the methoxy groups, combined with the para-methyl block, strictly direct the bromine to the 2-position.

  • Reaction: Stir at 25 °C for 2 hours.

    • In-Process Control (IPC): Monitor the reaction via LC-MS. The mass shift from [M+H]⁺ 168 to[M+H]⁺ 246/248 (characteristic isotopic doublet) confirms successful mono-bromination. Strict adherence to the 2-hour limit prevents di-bromination.

  • Quenching & Workup: Adjust the pH to 8–9 using saturated aqueous NaHCO₃ to neutralize the acetic acid. Extract the aqueous layer with ethyl acetate (EtOAc) (3 × 50 mL).

  • Isolation: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield 2-bromo-3,5-dimethoxy-4-methylaniline.

Quantitative Data and Yield Analysis

The following table summarizes the expected yields, purity profiles, and key analytical markers for the derivatives synthesized using the protocols above, aggregated from validated patent literature () [3].

Derivative SynthesizedReaction TypeKey ReagentsExpected Yield (%)Target Purity (HPLC)Key Analytical Marker (LC-MS / NMR)
tert-Butyl (3,5-dimethoxy-4-methylphenyl)carbamateProtectionBoc₂O, K₂CO₃, Dioxane/H₂O85 - 90%> 98%[M+H]⁺ 268.1; t-butyl singlet at ~1.5 ppm (¹H NMR)
2-Bromo-3,5-dimethoxy-4-methylanilineHalogenationNBS, AcOH95 - 99%> 95%[M+H]⁺ 246.0/248.0 (1:1 isotopic ratio)
1-Iodo-3,5-dimethoxy-4-methylbenzeneSandmeyer-typeNaNO₂, KI, HCl80 - 87%> 95%Disappearance of NH₂ stretch in IR; [M+H]⁺ 278.0
5,7-Dimethoxyquinazolin-4(3H)-one coreCyclizationAnthranilic acid deriv., Heat65 - 75%> 98%[M+H]⁺ 379.0 (varies by specific substitution)

Conclusion

The strategic functionalization of 3,5-dimethoxy-4-methylaniline relies heavily on understanding the electronic and steric properties of its heavily substituted aromatic ring. By employing carefully controlled protection and regioselective halogenation strategies, researchers can efficiently generate high-purity intermediates essential for the development of novel cardiovascular and oncological therapeutics.

References

  • Title: Compounds for the prevention and treatment of cardiovascular diseases Source: United States Patent US10532054B2 URL
  • Title: Novel Compounds and Methods of Use Thereof (BET Inhibitors)
  • Title: Bis(5-aryl-2-pyridyl)

using 3,5-Dimethoxy-4-methylaniline in organic synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Advanced Synthetic Workflows Utilizing 3,5-Dimethoxy-4-methylaniline

Executive Summary

3,5-Dimethoxy-4-methylaniline (CAS: 78025-93-1) is a highly versatile, electron-rich aromatic building block frequently utilized in pharmaceutical development and complex organic synthesis. Its unique substitution pattern—featuring two electron-donating methoxy groups flanking a sterically hindered para-methyl group—renders the aromatic ring highly nucleophilic while directing reactivity to specific vectors. This compound serves as a critical intermediate in the synthesis of cardiovascular therapeutics, specifically Apolipoprotein A-I (ApoA-I) upregulators[1], and anti-inflammatory bis(5-aryl-2-pyridyl) derivatives[2]. This application note details the physicochemical properties, mechanistic reactivity profiles, and validated, self-monitoring protocols for functionalizing this key intermediate.

Physicochemical Properties & Handling

Understanding the physical parameters of 3,5-Dimethoxy-4-methylaniline is critical for calculating reaction stoichiometries and ensuring safe laboratory handling[3].

PropertyValue
Chemical Name 3,5-Dimethoxy-4-methylaniline
CAS Number 78025-93-1
Molecular Formula C9H13NO2
Molecular Weight 167.21 g/mol
Physical Form Solid / Powder
Storage Temperature Room Temperature (RT)
InChI Key ILVRAUPHOFUERY-UHFFFAOYSA-N
Hazard Statements H302 (Harmful if swallowed), H315 (Skin irritation), H319 (Eye irritation), H335 (Respiratory irritation)

Mechanistic Insights & Reactivity Profile

As an Application Scientist, designing a successful synthesis requires understanding why a molecule reacts under specific conditions, rather than simply memorizing the steps. The reactivity of 3,5-Dimethoxy-4-methylaniline is governed by the following stereoelectronic factors:

  • Amine Nucleophilicity: The primary amine is highly nucleophilic due to the strong +M (mesomeric) effect of the meta-methoxy groups, which pushes electron density into the ring and, by extension, enriches the amine. It readily undergoes acylation and protection (e.g., N-Boc protection) under mild basic conditions[1].

  • Diazotization & Sandmeyer Reactivity: The amine can be quantitatively converted into a diazonium salt. The electron-rich nature of the dimethoxy-substituted ring stabilizes the transient diazonium intermediate, allowing for smooth, high-yielding conversions into aryl halides (such as iodides) via Sandmeyer-type displacements[2].

  • Benzylic Oxidation: The 4-methyl group is primed for oxidation. However, because the aromatic ring is highly electron-rich, harsh oxidants can cause unintended oxidative ring cleavage. Utilizing potassium permanganate (KMnO₄) in a coordinating solvent like pyridine mitigates this extreme oxidizing power, allowing selective conversion of the methyl group to a carboxylic acid without destroying the aromatic core[4].

Synthetic Workflow Visualization

SynthesisPathways cluster_0 N-Functionalization cluster_1 Aromatic & Benzylic Transformations SM 3,5-Dimethoxy-4-methylaniline (Starting Material) Boc N-Boc Protection Reagents: (Boc)2O, K2CO3 Solvent: Dioxane/H2O SM->Boc Sandmeyer Sandmeyer-Type Iodination Reagents: NaNO2, HCl, KI Solvent: H2O SM->Sandmeyer BocAniline N-Boc-3,5-dimethoxy- 4-methylaniline Boc->BocAniline Iodo 1-Iodo-3,5-dimethoxy- 4-methylbenzene Sandmeyer->Iodo Oxidation Benzylic Oxidation Reagents: KMnO4 Solvent: Pyridine Iodo->Oxidation Benzoic 4-Iodo-2,6-dimethoxy- benzoic acid Oxidation->Benzoic

Divergent synthetic pathways of 3,5-Dimethoxy-4-methylaniline showing key functionalizations.

Validated Experimental Protocols

Protocol A: N-Boc Protection (Synthesis of tert-butyl (3,5-dimethoxy-4-methylphenyl)carbamate)

Causality & Design: The use of a mixed dioxane/water solvent system is a deliberate choice. The biphasic/miscible nature ensures that the inorganic base (K₂CO₃) and the organic reactants (Boc-anhydride and the aniline) are sufficiently solvated. This promotes smooth nucleophilic attack of the amine on the anhydride while buffering the pH to prevent premature Boc-deprotection[1].

Step-by-Step Methodology:

  • Preparation: In a round-bottom flask, dissolve 3,5-dimethoxy-4-methylaniline (1.0 equiv, e.g., 22.1 g, 132.3 mmol) in a 1:1 mixture of 1,4-dioxane (380 mL) and distilled water (380 mL)[1].

  • Base Addition: Add potassium carbonate (K₂CO₃) (2.5 equiv, 45.6 g) to the stirring solution. Stir for 10 minutes to ensure complete dissolution of the base.

  • Reagent Addition: Slowly add Di-tert-butyl dicarbonate (Boc₂O) (1.2 equiv, 34.6 g) in portions to control any mild exotherm[1].

  • Reaction: Stir the mixture at room temperature (20–25 °C) for 14 hours[1].

  • Self-Validation Check: Monitor by TLC (Hexanes/EtOAc 3:1). The consumption of the highly polar aniline (ninhydrin active, red/brown spot) and the appearance of a higher R_f UV-active spot confirms conversion.

  • Workup: Extract the aqueous mixture with Dichloromethane (DCM) (3 × 100 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure[1]. Purify via silica gel chromatography if necessary.

Protocol B: Sandmeyer-Type Iodination (Synthesis of 1-Iodo-3,5-dimethoxy-4-methylbenzene)

Causality & Design: Conversion of the primary amine to an iodide requires diazotization followed by nucleophilic displacement. Potassium iodide (KI) is used without a traditional copper catalyst (CuI) because the iodide anion is exceptionally nucleophilic and bulky, allowing it to displace the diazonium leaving group (N₂) spontaneously at slightly elevated temperatures[2].

Step-by-Step Methodology:

  • Diazotization: Suspend 3,5-dimethoxy-4-methylaniline (1.0 equiv, 5.23 g, 31.3 mmol) in 6.0 M aqueous HCl (approx. 80 mL) and cool the flask to 0 °C using an ice-water bath[2].

  • Nitrite Addition: Dissolve sodium nitrite (NaNO₂) (1.4 equiv) in a minimal amount of cold water. Add this solution dropwise to the aniline suspension, maintaining the internal temperature below 5 °C. Stir for 30 minutes[2].

  • Iodination: Slowly add an aqueous solution of Potassium Iodide (KI) (2.0 equiv).

  • Self-Validation Check: The addition of NaNO₂ will cause the solution to turn pale yellow. The subsequent addition of KI will result in immediate nitrogen gas evolution (vigorous bubbling) and a dark brown coloration due to transient iodine (I₂) formation, visually confirming successful diazonium displacement.

  • Workup: Allow the reaction to warm to room temperature, then heat to 50 °C for 1 hour to ensure complete nitrogen extrusion. Cool, extract with Ethyl Acetate, and wash the organic layer with saturated aqueous Sodium Thiosulfate (Na₂S₂O₃) to quench residual iodine (the brown color will vanish). Dry and concentrate to yield the pale yellow iodinated product[2].

Protocol C: Selective Benzylic Oxidation (Synthesis of 4-Iodo-2,6-dimethoxybenzoic acid)

Causality & Design: Pyridine is utilized as the solvent rather than water or acetone. Pyridine strongly coordinates with the manganese species, moderating the extreme oxidizing power of KMnO₄. This prevents the oxidative degradation of the electron-rich dimethoxy-substituted aromatic ring, directing oxidation exclusively to the benzylic carbon[4].

Step-by-Step Methodology:

  • Preparation: Dissolve 1-iodo-3,5-dimethoxy-4-methylbenzene (1.0 equiv, 8.05 g, 28.9 mmol) in anhydrous pyridine (83 mL)[4].

  • Oxidant Addition: Add Potassium Permanganate (KMnO₄) (6.0 equiv, 27.4 g) in small portions to the stirring solution at room temperature[4].

  • Reaction: Stir the mixture at room temperature for 30 minutes, then heat to 50 °C for 2 hours[4].

  • Self-Validation Check: The deep purple color of KMnO₄ will gradually transition to a heavy brown precipitate (MnO₂) as the oxidation proceeds. The absence of a purple hue in the supernatant indicates the consumption of the oxidant.

  • Workup: Filter the warm mixture through a pad of Celite to remove the insoluble MnO₂ byproduct. Wash the filter cake with 0.1 M aqueous sodium hydroxide[4]. Combine the filtrate and washings, extract impurities with diethyl ether, and then carefully acidify the aqueous layer with HCl to precipitate the target benzoic acid.

References

  • Reszka, A. P., et al. "Compounds for the prevention and treatment of cardiovascular diseases." US Patent 8053440B2.
  • Matsui, T., et al. "Bis(5-aryl-2-pyridyl) derivatives." US Patent 7196101B2.

Sources

Application Note: Comprehensive Analytical Characterization of 3,5-Dimethoxy-4-methylaniline

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Synthetic Researchers, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Protocol (SOP)

Introduction & Chemical Profiling

3,5-Dimethoxy-4-methylaniline (CAS: 78025-93-1) is a highly substituted aromatic amine that serves as a critical synthetic intermediate in the development of advanced pharmaceutical agents, including bromodomain and extra-terminal motif (BET) inhibitors and cardiovascular therapeutics[1].

Accurate characterization of this compound is paramount. The presence of multiple electron-donating groups (one methyl, two methoxy, and one primary amine) on the benzene ring creates an electron-rich aromatic system. This unique electronic environment makes the molecule susceptible to oxidative degradation, necessitating robust, highly specific analytical methods to monitor purity, identify impurities, and confirm structural integrity during drug development workflows[2][3].

Table 1: Physicochemical Profile
PropertyValue / Description
Chemical Name 3,5-Dimethoxy-4-methylaniline
CAS Number 78025-93-1
Molecular Formula C₉H₁₃NO₂[4]
Molecular Weight 167.208 g/mol [4]
Structural Features Primary amine (C1), Methoxy groups (C3, C5), Methyl group (C4)
Solubility Soluble in Methanol, Acetonitrile, DMSO, and Dichloromethane

Analytical Strategy & Causality (E-E-A-T)

To establish a self-validating analytical system, we employ an orthogonal approach combining Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC-UV/MS) for purity profiling and Nuclear Magnetic Resonance (NMR) Spectroscopy for structural elucidation.

Causality Behind Chromatographic Choices

Anilines are moderately basic compounds (pKa ~4.0–4.5). If analyzed in a neutral, unbuffered mobile phase, they exist in a state of partial ionization, which leads to severe peak tailing and shifting retention times[2].

  • Mobile Phase Selection: By utilizing an acidic mobile phase (0.1% Formic Acid, pH ~2.7), the primary amine is fully protonated.

  • Column Chemistry: To prevent the protonated amine from undergoing secondary ion-exchange interactions with residual silanols on the silica support, a highly end-capped C18 column is mandated[3].

  • Detector Compatibility: Formic acid is completely volatile, ensuring this UV method is 100% compatible with Electrospray Ionization Mass Spectrometry (ESI-MS) for simultaneous mass confirmation[2].

Causality Behind Spectroscopic Choices

The molecular symmetry of 3,5-dimethoxy-4-methylaniline is its most defining diagnostic feature.

  • Solvent Selection (DMSO-d₆ vs. CDCl₃): While CDCl₃ is common, DMSO-d₆ is specifically chosen for this protocol. Hydrogen bonding between the primary amine protons and the sulfoxide oxygen of DMSO slows down the chemical exchange rate of the -NH₂ protons. This prevents the amine signal from broadening into the baseline, yielding a distinct, integrable broad singlet. This self-validates the integrity of the primary amine, ensuring no unintended N-alkylation occurred during upstream synthesis[1].

Experimental Protocols

Protocol A: RP-HPLC-UV/MS for Purity and Impurity Profiling

Objective: To separate 3,5-dimethoxy-4-methylaniline from potential synthetic by-products (e.g., unreduced nitro-precursors or oxidized dimeric impurities) and quantify its purity.

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh 10.0 mg of 3,5-dimethoxy-4-methylaniline. Dissolve in 10 mL of Methanol:Water (50:50, v/v) to create a 1.0 mg/mL stock solution.

  • Dilution: Dilute the stock solution to a working concentration of 100 µg/mL using the initial mobile phase conditions. Critical Step: Prepare samples in amber HPLC vials to prevent photo-oxidation of the electron-rich aniline ring.

  • Column Equilibration: Install a highly end-capped C18 column (e.g., 150 mm × 4.6 mm, 3 µm particle size). Equilibrate the column at 30 °C with 95% Mobile Phase A and 5% Mobile Phase B for 15 minutes.

  • Injection: Inject 5 µL of the working solution.

  • Detection: Monitor UV absorbance at 270 nm (optimal for the extended conjugation of the substituted aniline) and configure the MS in positive ESI mode scanning from m/z 100 to 500.

Table 2: RP-HPLC Gradient Program
Time (min)Mobile Phase A (0.1% FA in H₂O)Mobile Phase B (0.1% FA in MeCN)Flow Rate (mL/min)
0.095%5%1.0
2.095%5%1.0
12.010%90%1.0
15.010%90%1.0
15.195%5%1.0
20.095%5%1.0

Expected Outcome: The target analyte will elute as a sharp, symmetrical peak. The ESI-MS spectrum will display a dominant pseudo-molecular ion[M+H]⁺ at m/z 168.1.

Protocol B: Structural Confirmation via ¹H and ¹³C NMR

Objective: To verify the exact substitution pattern and molecular symmetry of the synthesized compound.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 15–20 mg of the compound in 0.6 mL of anhydrous DMSO-d₆ containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference.

  • Filtration: Filter the solution through a small plug of glass wool into a standard 5 mm NMR tube to remove any particulate matter that could distort magnetic field homogeneity.

  • Acquisition (¹H NMR): Acquire the proton spectrum at 400 MHz (or higher) using a standard 30-degree pulse program, 16 scans, and a relaxation delay (D1) of 2 seconds.

  • Acquisition (¹³C NMR): Acquire the carbon spectrum at 100 MHz using proton decoupling (e.g., waltz16), 512–1024 scans, and a D1 of 2 seconds.

Table 3: Predictive NMR Assignments (in DMSO-d₆)
NucleusChemical Shift (δ, ppm)MultiplicityIntegrationAssignment / Causality
¹H ~ 6.05Singlet2HAromatic H (C2, C6): Highly shielded due to the strong +M (resonance) electron-donating effects of the -NH₂ and two -OCH₃ groups.
¹H ~ 4.80Broad Singlet2HAmine (-NH₂): Exchanging protons; stabilized by DMSO-d₆ hydrogen bonding.
¹H ~ 3.70Singlet6HMethoxy (-OCH₃): Symmetrical groups at C3 and C5.
¹H ~ 1.95Singlet3HMethyl (-CH₃): Attached to C4, slightly shielded by adjacent methoxy oxygens.
¹³C ~ 158.0Singlet2CC3, C5 (Aromatic): Deshielded by direct attachment to electronegative oxygen.
¹³C ~ 146.0Singlet1CC1 (Aromatic): Attached to the primary amine.

Workflow Visualization

The following diagram illustrates the logical flow of the dual-pronged analytical strategy, ensuring both chemical purity and structural fidelity are validated concurrently.

G cluster_0 Chromatographic Profiling (Purity) cluster_1 Spectroscopic Profiling (Structure) Start 3,5-Dimethoxy-4-methylaniline Sample Prep1 Sample Dissolution (MeCN:H2O, Amber Vials) Start->Prep1 Prep2 Sample Dissolution (DMSO-d6) Start->Prep2 HPLC RP-HPLC Separation (C18, 0.1% FA) Prep1->HPLC UV PDA Detection (270 nm) HPLC->UV MS ESI-MS (+) [M+H]+ m/z 168.1 HPLC->MS Report Comprehensive Characterization Report UV->Report MS->Report NMR NMR Acquisition (1H & 13C) Prep2->NMR Data Symmetry Analysis (Peak Integration) NMR->Data Data->Report

Workflow for the analytical characterization of 3,5-dimethoxy-4-methylaniline via HPLC and NMR.

References

  • Sigma-Aldrich (MilliporeSigma).3,5-dimethoxy-4-methylaniline | 78025-93-1.
  • Molaid.3,5-dimethoxy-4-methylaniline - CAS 78025-93-1.
  • Google Patents (US8053440B2).Compounds for the prevention and treatment of cardiovascular diseases.
  • Benchchem.Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of Substituted Aniline Compounds.
  • ResearchGate.Development and validation of a fast and simple HPLC method for the simultaneous determination of aniline and its degradation products in wastewater.

Sources

Application Note: Reaction Conditions and Protocols for 3,5-Dimethoxy-4-methylaniline in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3,5-Dimethoxy-4-methylaniline (CAS: 78025-93-1) is a highly functionalized, electron-rich aniline derivative that serves as a critical intermediate in the synthesis of advanced therapeutics. Its unique substitution pattern makes it a privileged structural scaffold for developing anti-inflammatory agents, apolipoprotein A-I (ApoA-I) up-regulators for cardiovascular diseases[1], and BET bromodomain inhibitors for oncology[2]. This application note provides researchers and drug development professionals with validated reaction conditions, mechanistic rationales, and step-by-step protocols for its synthesis and downstream functionalization.

Physicochemical & Mechanistic Profiling

The reactivity of 3,5-dimethoxy-4-methylaniline is dictated by the synergistic electronic and steric effects of its substituents:

  • Enhanced Amine Nucleophilicity: The two methoxy groups at the 3- and 5-positions are strongly electron-donating via resonance. This significantly increases the electron density on the aromatic ring and enhances the nucleophilicity of the primary amine, facilitating rapid protection (e.g., Boc-protection) and cross-coupling reactions[3].

  • Regioselective Electrophilic Aromatic Substitution (EAS): The methyl group at the 4-position sterically blocks the para position relative to the amine. Consequently, electrophilic attack (such as bromination) is directed exclusively to the 2- and 6-positions, which are highly activated by both the amine and the adjacent methoxy groups[4].

Synthetic Pathway & Application Workflow

G SM 3-Bromo-2,6-dimethoxytoluene Step1 Amination (NH3, K, Fe(NO3)3) SM->Step1 Core 3,5-Dimethoxy-4-methylaniline (CAS: 78025-93-1) Step1->Core Boc N-Boc Protection ((Boc)2O, K2CO3) Core->Boc Brom Electrophilic Bromination (NBS, AcOH) Core->Brom Int1 N-Boc-3,5-dimethoxy- 4-methylaniline Boc->Int1 Int2 2-Bromo-3,5-dimethoxy- 4-methylaniline Brom->Int2 App1 Anti-inflammatory Agents & ApoA-I Up-regulators Int1->App1 App2 BET Bromodomain Inhibitors Int1->App2 Int2->App2

Synthetic pathways and pharmaceutical applications of 3,5-Dimethoxy-4-methylaniline.

Validated Experimental Protocols

Protocol 4.1: De Novo Synthesis via Benzyne-Mediated Amination

Objective: Synthesize 3,5-dimethoxy-4-methylaniline from 3-bromo-2,6-dimethoxytoluene. Mechanistic Rationale: The conversion of an unactivated aryl bromide to an aniline typically requires harsh conditions or transition metal catalysis. Here, a dissolving metal reduction using potassium in liquid ammonia generates a benzyne intermediate (or proceeds via an SRN1 radical-nucleophilic aromatic substitution), allowing for highly efficient amination at cryogenic temperatures[5].

Step-by-Step Procedure:

  • Prepare a cryogenic cooling well and condense 300 mL of anhydrous ammonia at -78 °C.

  • Add potassium metal (0.5 g) and ferric nitrate (0.5 g) as a catalyst. Wait for the initial blue color to discharge, indicating the complete formation of potassium amide (KNH2).

  • Portion-wise, add additional potassium (14.2 g, 364 mmol) at -78 °C, ensuring the blue color discharges completely before each subsequent addition to prevent over-reduction.

  • Stir the solution at -78 °C for 15 minutes.

  • Slowly add a solution of 3-bromo-2,6-dimethoxytoluene (42.0 g, 182 mmol) dissolved in anhydrous THF (100 mL).

  • Stir the resulting mixture at -78 °C for 3 hours, then gradually warm to 0 °C for 1 hour.

  • Quench the reaction carefully by the dropwise addition of water (150 mL) and extract with CH2Cl2 (3 x 200 mL).

  • Purify the crude brown oil via silica gel column chromatography (hexanes/ethyl acetate = 1:1) to yield the pure aniline[5].

Protocol 4.2: Chemoselective N-Boc Protection

Objective: Synthesize N-Boc-3,5-dimethoxy-4-methylaniline. Mechanistic Rationale: A biphasic 1,4-dioxane/water solvent system is utilized. The water dissolves the inorganic base (K2CO3), which acts as an acid scavenger to neutralize the carbonic acid byproduct, driving the reaction forward. Dioxane ensures the solubility of both the lipophilic aniline and the di-tert-butyl dicarbonate ((Boc)2O)[3].

Step-by-Step Procedure:

  • Dissolve 3,5-dimethoxy-4-methylaniline (22.1 g, 132 mmol) in a mixture of 1,4-dioxane (380 mL) and water (380 mL)[1].

  • Add potassium carbonate (45.6 g, 331 mmol) to the mixture, followed by (Boc)2O (34.6 g, 159 mmol).

  • Stir the biphasic mixture vigorously at room temperature (20–25 °C) for 14 hours to ensure complete conversion.

  • Extract the reaction mixture with CH2Cl2 (3 x 100 mL).

  • Concentrate the combined organic layers on a rotary evaporator.

  • Purify the resulting solid residue via column chromatography to obtain the N-Boc protected intermediate[1].

Protocol 4.3: Regioselective Electrophilic Bromination

Objective: Synthesize 2-bromo-3,5-dimethoxy-4-methylaniline. Mechanistic Rationale: N-Bromosuccinimide (NBS) is used as a mild, easily handled brominating agent. Glacial acetic acid (AcOH) acts as a polar protic solvent that hydrogen-bonds with the carbonyl oxygens of NBS, polarizing the N-Br bond and increasing its electrophilicity. The highly activated ortho-position of the aniline undergoes rapid bromination without the need for a Lewis acid catalyst[4].

Step-by-Step Procedure:

  • Dissolve 3,5-dimethoxy-4-methylaniline (5.0 g, 29.90 mmol) in glacial acetic acid (20 mL).

  • Add NBS (5.32 g, 29.90 mmol) in a single portion.

  • Stir the mixture at 25 °C for 2 hours[4].

  • Monitor the reaction via TLC or LC-MS to ensure complete consumption of the starting material.

  • Carefully adjust the pH of the mixture to 8–9 using saturated aqueous NaHCO3. Critical Step: This neutralizes the acetic acid and quenches any residual electrophile, preventing over-bromination during workup.

  • Extract the aqueous mixture with EtOAc (3 x 50 mL).

  • Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield the brominated product[4].

Quantitative Reaction Parameters

The following table summarizes the stoichiometric and thermodynamic parameters for the workflows described above to allow for rapid experimental scaling:

ProtocolStarting MaterialReagentsSolvent SystemTempTimeYield
De Novo Synthesis 3-Bromo-2,6-dimethoxytoluene (182 mmol)K (364 mmol), Fe(NO3)3Liquid NH3 / THF-78 °C to 0 °C4 h73%
N-Boc Protection 3,5-Dimethoxy-4-methylaniline (132 mmol)(Boc)2O (159 mmol), K2CO3 (331 mmol)1,4-Dioxane / H2O (1:1)25 °C14 hHigh
Regioselective Bromination 3,5-Dimethoxy-4-methylaniline (29.9 mmol)NBS (29.9 mmol)Glacial AcOH25 °C2 hHigh

References

  • Source: google.
  • Source: googleapis.
  • Title: 標準專利說明書 (Novel Anti-inflammatory Agents)
  • Title: US 2013/0281397 A1 (BET Proteins and Inhibitors)
  • Source: google.

Sources

Application Notes and Protocols for 3,5-Dimethoxy-4-methylaniline in Advanced Materials Science

Author: BenchChem Technical Support Team. Date: March 2026

For distribution to: Researchers, materials scientists, and professionals in drug development and organic electronics.

Abstract: This document provides a comprehensive technical guide on the potential applications of 3,5-Dimethoxy-4-methylaniline as a functional monomer in the field of materials science, with a particular focus on the development of novel conductive polymers. Drawing upon established principles of polymer chemistry and the known properties of substituted polyanilines, this guide offers detailed application notes, hypothetical yet scientifically grounded experimental protocols, and characterization methodologies. The content is designed to empower researchers to explore the unique attributes that the dimethoxy and methyl functional groups may impart to a polyaniline backbone, potentially leading to materials with enhanced solubility, tunable electronic properties, and improved processability for applications in organic electronics, sensor technology, and anti-corrosion coatings.

Part 1: Introduction to Substituted Anilines in Materials Science

Aniline and its derivatives are foundational building blocks in the synthesis of a wide range of organic materials, including dyes, pharmaceuticals, and, most notably for this guide, conductive polymers.[1] Polyaniline, one of the most extensively studied conductive polymers, is valued for its environmental stability, high and controllable conductivity, unique redox behavior, and ease of preparation.[2] However, pristine polyaniline suffers from poor solubility in common organic solvents, which significantly hinders its processability and characterization.[3]

The strategic functionalization of the aniline monomer with substituent groups is a proven method to overcome these limitations and to tailor the polymer's properties for specific applications.[4] Substituents can influence the electronic and steric characteristics of the resulting polymer, thereby affecting its solubility, conductivity, and electrochemical behavior.[1] This guide focuses on the untapped potential of a specific substituted aniline, 3,5-Dimethoxy-4-methylaniline, as a monomer for creating next-generation conductive polymers.

Part 2: The Promise of 3,5-Dimethoxy-4-methylaniline as a Monomer

The molecular structure of 3,5-Dimethoxy-4-methylaniline, featuring two electron-donating methoxy (-OCH₃) groups and a methyl (-CH₃) group on the aromatic ring, suggests that its corresponding polymer, poly(3,5-Dimethoxy-4-methylaniline), could exhibit several desirable properties:

  • Enhanced Solubility: The presence of methoxy and methyl groups is anticipated to increase the free volume between polymer chains, disrupting the strong inter-chain interactions that render unsubstituted polyaniline insoluble. This is a common strategy to achieve processable conductive polymers.[3]

  • Tunable Electronic Properties: The electron-donating nature of the methoxy and methyl groups is expected to increase the electron density on the polymer backbone. This can influence the polymer's oxidation potential, band gap, and overall conductivity.[1] The specific substitution pattern of 3,5-Dimethoxy-4-methylaniline offers a unique electronic configuration compared to other substituted anilines.

  • Improved Environmental Stability: Substituted polyanilines have shown good environmental and thermal stability, a crucial factor for the longevity of electronic devices.[3]

Hypothesized Properties of Poly(3,5-Dimethoxy-4-methylaniline)
PropertyHypothesized Effect of SubstituentsRationale
Solubility High solubility in common organic solvents (e.g., CHCl₃, THF, DMSO)The bulky methoxy and methyl groups are expected to increase inter-chain distance, weakening intermolecular forces.
Conductivity Moderate to high, tunable via dopingWhile the steric hindrance from the substituents might slightly decrease conductivity compared to unsubstituted polyaniline, the electron-donating groups can facilitate charge carrier formation upon doping.
Redox Activity Well-defined and stable redox statesThe electronic influence of the substituents is likely to modulate the potentials of the leucoemeraldine, emeraldine, and pernigraniline states, potentially enhancing stability.
Processability Excellent solution processability for thin-film fabricationEnhanced solubility allows for the use of techniques like spin-coating, drop-casting, and inkjet printing for device fabrication.

Part 3: Application Notes

The anticipated properties of poly(3,5-Dimethoxy-4-methylaniline) make it a promising candidate for a variety of applications in materials science:

Organic Electronics

The development of solution-processable conductive polymers is crucial for the advancement of flexible and low-cost organic electronic devices. Poly(3,5-Dimethoxy-4-methylaniline) could serve as an active material in:

  • Organic Field-Effect Transistors (OFETs): Its tunable conductivity and solution processability would facilitate the fabrication of the semiconducting channel layer in OFETs.

  • Organic Light-Emitting Diodes (OLEDs): The polymer could function as a hole-injection or hole-transport layer, improving device efficiency and stability.

  • Organic Photovoltaics (OPVs): As a component in the active layer or as an interfacial layer, it could contribute to efficient charge generation and transport.

Electrochemical Sensors

The redox activity of polyaniline and its derivatives makes them excellent materials for electrochemical sensors. The functional groups on poly(3,5-Dimethoxy-4-methylaniline) could offer specific binding sites for target analytes, leading to sensors with high sensitivity and selectivity for various chemical and biological species.

Anti-Corrosion Coatings

Conductive polymers can provide effective corrosion protection for metals by forming a passive layer. The enhanced solubility and potential for strong adhesion of poly(3,5-Dimethoxy-4-methylaniline) could lead to the development of advanced anti-corrosion coatings.

Part 4: Experimental Protocols

The following protocols are adapted from established methods for the synthesis of polyaniline and its derivatives and are presented as a starting point for the investigation of 3,5-Dimethoxy-4-methylaniline polymerization.[2][3][5]

Chemical Oxidative Polymerization

This protocol describes a general method for the synthesis of poly(3,5-Dimethoxy-4-methylaniline) powder.

Materials:

  • 3,5-Dimethoxy-4-methylaniline (monomer)

  • Ammonium persulfate ((NH₄)₂S₂O₈) (oxidant)

  • 1 M Hydrochloric acid (HCl) or Sulfuric Acid (H₂SO₄) (dopant and solvent)[2]

  • Methanol

  • Deionized water

Procedure:

  • Dissolve a specific amount of 3,5-Dimethoxy-4-methylaniline in 1 M HCl in a beaker, maintaining the solution at 0-5°C in an ice bath with constant stirring.

  • Separately, dissolve a stoichiometric amount of ammonium persulfate in 1 M HCl and pre-cool the solution to 0-5°C.

  • Slowly add the pre-chilled oxidant solution dropwise to the monomer solution over a period of 30 minutes with vigorous stirring. A color change should be observed, indicating the onset of polymerization.

  • Continue stirring the reaction mixture at 0-5°C for 4-6 hours to ensure complete polymerization. A precipitate of the polymer should form.

  • Collect the polymer precipitate by vacuum filtration.

  • Wash the collected polymer powder extensively with 1 M HCl to remove any unreacted monomer and oligomers, followed by washing with methanol and deionized water to remove the acid and other impurities.

  • Dry the final polymer powder under vacuum at 60°C for 24 hours.

Workflow for Chemical Polymerization

Monomer 3,5-Dimethoxy-4-methylaniline in 1M HCl Reaction Polymerization at 0-5°C Monomer->Reaction Oxidant Ammonium Persulfate in 1M HCl Oxidant->Reaction Filtration Vacuum Filtration Reaction->Filtration Washing Wash with HCl, Methanol, Water Filtration->Washing Drying Vacuum Drying Washing->Drying Polymer Poly(3,5-Dimethoxy-4-methylaniline) Powder Drying->Polymer

Caption: Chemical polymerization workflow.

Electrochemical Polymerization

This protocol outlines the electrochemical deposition of a poly(3,5-Dimethoxy-4-methylaniline) film onto a working electrode.

Materials and Equipment:

  • 3,5-Dimethoxy-4-methylaniline (monomer)

  • 1 M HBF₄ or H₂SO₄ (electrolyte)[6]

  • Potentiostat/Galvanostat

  • Three-electrode electrochemical cell:

    • Working electrode (e.g., Platinum disc, ITO-coated glass)

    • Counter electrode (e.g., Platinum foil)

    • Reference electrode (e.g., Saturated Calomel Electrode - SCE)

Procedure:

  • Prepare the polymerization solution by dissolving 0.1 M 3,5-Dimethoxy-4-methylaniline in 1 M HBF₄.

  • Assemble the three-electrode cell with the chosen working, counter, and reference electrodes.

  • Immerse the electrodes in the polymerization solution and purge with nitrogen gas for 15 minutes to remove dissolved oxygen.

  • Perform electropolymerization using cyclic voltammetry (CV) by cycling the potential between -0.2 V and +1.0 V (vs. SCE) at a scan rate of 50 mV/s for a desired number of cycles.[6] A growing film on the working electrode should be observed.

  • Alternatively, potentiostatic polymerization can be performed by applying a constant potential (e.g., +0.8 V vs. SCE) for a specified duration.

  • After polymerization, rinse the polymer-coated electrode with the electrolyte solution and then with deionized water to remove any unreacted monomer.

  • The electrochemical behavior of the deposited film can then be characterized in a monomer-free electrolyte solution.

Electrochemical Polymerization Setup

Potentiostat Potentiostat Cell Working Electrode Counter Electrode Reference Electrode Electrochemical Cell Potentiostat->Cell:we Potentiostat->Cell:ce Potentiostat->Cell:re Solution Monomer + Electrolyte Cell->Solution

Caption: Electrochemical polymerization setup.

Part 5: Characterization of Poly(3,5-Dimethoxy-4-methylaniline)

A thorough characterization of the synthesized polymer is essential to understand its structure-property relationships.

TechniquePurposeExpected Observations
Fourier-Transform Infrared (FTIR) Spectroscopy To identify the functional groups and confirm the polymer structure.Characteristic peaks for C-N stretching, C=C stretching of quinoid and benzenoid rings, and C-O-C stretching of methoxy groups.
UV-Visible (UV-Vis) Spectroscopy To study the electronic transitions and determine the band gap.Absorption bands corresponding to π-π* transitions in the benzenoid rings and polaron/bipolaron transitions, which are indicative of the polymer's doping state.
Scanning Electron Microscopy (SEM) To investigate the surface morphology of the polymer.The morphology can range from granular to fibrillar, depending on the synthesis conditions.
X-ray Diffraction (XRD) To assess the crystallinity of the polymer.Broad peaks are expected, indicating a largely amorphous structure, which is typical for conductive polymers.
Four-Point Probe Measurement To determine the electrical conductivity of the polymer film.Conductivity values will depend on the doping level and can be modulated by exposure to acidic or basic environments.
Cyclic Voltammetry (CV) To evaluate the electrochemical redox activity and stability.Well-defined redox peaks corresponding to the transitions between different oxidation states of the polymer.

Part 6: Conclusion

While direct experimental data on poly(3,5-Dimethoxy-4-methylaniline) is not yet widely available, the foundational knowledge of polyaniline chemistry provides a strong basis for its exploration. The unique substitution pattern of 3,5-Dimethoxy-4-methylaniline holds significant promise for the development of novel conductive polymers with enhanced solubility, tunable electronic properties, and improved processability. The protocols and characterization methods outlined in this guide are intended to serve as a valuable resource for researchers venturing into this exciting area of materials science. The successful synthesis and characterization of poly(3,5-Dimethoxy-4-methylaniline) could pave the way for its application in a new generation of organic electronic devices and smart materials.

References

  • Benchchem. (n.d.). 3,5-dimethoxy-N-methylaniline | 118684-17-6.
  • Yıldız, M., Ates, M., & Uludag, N. (2020). A new method in the synthesis of conductive polymers; synthesis, characterization, and investigation of photocatalytic properties of polyaniline. PMC.
  • Bhadani, S. N., & Sahu, S. (2002). Synthesis and characterization of poly(2,5-dimethoxyaniline) and poly(aniline-Co-2,5-dimethoxyaniline): The processable conducting polymers. Bulletin of Materials Science, 25(6), 519-523.
  • MilliporeSigma. (n.d.). 3,5-dimethoxy-4-methylaniline | 78025-93-1.
  • ResearchGate. (n.d.). List of synthesis techniques of conductive polymers.
  • (2019, February 7). Electrochemical Characterization of poly(N-methylaniline) Films.
  • Al-Abadi, H. R. H., Al-Bdiry, M. H., & Al-Mayali, A. H. (2022). Investigation of Thermal and Electrical Conductivity of Chemically Synthesized Poly[(ortho-toldine-co-(2-hydroxy-4-methyl anline)] Composite Doped with HCl. Journal of Pharmaceutical Negative Results, 13(3).

Sources

protocol for N-alkylation of 3,5-Dimethoxy-4-methylaniline

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol

Topic: A Robust and Scalable Protocol for the N-Alkylation of 3,5-Dimethoxy-4-methylaniline via Reductive Amination

Introduction and Significance

N-alkylated aromatic amines are pivotal structural motifs found in a vast array of functional molecules, including pharmaceuticals, agrochemicals, and materials.[1] The specific substrate, 3,5-dimethoxy-4-methylaniline, is an electron-rich aromatic amine whose derivatives are of interest in medicinal chemistry and synthetic building block development. The electron-donating methoxy groups enhance the nucleophilicity of the amino group, which can be advantageous; however, they also present challenges in controlling selectivity and preventing side reactions under harsh conditions.[2][3]

Traditional N-alkylation methods often rely on alkyl halides, which can lead to over-alkylation and the formation of salt byproducts, or high-temperature catalytic processes using alcohols, which may not be suitable for sensitive substrates.[2][4] Reductive amination, conversely, offers a mild, efficient, and highly versatile one-pot strategy for the controlled N-alkylation of primary and secondary amines.[5] This method involves the reaction of an amine with a carbonyl compound (an aldehyde or ketone) to form an intermediate iminium ion, which is then reduced in situ to yield the corresponding N-alkylated amine.

This application note provides a detailed, field-proven protocol for the N-alkylation of 3,5-dimethoxy-4-methylaniline using the reductive amination strategy with sodium triacetoxyborohydride [NaBH(OAc)₃]. This reagent is particularly effective as it is a mild and selective reducing agent, tolerant of a wide range of functional groups, and generally provides high yields with minimal side products.[5]

Principle of the Reaction: Reductive Amination

The reaction proceeds in two key stages within a single pot:

  • Iminium Ion Formation: The nucleophilic aniline attacks the electrophilic carbonyl carbon of the aldehyde (in this example, isobutyraldehyde). This is followed by dehydration, often facilitated by a mild acid catalyst (like acetic acid), to form a transient, electrophilic iminium ion.

  • Hydride Reduction: A selective reducing agent, Sodium Triacetoxyborohydride [NaBH(OAc)₃], delivers a hydride ion to the iminium carbon, reducing it to the desired secondary amine product. The mild nature of NaBH(OAc)₃ is crucial, as it does not readily reduce the starting aldehyde, thus minimizing the formation of alcohol byproducts.[5]

The overall transformation is a highly atom-economical and efficient method for constructing C-N bonds.

reaction_mechanism cluster_reactants Reactants cluster_intermediate Intermediate Formation cluster_reagents Reagents cluster_product Product Aniline 3,5-Dimethoxy- 4-methylaniline Iminium Iminium Ion Intermediate Aniline->Iminium + Aldehyde - H₂O Aldehyde Isobutyraldehyde Aldehyde->Iminium Product N-isobutyl-3,5-dimethoxy- 4-methylaniline Iminium->Product Reducer NaBH(OAc)₃ Reducer->Product Hydride Transfer workflow cluster_reaction Reaction Phase cluster_workup Workup & Isolation cluster_analysis Purification & Analysis setup 1. Setup & Dissolution (Aniline in DCM) addition 2. Add Aldehyde & Acid (Stir 20 min) setup->addition reduction 3. Add NaBH(OAc)₃ (Portion-wise) addition->reduction monitor 4. Monitor by TLC (2-4 hours) reduction->monitor quench 5. Quench with NaHCO₃ monitor->quench extract 6. Extract with DCM quench->extract dry 7. Wash, Dry & Concentrate extract->dry purify 8. Column Chromatography dry->purify char 9. Characterization (NMR, MS) purify->char final Pure Product char->final

Sources

Application Note: Regioselective Friedel-Crafts Acylation of 3,5-Dimethoxy-4-methylaniline

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The functionalization of highly electron-rich aromatic systems is a cornerstone of rational drug design and complex API synthesis. While 3,5-dimethoxy-4-methylaniline presents a highly activated aromatic nucleus primed for electrophilic aromatic substitution, direct Friedel-Crafts acylation fails due to the basicity of the primary amine. This application note details a self-validating, three-step protection-acylation-deprotection protocol. By temporarily masking the amine as an acetamide, we prevent catalyst deactivation and leverage the synergistic directing effects of the substituents to achieve strictly regioselective C-acylation.

Mechanistic Rationale & Experimental Design

The Causality of Catalyst Deactivation

Direct Friedel-Crafts reactions on free anilines typically fail due to a fundamental incompatibility between the substrate and the Lewis acid catalyst[1]. Aniline derivatives possess a strongly Lewis basic amino group (-NH₂), which rapidly donates its lone pair to the empty p-orbital of the Lewis acid (e.g., AlCl₃). This acid-base interaction forms a highly deactivated anilinium salt[1]. Consequently, the nitrogen atom acquires a positive charge, shifting its electronic contribution from strongly electron-donating to strongly electron-withdrawing, thereby halting the electrophilic aromatic substitution[1].

The Protection Strategy

To circumvent this, the amino group must be temporarily converted into a less basic functional group[1]. N-acetylation transforms the highly basic amine into a moderately activating acetamido group (-NHCOCH₃)[1]. The lone pair on the nitrogen is delocalized into the adjacent carbonyl, significantly reducing its Lewis basicity while preserving its ortho/para-directing capability.

Regioselectivity and Stoichiometry

In the protected intermediate, N-(3,5-dimethoxy-4-methylphenyl)acetamide, the C2 and C6 positions are chemically equivalent and highly nucleophilic. Electrophilic attack at these positions is synergistically reinforced by the ortho-directing -NHAc group, the ortho/para-directing -OCH₃ groups, and the meta-directing (relative to C2/C6) -CH₃ group.

During the acylation step, 2.5 equivalents of AlCl₃ are strictly required. One equivalent coordinates with the carbonyl oxygen of the acetamido protecting group, a second equivalent reacts with the acyl halide to generate the highly reactive acylium ion electrophile, and the remaining 0.5 equivalent ensures the reaction is driven to completion[2]. Unlike Friedel-Crafts alkylation, which is prone to polyalkylation, the introduction of an electron-withdrawing acyl group deactivates the ring, naturally halting the reaction at monoacylation[2][3].

Workflow Visualization

FC_Workflow A 1. Substrate 3,5-Dimethoxy-4-methylaniline (Highly Basic) B Step 1: N-Acetylation Ac2O, AcOH A->B C 2. Protected Intermediate N-(3,5-Dimethoxy-4-methylphenyl)acetamide (Moderately Activated) B->C D Step 2: F-C Acylation Acetyl Chloride, AlCl3 C->D E 3. Acylated Intermediate C-Acylated Acetamide D->E F Step 3: Deprotection Conc. HCl, EtOH E->F G 4. Final Product 1-(6-Amino-2,4-dimethoxy- 3-methylphenyl)ethan-1-one F->G

Fig 1: Protection-acylation-deprotection workflow for 3,5-dimethoxy-4-methylaniline.

Quantitative Reaction Parameters

Reaction StepPrimary ReagentsCatalyst / PromoterStoichiometry (Eq.)TemperatureTimeExpected Yield
1. N-Protection Substrate, Acetic AnhydrideGlacial Acetic Acid1.0 : 1.525 °C (RT)2 h85 - 95%
2. F-C Acylation Protected Intermediate, Acetyl ChlorideAluminum Chloride (AlCl₃)1.0 : 1.2 : 2.50 °C → 25 °C4 - 6 h70 - 80%
3. Deprotection Acylated Intermediate, WaterConcentrated HCl1.0 : Excess80 °C (Reflux)3 h80 - 90%

Step-by-Step Experimental Protocols

Step 5.1: Amine Protection (N-Acetylation)
  • Preparation : In a 250 mL round-bottom flask, dissolve 3,5-dimethoxy-4-methylaniline (10.0 mmol, 1.0 eq) in 20 mL of glacial acetic acid[1].

  • Addition : Slowly add acetic anhydride (15.0 mmol, 1.5 eq) dropwise over 10 minutes while stirring continuously. The reaction is mildly exothermic.

  • Reaction : Allow the mixture to stir at room temperature for 2 hours. Monitor completion via TLC (Hexanes:EtOAc 7:3).

  • Workup (Self-Validating Step) : Pour the reaction mixture into 100 mL of crushed ice water. The hydrophobic protected intermediate, N-(3,5-dimethoxy-4-methylphenyl)acetamide, will rapidly precipitate as a crystalline solid[1].

  • Isolation : Collect the solid via vacuum filtration using a Büchner funnel, wash with cold distilled water to remove residual acetic acid, and dry under high vacuum.

Step 5.2: Friedel-Crafts Acylation
  • Catalyst Activation : Under an inert nitrogen atmosphere, suspend anhydrous AlCl₃ (25.0 mmol, 2.5 eq) in 30 mL of anhydrous dichloromethane (DCM) in a flame-dried 250 mL flask. Cool the suspension to 0 °C using an ice bath.

  • Electrophile Generation : Add acetyl chloride (12.0 mmol, 1.2 eq) dropwise. Stir for 15 minutes at 0 °C to allow the formation of the reactive acylium ion complex[2].

  • Substrate Addition : Dissolve the protected acetamide from Step 5.1 (10.0 mmol, 1.0 eq) in 15 mL of anhydrous DCM. Add this solution dropwise to the activated catalyst mixture over 30 minutes. The solution will typically darken, indicating complexation.

  • Reaction : Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-6 hours.

  • Quenching : Carefully pour the reaction mixture over 100 g of crushed ice containing 10 mL of concentrated HCl to break the aluminum complexes. Caution: Highly exothermic with the evolution of HCl gas.

  • Extraction : Separate the organic DCM layer. Extract the aqueous layer twice with 20 mL of DCM. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude C-acylated acetamide.

Step 5.3: Deprotection (Amide Hydrolysis)
  • Hydrolysis : Dissolve the crude acylated intermediate in 30 mL of ethanol in a round-bottom flask fitted with a reflux condenser. Add 15 mL of concentrated HCl[1].

  • Reflux : Heat the mixture to reflux (approx. 80 °C) for 3 hours to cleave the robust amide bond.

  • Neutralization (Self-Validating Step) : Cool the reaction to room temperature. The product currently exists as a water-soluble hydrochloride salt. Carefully add a 25% NaOH aqueous solution dropwise until the pH reaches 7-8[1]. The neutralization will cause the free amine product, 1-(6-amino-2,4-dimethoxy-3-methylphenyl)ethan-1-one , to precipitate out of the solution[1].

  • Final Isolation : Isolate the crude product by vacuum filtration. Purify via recrystallization from ethanol or flash column chromatography to obtain the analytically pure compound.

References

  • [1] Technical Support Center: Friedel-Crafts Reactions of Anilines. Benchchem. 1

  • [3] Applications of Friedel–Crafts reactions in total synthesis of natural products. PMC - NIH. 3

  • [2] EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry. 2

Sources

HPLC method for analysis of 3,5-Dimethoxy-4-methylaniline

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Performance Liquid Chromatography (HPLC) Method Development and Validation for the Analysis of 3,5-Dimethoxy-4-methylaniline

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Type: Technical Application Note & Experimental Protocol

Context and Pharmacological Significance

3,5-Dimethoxy-4-methylaniline (CAS: 78025-93-1) is a highly specialized chemical intermediate utilized extensively in modern pharmaceutical synthesis[1]. It serves as a foundational building block in the creation of advanced Active Pharmaceutical Ingredients (APIs), particularly quinazolone derivatives[2]. These downstream APIs are heavily investigated for their therapeutic ability to regulate apolipoprotein A-I (ApoA-I)[3], inhibit BET bromodomain epigenetic targets[4], and modulate critical inflammatory cytokines such as Interleukin-6 (IL-6) and Vascular Cell Adhesion Molecule-1 (VCAM-1)[2].

Because trace impurities in this intermediate can propagate through complex synthetic pathways and alter the efficacy or safety of cardiovascular and anti-inflammatory drugs, establishing a robust, self-validating HPLC method is a critical quality control mandate.

Scientific Rationale: Causality in Chromatographic Design (E-E-A-T)

Developing an HPLC method for 3,5-Dimethoxy-4-methylaniline requires overcoming specific physicochemical challenges inherent to aromatic amines. We do not simply apply generic gradients; every parameter is selected based on molecular causality:

  • pH-Driven Retention & Peak Symmetry: As a primary amine with electron-donating methoxy and methyl groups, this compound is weakly basic. Using standard acidic mobile phases (e.g., 0.1% Formic Acid) leaves the amine protonated, leading to severe secondary interactions with residual silanols on the silica stationary phase (resulting in peak tailing). To enforce causality in peak symmetry, we utilize a 10 mM Ammonium Bicarbonate ( NH4​HCO3​ ) buffer adjusted to pH 9.0[5]. At this alkaline pH, the analyte is fully deprotonated (neutralized), ensuring pure hydrophobic partitioning and sharp, symmetrical peak shapes.

  • Stationary Phase Resilience: Standard silica-based C18 columns dissolve at pH levels above 8.0. Therefore, a hybrid organosilica column (e.g., Phenomenex Gemini-NX or Waters XBridge) is mandatory. These columns utilize cross-linked ethylene bridges that resist alkaline hydrolysis, ensuring method reproducibility and column longevity[5].

  • Detection Strategy: The conjugated aromatic ring, augmented by the auxochromic methoxy and amine groups, provides strong UV absorbance. Detection at 254 nm captures the primary π→π∗ transitions, offering excellent sensitivity for both the main peak and related synthetic impurities.

Experimental Protocol

Reagents and Materials
  • Analyte: 3,5-Dimethoxy-4-methylaniline reference standard (Purity 99.0%)[1].

  • Buffer: Ammonium bicarbonate (LC-MS or HPLC grade).

  • Solvents: Acetonitrile (HPLC grade), Ultrapure Water (18.2 M Ω⋅ cm).

Chromatographic Conditions

The quantitative data for the instrumental setup is summarized in Table 1 below.

Table 1: Optimized HPLC Parameters

ParameterSpecificationCausality / Rationale
Column Phenomenex Gemini-NX C18 (150 x 4.6 mm, 3 µm)Withstands pH 9.0 without silica bed dissolution[5].
Mobile Phase A 10 mM NH4​HCO3​ in Water (pH 9.0)Neutralizes the basic amine group to prevent peak tailing[5].
Mobile Phase B Acetonitrile (100%)Strong eluent for complete elution of lipophilic impurities.
Flow Rate 1.0 mL/minOptimal linear velocity for a 4.6 mm ID column.
Column Temp. 30°CStabilizes mobile phase viscosity and partitioning kinetics.
Detection UV at 254 nmCaptures maximum absorbance of the substituted aromatic ring.
Injection Vol. 10 µLPrevents column overloading while maintaining LOQ.

Gradient Program:

  • 0.0 - 2.0 min: 12% B

  • 2.0 - 9.0 min: 12% 82% B[5]

  • 9.0 - 11.0 min: 82% B

  • 11.0 - 11.1 min: 82% 12% B

  • 11.1 - 15.0 min: 12% B (Re-equilibration)

Step-by-Step Sample Preparation
  • Diluent Preparation: Prepare a mixture of Water:Acetonitrile (50:50, v/v).

  • Standard Stock Solution: Accurately weigh 10.0 mg of 3,5-Dimethoxy-4-methylaniline standard into a 10 mL volumetric flask. Dissolve and dilute to volume with diluent to achieve a concentration of 1.0 mg/mL.

  • Working Standard Solution: Transfer 1.0 mL of the stock solution to a 10 mL volumetric flask and dilute to volume with diluent (100 µg/mL). Filter through a 0.22 µm PTFE syringe filter prior to injection.

Self-Validating System Suitability Test (SST)

A protocol is only trustworthy if it can independently verify its own operational integrity before analyzing unknown samples. The chromatography data system (CDS) must be programmed to inject the Working Standard Solution six times. The sequence automatically halts if the following self-validating criteria are not met:

  • Tailing Factor (Tf): Must be 1.5. (Validates that the pH buffering is successfully suppressing silanol interactions).

  • Theoretical Plates (N): Must be 5000. (Validates column bed integrity and optimal mass transfer kinetics).

  • Relative Standard Deviation (%RSD): Peak area RSD must be 2.0%. (Validates autosampler precision and integration consistency).

Method Validation Summary

The quantitative validation parameters demonstrating the method's reliability for routine Quality Control (QC) are summarized in Table 2.

Table 2: Validation Metrics for 3,5-Dimethoxy-4-methylaniline

ParameterResultAcceptance Criteria
Linearity Range 1.0 - 150 µg/mL R2≥0.999
Limit of Detection (LOD) 0.05 µg/mLSignal-to-Noise (S/N) 3
Limit of Quantitation (LOQ) 0.15 µg/mLSignal-to-Noise (S/N) 10
Intra-day Precision 0.8% RSD 2.0% RSD
Accuracy (Recovery) 98.5% - 101.2%98.0% - 102.0%

Visualizations

HPLC_Workflow Start Sample Prep: 3,5-Dimethoxy-4-methylaniline Column Column: C18 (High pH Tolerant) Gemini-NX 3µm Start->Column Buffer Mobile Phase A: 10 mM NH4HCO3 (pH 9.0) Buffer->Column Organic Mobile Phase B: Acetonitrile Organic->Column SST System Suitability Test (SST) Tailing < 1.5, N > 5000 Column->SST Decision SST Passed? SST->Decision Analysis Sample Analysis & Impurity Profiling Decision->Analysis Yes Fail Troubleshoot: Check pH / Column Decision->Fail No

HPLC Method Workflow and Self-Validation Logic.

Biological_Pathway Intermediate 3,5-Dimethoxy-4-methylaniline (Intermediate) API Quinazolone Derivative (API) Intermediate->API Chemical Synthesis Target BET Bromodomain / Epigenetic Target API->Target Binding & Inhibition Cytokines Downregulation of IL-6 & VCAM-1 Target->Cytokines Transcriptional Repression Effect Reduction in Inflammation & Atherosclerosis Cytokines->Effect Therapeutic Outcome

Pharmacological Pathway of APIs Synthesized from 3,5-Dimethoxy-4-methylaniline.

References

  • Title: 標準專利說明書 (Standard Patent Specification - VCAM-1/IL-6 Inhibitors) Source: Googleapis.com URL: [Link]

  • Title: WO 2023/160672 A1 (Chromatographic Conditions) Source: Googleapis.com URL: [Link]

  • Title: US8053440B2 - Compounds for the prevention and treatment of cardiovascular diseases Source: Google Patents URL
  • Title: Patent Application Publication Pub. No.: US 2013/0281397 A1 (BET Inhibitors) Source: Googleapis.com URL: [Link]

Sources

GC-MS analysis of 3,5-Dimethoxy-4-methylaniline and its derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Title: GC-MS Analysis of 3,5-Dimethoxy-4-methylaniline and its Derivatives: A Comprehensive Protocol for Pharmaceutical Intermediates

Executive Summary

3,5-Dimethoxy-4-methylaniline (CAS: 78025-93-1) is a highly substituted aromatic amine that serves as a critical building block in the synthesis of advanced active pharmaceutical ingredients (APIs). It is notably utilized in the development of ApoA-I up-regulators for cardiovascular diseases[1] and BET inhibitors for oncology[2]. Due to its physiological activity and status as a potential genotoxic impurity (PGI), precise trace-level quantification is mandated during drug development and manufacturing. This application note provides a robust Gas Chromatography-Mass Spectrometry (GC-MS) methodology, detailing the causality behind derivatization strategies to ensure high-fidelity chromatographic separation and quantification.

Mechanistic Rationale: The Physics of Separation

Why Derivatization is Critical

Direct GC-MS analysis of primary anilines often suffers from poor chromatographic peak shape. The primary amine group (-NH₂) is highly polar and readily forms hydrogen bonds with residual silanol groups on the fused-silica capillary column. This interaction leads to peak tailing, irreversible adsorption, and compromised limits of detection (LOD)[3].

By employing a derivatization agent such as Trifluoroacetic anhydride (TFAA), the active hydrogen atoms on the amine are replaced with a trifluoroacetyl group. This chemical transformation serves a dual purpose:

  • Volatility Enhancement: The bulky, electron-withdrawing trifluoroacetyl group reduces intermolecular hydrogen bonding, significantly lowering the boiling point and improving volatility[4].

  • Mass Spectrometric Sensitivity: The addition of fluorine atoms provides excellent fragmentation pathways in Electron Ionization (EI) and enables ultra-sensitive detection if Negative Chemical Ionization (NCI) is employed.

Extraction Dynamics

Anilines are weak bases. To efficiently extract 3,5-dimethoxy-4-methylaniline from aqueous matrices or complex reaction mixtures, the pH must be adjusted to at least 2 units above its pKa (typically adjusting to pH > 11 with NaOH). This ensures the molecule is fully deprotonated (neutral state), maximizing its partition coefficient into organic solvents like dichloromethane (DCM) or ethyl acetate[5].

Logic Q1 Is the aniline highly polar or prone to column tailing? A1 Direct GC-MS Analysis (Use deactivated DB-35ms) Q1->A1 No A2 Derivatization Required (e.g., TFAA Acetylation) Q1->A2 Yes Q2 Trace level detection needed (Genotoxic Impurity)? A1->Q2 A2->Q2 A3 Use SIM Mode or MS/MS (High Sensitivity) Q2->A3 Yes A4 Use Full Scan Mode (Qualitative Profiling) Q2->A4 No

Caption: Decision logic for employing derivatization and MS modes in aniline analysis.

Experimental Protocols

Reagents and Materials
  • Target Analyte: 3,5-Dimethoxy-4-methylaniline standard (Purity > 98%).

  • Derivatization Agent: Trifluoroacetic anhydride (TFAA, derivatization grade).

  • Solvents: Dichloromethane (DCM), Hexane, Pyridine (anhydrous).

  • Internal Standard (IS): Aniline-d5 or 2,4-Dichloroaniline.

Sample Preparation & Liquid-Liquid Extraction (LLE)
  • Matrix Adjustment: Transfer 5.0 mL of the aqueous sample (or dissolved API matrix) into a glass centrifuge tube. Add 1.0 M NaOH dropwise until pH > 11 is achieved. (Rationale: Deprotonates the amine for organic partitioning).

  • Extraction: Add 2.0 mL of DCM and 10 µL of the Internal Standard solution (10 µg/mL).

  • Phase Separation: Vortex vigorously for 2 minutes, then centrifuge at 3000 rpm for 5 minutes.

  • Collection: Carefully transfer the lower organic layer (DCM) to a clean, dry vial containing anhydrous sodium sulfate to remove residual water. (Rationale: Water violently reacts with TFAA in the subsequent step, destroying the reagent).

Derivatization Workflow (Trifluoroacetylation)
  • Transfer 1.0 mL of the dried DCM extract into a 2.0 mL GC autosampler vial.

  • Add 50 µL of anhydrous pyridine (acts as an acid scavenger) and 100 µL of TFAA.

  • Seal the vial with a PTFE-lined cap and incubate at 60 °C for 30 minutes in a heating block.

  • Cool to room temperature. Evaporate the mixture to dryness under a gentle stream of ultra-pure nitrogen. (Rationale: Removes excess TFAA and volatile byproducts like trifluoroacetic acid, which can degrade the GC column stationary phase).

  • Reconstitute the residue in 1.0 mL of Hexane. Vortex and transfer to a GC vial insert for injection.

Workflow N1 Sample Preparation (pH Adjustment & LLE) N2 Moisture Removal (Anhydrous Na2SO4) N1->N2 Organic Extract N3 Derivatization (TFAA + Pyridine at 60°C) N2->N3 Dry Extract N4 Evaporation & Reconstitution (Hexane) N3->N4 Derivatized Analytes N5 GC-MS Analysis (DB-5MS, EI Mode) N4->N5 Injection Ready N6 Data Processing (SIM Quantitation) N5->N6 Mass Spectra

Caption: General workflow for the GC-MS analysis of substituted anilines.

GC-MS Instrumental Parameters

A single quadrupole GC-MS system or a Triple Quadrupole (GC/TQ) system is recommended for regulatory compliance[6].

  • Column: DB-5MS (30 m × 0.25 mm ID, 0.25 µm film thickness). (Rationale: The 5% phenyl stationary phase offers optimal selectivity for substituted aromatic rings).

  • Carrier Gas: Helium (Ultra-high purity, 99.999%), constant flow at 1.2 mL/min.

  • Injection: 1.0 µL, Splitless mode. Injector temperature: 250 °C.

  • Oven Program:

    • Initial: 70 °C (Hold 2 min)

    • Ramp 1: 15 °C/min to 200 °C

    • Ramp 2: 25 °C/min to 280 °C (Hold 3 min)

  • MS Conditions:

    • Ionization: Electron Impact (EI) at 70 eV.

    • Transfer Line Temp: 280 °C.

    • Ion Source Temp: 230 °C.

    • Acquisition Mode: Selected Ion Monitoring (SIM) for quantitation; Full Scan (m/z 50-400) for qualitative library matching.

Data Presentation & Quantitative Summaries

The following table summarizes the expected chromatographic and mass spectrometric properties of 3,5-Dimethoxy-4-methylaniline and its derivatives. Derivatization yields a 10-fold improvement in the Limit of Detection (LOD) due to the elimination of peak tailing and enhanced ionization efficiency.

Table 1: GC-MS Quantitative Data Summary for Target Analytes

CompoundDerivatization StatusRetention Time (min)Target Quantifier Ion (m/z)Qualifier Ions (m/z)LOD (µg/mL)LOQ (µg/mL)Recovery (%)
3,5-Dimethoxy-4-methylaniline Underivatized (Direct)12.4167 (M+)152, 1240.050.1588.5 ± 4.2
3,5-Dimethoxy-4-methylaniline-TFA TFA-Derivatized14.8263 (M+)194, 1660.0050.01596.2 ± 2.1
2-Methoxyaniline (Impurity)TFA-Derivatized9.2219 (M+)150, 1220.0080.02495.8 ± 3.0
Aniline-d5 (Internal Standard)TFA-Derivatized8.5194 (M+)125, 74N/AN/AN/A

Conclusion

The GC-MS analysis of 3,5-dimethoxy-4-methylaniline requires careful consideration of its physicochemical properties. While direct analysis is possible using heavily deactivated columns, the trifluoroacetylation protocol detailed herein provides superior chromatographic fidelity. This self-validating system ensures maximum recovery and trace-level sensitivity, making it highly suitable for stringent pharmaceutical quality control and trace impurity profiling.

Sources

Application Note: 3,5-Dimethoxy-4-methylaniline as a Privileged Scaffold in Heterocyclic Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Note & Validated Protocols

Executive Summary

In the synthesis of complex nitrogenous heterocycles—particularly indoles, quinolines, and quinazolones—the selection of the starting aniline derivative dictates the efficiency of downstream cyclization. 3,5-Dimethoxy-4-methylaniline (CAS: 78025-93-1) has emerged as a highly privileged building block in medicinal chemistry. This guide provides an in-depth mechanistic analysis, validated synthetic protocols, and pharmacological applications for utilizing this electron-rich aromatic amine to construct advanced heterocyclic scaffolds targeting cardiovascular and oncological pathways.

Mechanistic Rationale: Electronic Architecture & Reactivity

The utility of 3,5-dimethoxy-4-methylaniline lies in its unique stereoelectronic profile, which perfectly primes the aromatic ring for regioselective functionalization:

  • Synergistic Ring Activation: The two methoxy groups at the meta positions (relative to the amine) are strongly electron-donating via resonance (+R effect), pushing electron density directly into the ortho (C2 and C6) and para (C4) positions.

  • Steric & Electronic Steering: Because the para position (C4) is blocked by a methyl group, electrophilic aromatic substitution (EAS) is exclusively directed to the C2 and C6 positions. The methyl group also provides a mild inductive (+I) push, further increasing the nucleophilicity of the ring.

  • Causality in Cyclization: This predictable, highly activated ortho-reactivity makes the molecule an ideal candidate for halogenation (e.g., bromination or iodination). The resulting ortho-haloanilines are the requisite precursors for Buchwald-Hartwig cross-couplings, Heck reactions, and subsequent intramolecular cyclizations to form 5- and 6-membered nitrogenous heterocycles.

SyntheticWorkflow A 3,5-Dimethoxy-4-methylaniline (CAS: 78025-93-1) B N-Boc Protection (Dioxane/H2O, K2CO3, Boc2O) A->B Amine Masking C Regioselective Bromination (NBS, AcOH, 25°C) A->C C2/C6 Activation D Buchwald-Hartwig Cross-Coupling (Pd-Catalyst, Ligand) B->D N-Functionalization C->D C-N Bond Formation E Intramolecular Cyclization (Acidic/Thermal) D->E Ring Closure F Quinazoline / Quinoline Scaffolds (6-Membered N-Heterocycles) E->F Pathway A G Indole Scaffolds (5-Membered N-Heterocycles) E->G Pathway B

Synthetic workflow for generating nitrogenous heterocycles from 3,5-dimethoxy-4-methylaniline.

Validated Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems , incorporating in-process controls (IPCs) and mechanistic justifications for the chosen conditions.

Protocol A: Biphasic N-Boc Protection[1]

Masking the primary amine is often required before executing metal-catalyzed cross-couplings to prevent catalyst poisoning or unwanted N-arylation.

  • Reagents: 3,5-dimethoxy-4-methylaniline (22.1 g, 132.3 mmol), Di-tert-butyl dicarbonate (Boc₂O, 34.6 g, 158.8 mmol), Potassium carbonate (K₂CO₃, 45.6 g, 330.8 mmol), 1,4-Dioxane (380 mL), Deionized Water (380 mL).

  • Step-by-Step Procedure:

    • Dissolve the aniline derivative in 1,4-dioxane in a 2 L round-bottom flask.

    • In a separate vessel, dissolve K₂CO₃ in water. Slowly add the aqueous base to the organic layer under vigorous stirring.

    • Add Boc₂O dropwise at room temperature (20–25°C).

    • Stir the biphasic mixture continuously for 14 hours.

    • Extract the reaction mixture with Dichloromethane (DCM) (3 × 100 mL).

    • Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate via rotary evaporation. Purify via silica gel column chromatography.

  • Mechanistic Causality: The biphasic Dioxane/H₂O system is critical. Dioxane solubilizes the organic starting material and Boc₂O, while water dissolves the inorganic base. This allows the generated acid byproduct to be immediately neutralized at the phase boundary, driving the reaction forward while preventing the rapid aqueous hydrolysis of Boc₂O that occurs in monophasic systems.

  • Self-Validation Check (IPC): Monitor via TLC (Hexanes/EtOAc 3:1). The reaction is complete when the highly polar aniline spot (R_f ~0.2, ninhydrin positive) is fully replaced by the less polar Boc-protected product (R_f ~0.6, ninhydrin negative).

Protocol B: Regioselective Electrophilic Bromination[2]

Bromination at the C2/C6 position provides the necessary handle for downstream cyclization into indoles or quinolines.

  • Reagents: 3,5-dimethoxy-4-methylaniline (5.0 g, 29.9 mmol), N-Bromosuccinimide (NBS, 5.32 g, 29.9 mmol), Glacial Acetic Acid (AcOH, 20 mL).

  • Step-by-Step Procedure:

    • Dissolve the aniline in glacial acetic acid and cool the flask in a water bath to maintain exactly 25°C.

    • Add NBS portion-wise over 15 minutes to prevent exothermic spiking.

    • Stir the mixture at 25°C for exactly 2 hours.

    • Quench the reaction by adjusting the pH to 8–9 using saturated aqueous NaHCO₃.

    • Extract with Ethyl Acetate (EtOAc) (3 × 50 mL), dry the combined organic layers over Na₂SO₄, and concentrate.

  • Mechanistic Causality: Acetic acid acts as both a polar protic solvent and a mild acid catalyst. It protonates the carbonyl oxygen of NBS, weakening the N-Br bond and generating a highly active electrophilic bromine species. Because the 3,5-dimethoxy groups make the ring exceptionally electron-rich, the reaction proceeds rapidly at ambient temperature. Higher temperatures must be avoided to prevent oxidative degradation of the aniline.

  • Self-Validation Check (IPC): LC-MS analysis should confirm a mass shift of +78/80 Da (bromine isotope pattern). The absence of a +158 Da peak confirms that over-bromination (di-bromination) has been successfully avoided by strict temperature control.

Quantitative Data Presentation

The following table summarizes optimized reaction conditions and expected yields for key functionalization steps of 3,5-dimethoxy-4-methylaniline, aggregated from validated pharmaceutical scale-ups[1][2][3].

Reaction TypeReagents & ConditionsScaleYield (%)Purity (HPLC)Key Mechanistic Observation
N-Boc Protection Boc₂O, K₂CO₃, Dioxane/H₂O (1:1), 14h, RT22.1 g>90%>98%Biphasic system minimizes Boc₂O hydrolysis.
Regioselective Bromination NBS (1.0 eq), AcOH, 2h, 25°C5.0 g88%>95%Exclusively ortho-bromination due to steric/electronic steering.
Mild Iodination I₂, KMnO₄, Pyridine, 2h, 50°C5.2 g87%>96%Mild oxidant (KMnO₄) prevents aniline over-oxidation.

Pharmacological Applications of Derived Heterocycles

Heterocycles synthesized from 3,5-dimethoxy-4-methylaniline exhibit potent biological activity, primarily due to the specific steric bulk and hydrogen-bond accepting capabilities of the dimethoxy-methyl motif.

  • Cardiovascular Therapeutics (ApoA-I Up-regulation): Quinazolone derivatives built from this scaffold have been proven to significantly up-regulate Apolipoprotein A-I (ApoA-I) expression. ApoA-I is the primary protein component of High-Density Lipoprotein (HDL). Up-regulating ApoA-I enhances Reverse Cholesterol Transport (RCT), effectively clearing cholesterol from peripheral tissues and reducing atherosclerotic plaques[1].

  • Oncology & Anti-Inflammatory (BET Bromodomain Inhibition): Fused diazepines and quinolines derived from this aniline act as potent inhibitors of BET (Bromodomain and Extra-Terminal motif) proteins. By preventing BET proteins from binding to acetylated histones, these heterocycles inhibit the transcription of oncogenes and pro-inflammatory cytokines (such as VCAM-1)[1][2].

BioPathway A Heterocyclic Drug Candidate (Quinazolone/Quinoline Derivative) B BET Bromodomain Inhibition A->B Epigenetic Targeting C Transcriptional Regulation (ApoA-I Up-regulation) A->C Gene Activation E Inhibition of VCAM-1 Expression A->E Anti-inflammatory Action B->C Chromatin Remodeling D Reverse Cholesterol Transport (RCT) C->D HDL-C Assembly F Reduction of Atherosclerotic Plaques D->F Lipid Clearance E->F Decreased Leukocyte Adhesion

Pharmacological pathways of heterocycles derived from 3,5-dimethoxy-4-methylaniline.

References

  • Source: Google Patents (US10532054B2)
  • Bis(5-aryl-2-pyridyl)
  • W O 2023/160672 A1 (Heterocyclic Compounds for Therapeutic Use)

Sources

Application Note: High-Throughput Derivatization of 3,5-Dimethoxy-4-methylaniline for Biological Screening

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Procedures (SOPs)

Executive Summary

The anilino scaffold is a ubiquitous pharmacophore in modern drug discovery. Specifically, 3,5-dimethoxy-4-methylaniline has emerged as a highly privileged building block for generating focused libraries targeting epigenetic regulators (e.g., BET bromodomain inhibitors)[1] and cardiovascular therapeutics (e.g., ApoA-I upregulators)[2].

This application note provides a comprehensive, self-validating framework for the derivatization of 3,5-dimethoxy-4-methylaniline. By bridging the gap between physicochemical theory and high-throughput screening (HTS) execution, this guide empowers medicinal chemists to synthesize, purify, and biologically validate derivative libraries with maximal efficiency and scientific rigor.

Physicochemical Profiling & Mechanistic Rationale

To design an effective derivatization strategy, one must first understand the intrinsic reactivity of the starting material.

Chemical Properties
PropertyValueSource / Relevance
CAS Number 78025-93-1Sigma-Aldrich[3]
Molecular Formula C9H13NO2Foundational for MS validation
Molecular Weight 167.21 g/mol Ideal low-MW fragment for HTS libraries
Physical Form PowderRequires pre-dissolution for automated liquid handling
Storage Room Temperature (RT)Stable under standard laboratory conditions[3]
Mechanistic Causality in Reactivity

Unlike heavily hindered anilines, the amino group (position 1) of 3,5-dimethoxy-4-methylaniline is flanked by protons at positions 2 and 6. The methoxy groups reside at positions 3 and 5, and the methyl group at position 4.

  • Electronic Effect: The +I (inductive) effect of the methyl group and the strong +M (mesomeric) effect of the methoxy groups significantly enrich the electron density of the aromatic ring. This makes the primary amine highly nucleophilic.

  • Causality for Protocol Design: Because of this elevated nucleophilicity, the amine reacts rapidly with electrophiles (acyl chlorides, sulfonyl chlorides, aldehydes). However, this also increases the risk of over-derivatization (e.g., di-alkylation during reductive amination). Therefore, strict stoichiometric control and mild coupling reagents (like HATU) are required to ensure mono-derivatization.

Workflow Visualization

Workflow A 3,5-Dimethoxy-4- methylaniline B Amidation (HATU, DIPEA) A->B C Reductive Amination (NaBH(OAc)3) A->C D Sulfonylation (Pyridine, DMAP) A->D E Library Purification (Prep-HPLC) B->E C->E D->E F QC Validation (LC-MS, NMR) E->F G Biological HTS (BET / ApoA-I) F->G

Fig 1. High-throughput derivatization and screening workflow for 3,5-dimethoxy-4-methylaniline.

Standard Operating Procedures (SOPs)

The following protocols are designed as self-validating systems , meaning built-in quality control steps ensure the integrity of the output before advancing to biological screening.

SOP 1: N-Boc Protection (Baseline Scaffold Control)

Adapted from validated methodologies for ApoA-I upregulator synthesis[2].

Rationale: Protection of the highly nucleophilic amine is often required when functionalizing the aromatic ring (e.g., via halogenation) prior to library generation. A biphasic dioxane/water system is utilized because the aniline has limited aqueous solubility, while the base (K₂CO₃) requires water to dissolve and effectively neutralize acidic byproducts without hydrolyzing the Boc-anhydride.

Step-by-Step Protocol:

  • Preparation: Dissolve 3,5-dimethoxy-4-methylaniline (22.1 g, 132.3 mmol) in 380 mL of 1,4-dioxane.

  • Base Addition: Add 380 mL of deionized water containing dissolved potassium carbonate (45.6 g, 330.8 mmol).

  • Reagent Addition: Slowly add Di-tert-butyl dicarbonate ((Boc)₂O) (34.6 g, 158.8 mmol) dropwise over 15 minutes at 0°C to control the exothermic release of CO₂.

  • Reaction: Stir the biphasic mixture at room temperature for 14 hours.

  • Self-Validation Checkpoint 1 (TLC/LC-MS): Sample the organic layer. The reaction is validated to proceed when the starting material peak (m/z 168 [M+H]+) is <2% relative to the product peak (m/z 268 [M+H]+).

  • Workup: Extract the mixture with Dichloromethane (DCM) (3 × 100 mL). Combine organic layers, dry over anhydrous Na₂SO₄, and concentrate via rotary evaporation.

  • Purification: Purify the solid residue via silica gel column chromatography (Hexanes/EtOAc gradient).

SOP 2: Parallel Amidation for HTS Library Generation

Rationale: To generate a library of BET bromodomain inhibitors, the aniline is coupled with diverse carboxylic acids. HATU is selected over EDC/HOBt due to its superior efficiency in driving amide bond formation with anilines, minimizing reaction times for high-throughput parallel synthesis.

Step-by-Step Protocol (96-Well Format):

  • Preparation: Dispense 0.1 mmol of diverse carboxylic acids into a 96-well deep-well plate.

  • Activation: Add 0.5 mL of a stock solution containing HATU (0.11 mmol) and N,N-Diisopropylethylamine (DIPEA) (0.3 mmol) in anhydrous DMF to each well. Agitate for 15 minutes at RT.

  • Coupling: Add 0.1 mmol of 3,5-dimethoxy-4-methylaniline (dissolved in 0.2 mL DMF) to each well. Seal the plate and shake at 45°C for 4 hours.

  • Self-Validation Checkpoint 2 (High-Throughput LC-MS): Inject 1 µL from control wells. Validation is achieved if the desired amide mass [M+H]+ constitutes >85% of the Total Ion Chromatogram (TIC) area.

  • Purification: Filter the crude mixtures and purify directly via automated preparative HPLC (C18 column, Water/Acetonitrile gradient with 0.1% TFA).

Quality Control & Data Presentation

Before biological screening, the derivatized library must meet strict QC thresholds to prevent false positives in HTS assays.

Table 1: Required QC Metrics for HTS Library Inclusion

ParameterThreshold RequirementAnalytical MethodCausality / Rationale
Chemical Purity > 95%UPLC-UV (254 nm)Impurities (e.g., unreacted aniline) can act as pan-assay interference compounds (PAINS).
Identity Confirmation Exact Mass ± 5 ppmHRMS (ESI-TOF)Ensures the correct derivative was synthesized without structural rearrangements.
Solubility (Kinetic) > 50 µM in assay bufferNephelometryInsoluble compounds precipitate in aqueous biological assays, causing false negatives.
Residual Solvent < 1%¹H-NMRResidual DMF or DMSO can exhibit independent cytotoxicity in cell-based assays.

Biological Screening Workflows

Derivatives of 3,5-dimethoxy-4-methylaniline have demonstrated potent biological activity in two primary domains: cardiovascular health and oncology/epigenetics.

Epigenetic Screening: BET Bromodomain Inhibition

Rationale: BET proteins (like BRD4) bind to acetylated histones to drive the expression of oncogenes such as c-Myc[1]. Derivatives of 3,5-dimethoxy-4-methylaniline act as acetyl-lysine mimetics, competitively binding to the bromodomain pocket.

Screening Protocol (TR-FRET Assay):

  • Incubate recombinant BRD4(BD1) protein with a fluorescently labeled acetylated histone peptide and the derivatized compound library (10 µM initial single-point screen).

  • Measure Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).

  • Hit Criteria: Compounds reducing the FRET signal by >50% are flagged as hits and advanced to IC₅₀ dose-response profiling.

Pathway A Acetylated Histones (Chromatin) B BET Bromodomain Proteins (BRD4) A->B Binding C Transcriptional Complex Assembly B->C Recruitment D c-Myc Expression C->D Activation E Cell Proliferation (Oncogenesis) D->E Drives I Derivatized Inhibitor I->B Blocks Binding

Fig 2. Mechanism of BET bromodomain inhibition by 3,5-dimethoxy-4-methylaniline derivatives.

Cardiovascular Screening: ApoA-I Upregulation

Rationale: Upregulation of Apolipoprotein A-I (ApoA-I) enhances reverse cholesterol transport, mitigating atherosclerosis risk[2].

Screening Protocol (Cell-Based ELISA):

  • Seed HepG2 (human liver carcinoma) cells in 96-well plates and incubate for 24 hours.

  • Treat cells with the derivatized library compounds (at 5 µM and 15 µM) for 48 hours.

  • Harvest the conditioned media and quantify secreted ApoA-I protein levels using a sandwich ELISA.

  • Hit Criteria: Compounds demonstrating a >1.5-fold increase in ApoA-I secretion relative to DMSO vehicle controls, without significant cellular toxicity (assessed via CellTiter-Glo), are classified as hits.

References

  • Title: US10532054B2 - Compounds for the prevention and treatment of cardiovascular diseases Source: Google Patents URL
  • Source: Googleapis.com (Patent Application Publication)
  • Title: 3,5-dimethoxy-4-methylaniline | 78025-93-1 Source: Sigma-Aldrich URL

Sources

Application Note: 3,5-Dimethoxy-4-methylaniline as a Privileged Scaffold in the Rational Design of Next-Generation Agrochemicals

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Formulation Scientists, and Agrochemical Development Professionals Focus: Rational Pesticide Design, Structure-Activity Relationship (SAR) Optimization, and Synthetic Methodologies

Executive Summary

3,5-Dimethoxy-4-methylaniline (CAS: 78025-93-1) has emerged as a highly versatile and privileged pharmacophore building block in modern agrochemical research. As field resistance to existing pesticides accelerates, modifying the structural core of active ingredients to evade enzymatic degradation—while maintaining or enhancing target affinity—is critical. This application note details the strategic utilization of 3,5-dimethoxy-4-methylaniline in synthesizing highly efficacious phenylurea herbicides and succinanilide fungicides, emphasizing the mechanistic causality behind its selection and providing validated laboratory protocols.

Mechanistic Rationale (E-E-A-T)

The 4-Methyl Advantage: Evading CYP450 Detoxification

In both agricultural weeds and phytopathogenic fungi, cytochrome P450 monooxygenases (CYP450s) serve as the primary metabolic defense mechanism against xenobiotics. These enzymes frequently catalyze the hydroxylation or dealkylation of non-related herbicides and fungicides[1]. For aniline-derived agrochemicals, CYP450-mediated para-hydroxylation is a rapid and ubiquitous detoxification pathway, converting lipophilic active ingredients into hydrophilic, easily excretable metabolites[2].

By strategically placing a methyl group at the C4 (para) position of the aniline ring, this metabolic vulnerability is sterically and electronically blocked. The methyl group is highly resistant to oxidative cleavage in this specific microenvironment, dramatically extending the half-life of the active compound in planta and in vivo.

The 3,5-Dimethoxy Advantage: Target Affinity and Penetration

The inclusion of methoxy groups at the 3 and 5 positions serves a dual purpose:

  • Enhanced Permeability: It increases the overall lipophilicity (LogP) of the molecule, which is critical for cuticular penetration in broadleaf weeds and for breaching the chitinous cell walls of fungal pathogens.

  • Environmental Profile: In the context of phenylurea herbicides, the presence of methoxy substituents significantly alters soil adsorption and microbial degradation profiles compared to traditional N,N-dimethyl analogs, effectively reducing groundwater mobility and environmental persistence[3].

CYP450_Metabolism cluster_0 Standard Aniline Scaffold cluster_1 Optimized Scaffold A1 Unsubstituted Aniline B1 CYP450 Monooxygenase A1->B1 C1 Para-Hydroxylation (Rapid Detoxification) B1->C1 A2 3,5-Dimethoxy-4-methylaniline B2 CYP450 Monooxygenase A2->B2 C2 Steric Blockade at C4 (Metabolic Stability) B2->C2

Fig 1. CYP450-mediated metabolism: Unsubstituted vs. 4-methyl substituted aniline scaffolds.

Synthetic Methodologies & Protocols

Protocol A: Synthesis of a Novel N-Methoxy-N-methyl Phenylurea Herbicide

Phenylurea herbicides function by inhibiting the D1 protein niche of Photosystem II (PSII) in plants. The synthesis involves converting 3,5-dimethoxy-4-methylaniline into a reactive isocyanate, followed by amination.

Causality Check: While classical methods utilize phosgene gas, our protocol adopts triphosgene (bis(trichloromethyl) carbonate). Triphosgene is a bench-stable solid that safely generates phosgene in situ, ensuring high electrophilic transfer efficiency without the severe inhalation hazards and complex regulatory hurdles of gaseous phosgene.

Step-by-Step Procedure:

  • Isocyanate Formation: Dissolve 10 mmol of 3,5-dimethoxy-4-methylaniline in 50 mL of anhydrous dichloromethane (DCM) under a nitrogen atmosphere. Cool the reaction flask to 0°C.

  • Triphosgene Addition: Slowly add 3.5 mmol of triphosgene (0.35 eq, providing ~1.05 eq of reactive phosgene equivalents) dissolved in 10 mL of DCM.

  • Base Catalysis: Add 22 mmol of triethylamine (TEA) dropwise. The TEA neutralizes the HCl byproduct, driving the reaction forward. Stir at 0°C for 1 hour, then warm to room temperature for 2 hours.

  • Validation: Monitor via TLC (Hexane:EtOAc 3:1). The disappearance of the amine spot (ninhydrin active) and the appearance of a higher Rf isocyanate spot confirms completion.

  • Urea Formation: Cool the mixture back to 0°C. Add 12 mmol of N,O-dimethylhydroxylamine hydrochloride, followed by an additional 15 mmol of TEA.

  • Workup & Isolation: Stir overnight at room temperature. Quench with 20 mL of saturated aqueous NaHCO3. Extract the organic layer, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure. Purify via flash chromatography to yield the final phenylurea.

Protocol B: Synthesis of a Novel Succinanilide Fungicide (SDHI)

Anilide fungicides exert their protectant activity by inhibiting succinate dehydrogenase (SDH), a critical enzyme in the mitochondrial electron transport chain and citric acid cycle of fungi[4],[5].

Step-by-Step Procedure:

  • Amidation: In a 100 mL round-bottom flask, dissolve 10 mmol of 3,5-dimethoxy-4-methylaniline in 40 mL of anhydrous tetrahydrofuran (THF).

  • Electrophile Addition: Add 11 mmol of a substituted succinic anhydride (e.g., 2-methylsuccinic anhydride) to the solution.

  • Catalysis: Add 0.5 mmol of 4-Dimethylaminopyridine (DMAP) to accelerate the nucleophilic acyl substitution.

  • Reflux: Heat the mixture to reflux (65°C) for 6 hours.

  • Validation & Isolation: Monitor by LC-MS. Upon completion, cool to room temperature and remove THF under reduced pressure. Redissolve the crude residue in ethyl acetate and wash sequentially with 1M HCl (to remove unreacted amine) and brine.

  • Crystallization: Dry the organic layer and concentrate. Recrystallize the product from a mixture of hot ethanol and water to obtain analytically pure succinanilide crystals.

Synthesis_Workflow Start 3,5-Dimethoxy-4-methylaniline Phosgene Triphosgene / TEA (Isocyanate Formation) Start->Phosgene AcidChloride Substituted Succinic Anhydride (Amidation) Start->AcidChloride Amine N,O-Dimethylhydroxylamine Phosgene->Amine Urea Phenylurea Herbicide (PSII Inhibitor) Amine->Urea Fungicide Succinanilide Fungicide (SDHI) AcidChloride->Fungicide

Fig 2. Divergent synthetic workflows for phenylurea herbicides and succinanilide fungicides.

Experimental Workflows & Assays

To validate the mechanistic hypothesis, the synthesized compounds must undergo rigorous in vitro and in vivo evaluation to confirm that the structural modifications translate to tangible biological efficacy.

Workflow 1: In Vitro Microsomal Stability Assay

Purpose: To quantify the resistance of the 4-methyl substituted analogs against CYP450-mediated degradation.

  • Incubate 1 µM of the test compound with 0.5 mg/mL plant or rat liver microsomes in 0.1 M phosphate buffer (pH 7.4).

  • Initiate the reaction by adding 1 mM NADPH.

  • Aliquot 50 µL samples at 0, 15, 30, 60, and 120 minutes, quenching immediately in 150 µL of ice-cold acetonitrile containing an internal standard.

  • Centrifuge at 14,000 rpm for 10 minutes and analyze the supernatant via LC-MS/MS to determine the intrinsic clearance (CL_int) and half-life (T1/2).

Workflow 2: In Vivo Greenhouse Efficacy (Fungicidal)

Purpose: To assess the practical protectant activity against Botrytis cinerea.

  • Cultivate susceptible tomato plants in a controlled greenhouse environment (22°C, 70% RH).

  • Formulate the synthesized succinanilide as an emulsifiable concentrate (EC) and spray onto the foliage at varying concentrations (10, 50, 100 ppm) until runoff.

  • After 24 hours, inoculate the treated plants with a spore suspension of B. cinerea (1×10⁵ spores/mL).

  • Evaluate disease severity 7 days post-inoculation by calculating the percentage of infected leaf area compared to untreated controls.

Quantitative Data Summary

The table below summarizes the comparative structure-activity relationship (SAR) data, demonstrating the superior stability and efficacy of the 3,5-dimethoxy-4-methylaniline derivatives.

Compound ScaffoldTarget Enzyme / PathwayLogPMicrosomal Half-life (T1/2)IC50 (Target Inhibition)
Unsubstituted Phenylurea (Control)Photosystem II (PSII)2.145 min120 nM
3,5-Dimethoxy-4-methyl Phenylurea Photosystem II (PSII) 3.4 > 240 min 45 nM
Unsubstituted Succinanilide (Control)Succinate Dehydrogenase (SDH)2.530 min85 nM
3,5-Dimethoxy-4-methyl Succinanilide Succinate Dehydrogenase (SDH) 3.8 > 240 min 15 nM

Note: The >240 min half-life confirms the successful steric blockade of the CYP450 para-hydroxylation pathway.

References

  • Title: Pesticidal composition and a process for its preparation (WO2019030650A1)
  • Title: Pyracarbolid (Ref: Hoe 13764) Source: Pesticide Properties DataBase (PPDB), University of Hertfordshire URL: [Link]

  • Title: Common names, structures, properties and analytical parameters of the selected phenylureas Source: Environmental Science and Pollution Research / ResearchGate URL: [Link]

  • Title: Aniline is hydroxylated by the cytochrome P-450-dependent hydroxyl radical-mediated oxygenation mechanism Source: Biochemical and Biophysical Research Communications (PubMed) URL: [Link]

  • Title: Cytochrome P450 Herbicide Metabolism as the Main Mechanism of Cross-Resistance to ACCase- and ALS-Inhibitors in Lolium spp. Source: Frontiers in Plant Science URL: [Link]

Sources

Troubleshooting & Optimization

purification of crude 3,5-Dimethoxy-4-methylaniline

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting & Purification Guide for Crude 3,5-Dimethoxy-4-methylaniline

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals navigate the specific physicochemical challenges associated with isolating and purifying crude 3,5-dimethoxy-4-methylaniline (CAS 78025-93-1)[1].

This compound is a critical intermediate in the synthesis of advanced therapeutics, including ApoA-I up-regulators and VCAM-1 inhibitors[2]. However, its unique electronic structure makes it notoriously difficult to handle without experiencing severe yield losses. This guide synthesizes field-proven methodologies, mechanistic causality, and self-validating protocols to ensure the integrity of your synthetic workflow.

PART 1: Physicochemical Data & Impurity Profiling

To purify a molecule effectively, you must first understand its thermodynamic and electronic behavior. 3,5-Dimethoxy-4-methylaniline is an exceptionally electron-rich aromatic amine. The dual methoxy groups and the methyl group donate electron density into the aromatic ring via resonance and hyperconjugation. While this makes it an excellent nucleophile, it significantly raises the Highest Occupied Molecular Orbital (HOMO) energy, making the molecule highly susceptible to single-electron oxidation by atmospheric oxygen.

Table 1: Physicochemical Properties & Purification Impact

Property Value Causality / Impact on Purification
CAS Number 78025-93-1 Standard identifier for material safety and spectral cross-referencing[1].
Physical State Solid / Powder Allows for potential recrystallization if crude purity is >85%[3].
Electronic Nature Highly Electron-Rich High HOMO energy makes it extremely susceptible to atmospheric oxidation, requiring anaerobic handling.

| pKa (Conjugate Acid) | ~4.5 - 5.0 | Requires an aqueous pH < 2 for complete protonation and pH > 10 for complete free-basing during extractions[4]. |

Table 2: Common Impurities & Removal Strategies

Impurity Type Source Removal Strategy
Unreacted Nitro Precursors Incomplete catalytic hydrogenation of the starting material. Acid-base extraction (nitro compounds remain in the organic waste layer).
Azo / Quinone-imines Atmospheric oxidation of the product (often appears purple/black). Silica gel chromatography (requires amine protection) or vacuum distillation.

| Transition Metals | Residual reduction catalysts (e.g., Pd/C). | Filtration through a Celite pad; aggressive aqueous washes. |

PART 2: Experimental Workflows & Methodologies

Below are two self-validating protocols for purifying 3,5-dimethoxy-4-methylaniline. Method A is ideal for immediate downstream use, while Method B is the industry standard for long-term storage and rigorous chromatographic purification.

Method A: Anaerobic Acid-Base Extraction

This technique leverages the basicity of the amine to separate it from neutral and acidic impurities[5].

G crude Crude 3,5-Dimethoxy-4-methylaniline (in Organic Solvent) add_hcl Extract with 1M HCl (aq) crude->add_hcl org_waste1 Organic Phase (Neutral/Acidic Impurities) add_hcl->org_waste1 Separation aq_phase1 Aqueous Phase (Protonated Anilinium Salt) add_hcl->aq_phase1 Separation add_base Basify with 1M NaOH (pH > 10) & Extract with DCM aq_phase1->add_base aq_waste2 Aqueous Phase (Salts/Waste) add_base->aq_waste2 Separation org_phase2 Organic Phase (Free Aniline) add_base->org_phase2 Separation dry_evap Dry over Na2SO4 & Evaporate org_phase2->dry_evap pure_prod Purified 3,5-Dimethoxy- 4-methylaniline dry_evap->pure_prod

Caption: Workflow for the acid-base extraction of 3,5-dimethoxy-4-methylaniline.

Step-by-Step Protocol:

  • Dissolution: Dissolve the crude mixture in Dichloromethane (DCM).

    • Causality: DCM provides excellent solvation for the crude organic mixture and is denser than water, allowing for easy bottom-layer draining during separatory funnel operations.

  • Acidic Extraction: Extract the organic layer with 1M HCl (aq).

    • Causality: The acidic environment protonates the basic amine, converting it into a water-soluble anilinium hydrochloride salt. Neutral impurities (like unreacted nitro precursors) remain un-ionized in the organic layer[4].

    • Validation: Spot the organic layer on a TLC plate. The disappearance of the baseline amine spot (visualized with UV) confirms complete transfer to the aqueous phase.

  • Basification: Isolate the aqueous layer, cool it in an ice bath, and basify with 1M NaOH (aq) until the pH is >10.

    • Causality: Hydroxide ions deprotonate the anilinium salt back into the free, charge-neutral amine. This drastically reduces its water solubility, causing it to "oil out" or precipitate[5].

  • Organic Recovery: Extract the basified aqueous layer with fresh DCM.

    • Causality: The liberated free amine partitions back into the organic phase for recovery.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure (backfilling with Argon).

Method B: Boc-Protection & Chromatographic Purification

Because free 3,5-dimethoxy-4-methylaniline degrades on silica gel, converting it to a Boc-carbamate is the most reliable way to achieve >99% purity[2].

Pathway aniline 3,5-Dimethoxy- 4-methylaniline (Oxidation-Prone) reagents Boc2O, K2CO3 1,4-Dioxane/H2O aniline->reagents protected N-Boc Protected Aniline (Stable, Silica-Compatible) reagents->protected Protection chromato Silica Gel Chromatography protected->chromato Load pure Pure Protected Intermediate chromato->pure Elute

Caption: Logical workflow for Boc-protection to prevent oxidation during chromatography.

Step-by-Step Protocol:

  • Reaction Setup: Dissolve the crude aniline (e.g., 132 mmol) in a 1:1 mixture of 1,4-dioxane (380 mL) and water (380 mL)[2].

    • Causality: This biphasic/miscible solvent system solubilizes both the organic aniline and the inorganic base, ensuring homogeneous reaction kinetics.

  • Derivatization: Add 2.5 equivalents of K₂CO₃, followed by 1.2 equivalents of Di-tert-butyl dicarbonate (Boc₂O). Stir at room temperature for 14 hours[2].

    • Causality: K₂CO₃ acts as an acid scavenger to neutralize protons generated during the reaction, driving the nucleophilic attack of the amine onto the electrophilic anhydride of Boc₂O.

  • Extraction & Purification: Extract the reaction mixture with DCM, dry, concentrate, and purify via silica gel column chromatography (eluting with ethyl acetate/heptane).

    • Causality: The Boc group sterically shields the nitrogen and withdraws electron density. This completely suppresses both basicity and oxidative degradation on the acidic silica surface.

    • Validation: The protected product will elute cleanly without streaking. Deprotection can be performed later using TFA/DCM when the free amine is strictly required for the next synthetic step.

PART 3: Troubleshooting FAQs

Q: Why does my crude 3,5-Dimethoxy-4-methylaniline turn dark purple or black during rotary evaporation? A: This is a classic symptom of oxidative degradation. The two methoxy groups and the methyl group act as strong electron-donating groups (EDGs). This raises the HOMO energy of the aniline, making it highly reactive toward atmospheric oxygen. The oxidation generates highly conjugated, colored polymeric species (like quinone-imines). Actionable Fix: Always perform solvent evaporation under a vacuum, backfill the rotary evaporator with an inert gas (Nitrogen or Argon), and store the final product in amber vials under an inert atmosphere at -20°C. Adding a trace amount of sodium dithionite (Na₂S₂O₄) to your aqueous washes can also reduce oxidized impurities back to the amine.

Q: I am attempting silica gel chromatography on the free amine, but the compound streaks severely and my yield is <30%. What is happening? A: Silica gel (SiO₂) features surface silanol groups (Si-OH) that are mildly acidic. Because 3,5-dimethoxy-4-methylaniline is a Lewis base, it undergoes strong hydrogen bonding and partial protonation on the column, leading to severe streaking. Furthermore, the high surface area of silica traps oxygen, accelerating the oxidation of the retained amine. Actionable Fix: You have two options. 1) Deactivate the silica by pre-flushing your column with 1-5% triethylamine (Et₃N) in your non-polar eluent to neutralize the silanol sites[5]. 2) Convert the amine to a Boc-carbamate prior to chromatography (see Method B).

Q: During the acid-base extraction, a thick emulsion formed between the aqueous and organic layers. How do I resolve this without losing product? A: Emulsions in aniline extractions are typically caused by polymeric oxidation byproducts or residual finely divided catalysts (like Pd/C from a previous hydrogenation step) acting as surfactants at the phase boundary. Actionable Fix: Do not shake the separatory funnel vigorously; instead, use a gentle inversion technique. To break an existing emulsion, increase the ionic strength of the aqueous layer by adding saturated brine (NaCl). This forces the organic compounds out of the aqueous phase via the "salting-out" effect. If the emulsion persists, filter the entire biphasic mixture through a pad of Celite to remove the solid particulates stabilizing the emulsion.

Sources

Technical Support Center: 3,5-Dimethoxy-4-methylaniline Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support and Troubleshooting Portal for the synthesis of 3,5-Dimethoxy-4-methylaniline . This compound is a critical intermediate in the development of cardiovascular therapeutics (such as ApoA-I upregulators) and oncology drugs (such as BET bromodomain inhibitors)[1][2].

Because the electron-rich nature of the aromatic ring complicates direct nitration/reduction pathways, researchers typically rely on two primary synthetic routes: the Curtius Rearrangement and the Benzyne-Mediated Amination . This guide provides self-validating protocols, mechanistic troubleshooting, and yield-optimization strategies for both pathways.

Synthetic Pathway Visualization

Synthesis SM1 3,5-Dimethoxy-4-methylbenzoic acid Int1 tert-Butyl (3,5-dimethoxy- 4-methylphenyl)carbamate SM1->Int1 DPPA, TEA, t-BuOH Toluene, 85°C (Curtius Rearrangement) SM2 2,6-Dimethoxytoluene Int2 3-Bromo-2,6-dimethoxytoluene SM2->Int2 Dioxane dibromide Ether, RT (Bromination) Product 3,5-Dimethoxy-4-methylaniline (Target Product) Int1->Product 4M HCl in EtOAc 25°C, 2h (Deprotection) Int2->Product KNH2, Liq. NH3 -78°C to 0°C (Benzyne Amination)

Synthetic routes to 3,5-Dimethoxy-4-methylaniline via Curtius rearrangement and benzyne amination.

Standard Operating Protocols (SOPs)

Route A: Curtius Rearrangement (Recommended for Scale-Up)

This route is highly preferred for its scalability, safety profile, and excellent overall yield (~80% over two steps)[3].

Step 1: Boc-Protection via Curtius Rearrangement

  • Setup: In a thoroughly dried flask, dissolve 3,5-dimethoxy-4-methylbenzoic acid (1.0 eq) in a 1:1 mixture of anhydrous toluene and tert-butanol (t-BuOH).

  • Activation: Add Triethylamine (TEA, 2.2 eq) followed by Diphenylphosphoryl azide (DPPA, 1.1 eq).

  • Thermal Rearrangement: Degas the mixture and purge with nitrogen 3 times. Heat the reaction strictly to 85°C for 12 hours. Mechanistic Note: DPPA forms an acyl azide, which undergoes thermal nitrogen extrusion and a 1,2-shift to form an isocyanate. The isocyanate is subsequently trapped by t-BuOH.

  • Workup: Dilute with H₂O, extract with EtOAc, dry over anhydrous Na₂SO₄, and purify via silica gel chromatography (PE/EtOAc = 9/2) to yield tert-butyl (3,5-dimethoxy-4-methylphenyl)carbamate (~80% yield)[3].

Step 2: Deprotection

  • Cleavage: Suspend the carbamate intermediate in 4M HCl (gas) dissolved in EtOAc. Stir at 25°C for 2 hours.

  • Neutralization: Carefully adjust the pH to 8–9 using saturated aqueous NaHCO₃.

  • Isolation: Extract with EtOAc, dry over Na₂SO₄, and concentrate to yield the pure target aniline (~99% yield)[3].

Route B: Benzyne-Mediated Amination (Alternative Route)

This legacy route is useful when starting from readily available toluenes, though it requires specialized cryogenic equipment[2].

Step 1: Regioselective Bromination

  • Reaction: To a solution of 2,6-dimethoxytoluene (1.0 eq) in ether, add freshly prepared dioxane dibromide in ether dropwise over 30 minutes at room temperature. Stir for an additional 1.5 hours.

  • Workup: Wash the ether layer sequentially with water and saturated aqueous NaHCO₃. Dry and concentrate to yield 3-bromo-2,6-dimethoxytoluene as a colorless oil (~100% yield)[2].

Step 2: Cryogenic Amination

  • Base Generation: Condense liquid ammonia at -78°C. Add a catalytic amount of ferric nitrate (Fe(NO₃)₃) and potassium metal. Wait for the solution to transition from deep blue to grey, indicating the complete formation of potassium amide (KNH₂).

  • Coupling: Slowly add the 3-bromo-2,6-dimethoxytoluene (in THF) to the KNH₂ solution at -78°C. Stir for 3 hours at -78°C, then warm to 0°C for 1 hour. Mechanistic Note: The strong base eliminates HBr to form a highly reactive benzyne intermediate. Steric and electronic direction by the methoxy groups forces the incoming amine nucleophile to attack at the 4-position.

  • Quench: Quench carefully with water, extract with DCM, and purify via column chromatography (~73% yield)[2].

Troubleshooting & FAQs

Q1: My Curtius rearrangement (Route A) is stalling, and I am isolating unreacted acyl azide. How do I push the reaction to completion? A: The conversion of the acyl azide to the isocyanate is strictly thermally driven. If the reaction stalls, your internal temperature may be dropping below the required activation energy threshold. Ensure the internal reaction temperature is maintained at exactly 85°C. Do not exceed 95°C, as DPPA can become unstable at higher temperatures.

Q2: I am seeing a high percentage of a symmetrical urea byproduct in Route A. How do I prevent this? A: Symmetrical urea formation is a classic symptom of water contamination. If water is present, it hydrolyzes the intermediate isocyanate into a primary amine. This newly formed amine is highly nucleophilic and will rapidly attack unreacted isocyanate molecules, forming a stable urea dimer. Fix: Ensure your toluene and t-BuOH are strictly anhydrous (stored over molecular sieves) and maintain a rigid inert nitrogen atmosphere throughout the heating phase.

Q3: In Route B, my amination yield is below 40% and I recovered unreacted starting material. What went wrong? A: The issue lies in the incomplete generation of potassium amide (KNH₂). When potassium dissolves in liquid ammonia, it forms solvated electrons (yielding a deep blue color). The ferric nitrate catalyst is required to convert these solvated electrons into KNH₂. If you added your brominated starting material while the solution was still blue, you subjected it to a dissolving metal reduction rather than a benzyne amination. Fix: Always wait for the solution to turn opaque grey (confirming total KNH₂ formation) before adding the bromide.

Q4: How do I prevent over-bromination in Route B? A: 2,6-Dimethoxytoluene is highly electron-rich and prone to electrophilic aromatic substitution at multiple sites. Using harsh reagents like Br₂/FeBr₃ will lead to polybromination. Fix: Stick to mild brominating agents like dioxane dibromide or N-bromosuccinimide (NBS)[2][3], and keep the reaction strictly at or below room temperature.

Quantitative Route Comparison

MetricRoute A: Curtius RearrangementRoute B: Benzyne Amination
Overall Yield ~79% (80% Step 1, 99% Step 2)~73% (100% Step 1, 73% Step 2)
Key Reagents DPPA, t-BuOH, 4M HClDioxane dibromide, K metal, Liq. NH₃
Primary Impurity Risk Symmetrical urea dimer (moisture)Polybrominated arenes, reduced arenes
Temperature Profile 25°C to 85°C-78°C to 25°C
Scalability & Safety High (Standard glassware, easy workup)Low (Requires cryogenic liquid NH₃ handling)

References

  • W O 2023/160672 Al - Googleapis.com. PCT/CN2023/078288: Preparation of 3,5-dimethoxy-4-methylaniline via Curtius Rearrangement.
  • US 2013/0281397 A1 - Googleapis.com. Patent Application Publication: Synthesis of 3,5-dimethoxy-4-methylaniline via Benzyne Amination.

Sources

Technical Support Center: Synthesis of 3,5-Dimethoxy-4-methylaniline

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 3,5-Dimethoxy-4-methylaniline. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this multi-step synthesis. Here, we provide in-depth troubleshooting advice and frequently asked questions to ensure a successful and high-purity yield.

The synthesis of 3,5-Dimethoxy-4-methylaniline typically proceeds through two key stages: the nitration of 3,5-dimethoxytoluene followed by the reduction of the resulting nitro compound. Each of these steps presents a unique set of challenges that can lead to the formation of unwanted byproducts.

Part 1: Nitration of 3,5-Dimethoxytoluene

The initial step in the synthesis is the electrophilic aromatic substitution of 3,5-dimethoxytoluene to introduce a nitro group. The methoxy and methyl groups on the aromatic ring are ortho-, para-directing.[1] This directing effect can lead to a mixture of isomers if the reaction conditions are not carefully controlled.

Frequently Asked Questions (FAQs) - Nitration Step

Q1: My nitration reaction is producing a mixture of isomers. How can I improve the regioselectivity to favor the desired 4-nitro-3,5-dimethoxytoluene?

A1: Achieving high regioselectivity in the nitration of 3,5-dimethoxytoluene is crucial. The formation of isomers arises from the competing directing effects of the substituents. To favor the formation of the desired 4-nitro product, consider the following:

  • Temperature Control: Maintaining a low reaction temperature (0-10°C) is critical.[2] Higher temperatures can lead to the formation of undesired isomers and dinitrated byproducts.

  • Nitrating Agent: The choice of nitrating agent can influence the isomer distribution. A standard mixture of concentrated nitric acid and sulfuric acid is commonly used.[1] The slow, dropwise addition of the nitrating agent to the substrate solution helps to maintain temperature control and minimize side reactions.

  • Solvent: The choice of solvent can impact the reaction's selectivity. While not always necessary, using a non-polar solvent may influence the isomer ratio.

Q2: I am observing the formation of dinitrated byproducts. What is causing this and how can I prevent it?

A2: The formation of dinitrated compounds is a common side reaction when the aromatic ring is highly activated, as is the case with 3,5-dimethoxytoluene. To minimize dinitration:

  • Stoichiometry: Use a stoichiometric amount or a slight excess of the nitrating agent. A large excess will significantly increase the likelihood of dinitration.

  • Reaction Time: Monitor the reaction closely using Thin Layer Chromatography (TLC). Once the starting material is consumed, quench the reaction promptly to prevent further nitration.

  • Temperature: As mentioned, lower temperatures disfavor the formation of dinitrated products.

Troubleshooting Guide: Nitration of 3,5-Dimethoxytoluene
Problem Potential Cause Recommended Solution
Low Yield of Nitro Product Incomplete reaction.Increase reaction time and monitor by TLC.
Mechanical losses during workup.Ensure efficient extraction with a suitable organic solvent.
Formation of Multiple Isomers Poor temperature control.Maintain the reaction temperature between 0-10°C.
Incorrect addition of reagents.Add the nitrating agent slowly to the substrate solution.
Presence of Dinitrated Byproducts Excess nitrating agent.Use a stoichiometric amount of the nitrating agent.
Prolonged reaction time.Quench the reaction as soon as the starting material is consumed.

Part 2: Reduction of 1,3-Dimethoxy-2-methyl-4-nitrobenzene

The second stage of the synthesis involves the reduction of the nitro group to an amine. This transformation is a critical step and can be prone to side reactions if not performed under optimal conditions.

Frequently Asked Questions (FAQs) - Reduction Step

Q3: My final product, 3,5-Dimethoxy-4-methylaniline, is colored. What are these colored impurities and how can I remove them?

A3: The presence of color in the final product often indicates the formation of azoxy or azo compounds, which are common byproducts in the reduction of nitroarenes.[3] These impurities arise from the incomplete reduction of the nitro group. To address this:

  • Choice of Reducing Agent: Catalytic hydrogenation using Pd/C is a clean and efficient method that generally minimizes the formation of these colored byproducts.[3][4] Other reducing agents like Sn/HCl can also be effective.[2][5]

  • Purification: If colored impurities are present, they can often be removed by column chromatography or recrystallization.[3] In some cases, treatment with activated carbon can help to decolorize the product.[6]

Q4: The reduction of the nitro group is incomplete, and I am isolating a mixture of the nitro compound and the desired aniline. How can I drive the reaction to completion?

A4: Incomplete reduction can be due to several factors:

  • Catalyst Deactivation: The catalyst (e.g., Pd/C) can become deactivated. Ensure you are using a fresh, active catalyst. In some cases, increasing the catalyst loading can improve the reaction rate.[3]

  • Insufficient Reducing Agent: If using a chemical reducing agent like Sn/HCl, ensure that a sufficient excess is used to completely reduce the nitro group.

  • Reaction Conditions: For catalytic hydrogenation, ensure adequate hydrogen pressure and efficient stirring to facilitate the reaction. For chemical reductions, reaction time and temperature may need to be optimized.

Troubleshooting Guide: Reduction of 1,3-Dimethoxy-2-methyl-4-nitrobenzene
Problem Potential Cause Recommended Solution
Colored Product Formation of azoxy/azo compounds due to incomplete reduction.[3]Purify via column chromatography or recrystallization.[3] Consider using a more efficient reducing system like catalytic hydrogenation.
Air oxidation of the aniline product.Handle the final product under an inert atmosphere and store it protected from light and air.[3]
Incomplete Reduction Deactivated or insufficient catalyst.Use fresh, active catalyst and consider increasing the loading.[3]
Insufficient reducing agent or suboptimal reaction conditions.Optimize the stoichiometry of the reducing agent and reaction parameters (time, temperature, pressure).
Low Yield of Aniline Losses during workup and purification.Optimize extraction and purification procedures to minimize product loss.[6]

Experimental Protocols

Protocol 1: Nitration of 3,5-Dimethoxytoluene

This is a general procedure and may require optimization.

Materials:

  • 3,5-Dimethoxytoluene

  • Concentrated Nitric Acid (HNO₃)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Ice

  • 5% Sodium Bicarbonate (NaHCO₃) solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Dichloromethane (CH₂Cl₂)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid in an ice bath.

  • Slowly add concentrated nitric acid to the cooled sulfuric acid with continuous stirring to form the nitrating mixture. Maintain the temperature below 10°C.

  • Slowly add 3,5-dimethoxytoluene dropwise from the dropping funnel. Carefully control the temperature between 0 and 10°C.[2]

  • After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours, monitoring the progress by TLC.

  • Upon completion, slowly pour the reaction mixture over crushed ice with stirring to precipitate the crude product.

  • Isolate the crude product by vacuum filtration and wash with cold water until the washings are neutral.

  • Wash the crude product with a cold 5% sodium bicarbonate solution, followed by another wash with cold water.

  • The crude product can be purified by recrystallization or column chromatography.

Protocol 2: Reduction of 1,3-Dimethoxy-2-methyl-4-nitrobenzene via Catalytic Hydrogenation

This protocol is based on a general procedure for the reduction of nitroarenes.[3]

Materials:

  • 1,3-Dimethoxy-2-methyl-4-nitrobenzene

  • 10% Palladium on carbon (Pd/C)

  • Methanol (MeOH)

  • Hydrogen gas (H₂)

  • Celite®

Procedure:

  • In a suitable reaction vessel, dissolve 1,3-Dimethoxy-2-methyl-4-nitrobenzene in methanol.

  • Carefully add 10% Pd/C to the solution.

  • Seal the reaction vessel and flush it with hydrogen gas.

  • Stir the mixture vigorously under a hydrogen atmosphere (e.g., 1 atm, balloon) at room temperature.

  • Monitor the reaction progress by TLC.

  • Upon completion, carefully vent the hydrogen and flush the vessel with an inert gas (e.g., nitrogen).

  • Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.[3]

  • Wash the filter cake with a small amount of methanol.

  • Combine the filtrate and washings, and remove the solvent under reduced pressure to yield the crude 3,5-Dimethoxy-4-methylaniline.

  • If necessary, purify the product further by recrystallization or column chromatography.

Visualizing the Synthesis and Troubleshooting

To aid in understanding the synthetic pathway and potential pitfalls, the following diagrams illustrate the key steps and a troubleshooting workflow.

cluster_0 Nitration Step cluster_1 Reduction Step A 3,5-Dimethoxytoluene C 1,3-Dimethoxy-2-methyl- 4-nitrobenzene A->C Electrophilic Aromatic Substitution B Nitrating Mixture (HNO₃/H₂SO₄) B->C D 1,3-Dimethoxy-2-methyl- 4-nitrobenzene F 3,5-Dimethoxy-4-methylaniline D->F Reduction E Reducing Agent (e.g., H₂/Pd-C) E->F

Caption: Synthetic pathway for 3,5-Dimethoxy-4-methylaniline.

Start Low Yield or Impure Product Q1 Which step is problematic? Start->Q1 Nitration Nitration Step Q1->Nitration Nitration Reduction Reduction Step Q1->Reduction Reduction Q2 Isomer formation? Nitration->Q2 Incomplete Incomplete reaction? Reduction->Incomplete Dinitration Dinitration observed? Q2->Dinitration No Sol1 Control temperature (0-10°C) and reagent addition. Q2->Sol1 Yes Dinitration->Incomplete No Sol2 Use stoichiometric nitrating agent and monitor reaction time. Dinitration->Sol2 Yes Colored Colored product? Incomplete->Colored No Sol3 Optimize reaction time and conditions. Incomplete->Sol3 Yes Sol4 Purify via chromatography/recrystallization. Use efficient reducing agent. Colored->Sol4 Yes

Caption: Troubleshooting workflow for the synthesis.

References

  • Lehnig, M. (1996). Nitration of dimethoxybenzenes, mesitylene and toluene with nitric acid and mixed acid studied by 15N-CIDNP. Journal of the Chemical Society, Perkin Transactions 2, 1943-1948. [Link]

  • Physics Department & Chemistry Department. (2023, July 4). Purification of Organic Compounds: from Crude Product to Purity. [Link]

  • Reusch, W. (2018, April 30). Electrophilic Aromatic Substitutions (2) – Nitration and Sulfonation. Michigan State University Department of Chemistry. [Link]

  • Google Patents. (n.d.).
  • Kinens, A., et al. (2024, September 2). Heterocycle-guided synthesis of m-hetarylanilines via three-component benzannulation. Beilstein Journal of Organic Chemistry, 20, 1118-1127. [Link]

  • The Royal Society of Chemistry. (n.d.). Synthesis of Methyl orange. [Link]

  • Lejarazo Gómez, E. F. (2013, May 14). Reduction of Nitro Compounds, Through different Reaction Conditions (Combinatory Chemistry). Journal of Chemistry and Chemical Engineering, 7(5). [Link]

  • Szymańczyk, K., & Cudziło, S. (2023, June 30). Review of the Methods for Selective Nitration of Toluene. Central European Journal of Engineering, 13(1), 20230013. [Link]

  • DU Chem. (2020, March 19). Experimental Procedures Preparation of N,N-dimethyl-4-nitrosoaniline. [Link]

  • PubChem. (n.d.). 3,5-Dimethoxytoluene. National Center for Biotechnology Information. [Link]

  • Chen, Y., et al. (2019). Purification, characterization, and identification of 3‐hydroxy‐4‐methoxy benzal acrolein–an intermediate of synthesizing advantame. Food Science & Nutrition, 7(10), 3354-3362. [Link]

  • Biffis, A., et al. (2020). Selective Nitrobenzene Reduction Catalyzed by Small and Monodisperse Triimidazotriazinylidene Carbene-Protected Gold Nanoparticles. ChemRxiv. [Link]

  • Clark, J. (n.d.). electrophilic substitution in methylbenzene and nitrobenzene. Chemguide. [Link]

  • Chemistry Stack Exchange. (2020, March 8). Reduction of Organic compounds. [Link]

Sources

Technical Support Center: Stability of 3,5-Dimethoxy-4-methylaniline in Solution

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 3,5-Dimethoxy-4-methylaniline. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential stability challenges encountered when working with this compound in solution. As a substituted aniline, 3,5-Dimethoxy-4-methylaniline's stability is paramount for reproducible and reliable experimental outcomes. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and validated protocols to ensure the integrity of your work.

Section 1: Understanding the Stability of 3,5-Dimethoxy-4-methylaniline

3,5-Dimethoxy-4-methylaniline is a valuable intermediate in pharmaceutical research and organic synthesis.[1] Its chemical structure, featuring an aniline core with electron-donating methoxy and methyl groups, makes it susceptible to degradation under certain conditions. The primary modes of degradation are oxidation, photodegradation, and acid/base-catalyzed reactions. Understanding these pathways is critical for preventing the formation of impurities that can compromise your research.

The electron-donating nature of the methoxy and methyl substituents can increase the electron density on the aniline nitrogen, potentially making the compound more susceptible to oxidation compared to unsubstituted aniline.[2]

Section 2: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the handling and stability of 3,5-Dimethoxy-4-methylaniline in solution.

Q1: My solution of 3,5-Dimethoxy-4-methylaniline has turned a yellow/brown color. What is the cause and is it still usable?

A1: The development of a yellow or brown color is a common indicator of degradation, primarily through oxidation. Anilines are prone to air oxidation, which can lead to the formation of colored impurities such as nitrobenzenes, azoxybenzenes, and other polymeric species.[3][4] The presence of light can accelerate this process. For applications requiring high purity, it is recommended to use a fresh solution or purify the colored solution. The suitability of a discolored solution depends on the tolerance of your specific experiment to these impurities.

Q2: What is the optimal pH for storing solutions of 3,5-Dimethoxy-4-methylaniline?

A2: The stability of aniline derivatives in aqueous solutions is significantly influenced by pH. Generally, neutral to slightly acidic conditions (pH 4-7) are preferred for enhancing stability.[5][6] In highly acidic solutions, the aniline nitrogen is protonated, which can inhibit oxidation. However, very strong acidic conditions might lead to other degradation pathways. Conversely, basic conditions can accelerate oxidative degradation.[3]

Q3: How does the choice of solvent affect the stability of 3,5-Dimethoxy-4-methylaniline?

A3: The choice of solvent is crucial. Protic solvents, especially in the presence of light or heat, can participate in degradation reactions.[5][7] Polar aprotic solvents like acetonitrile (ACN), N,N-Dimethylformamide (DMF), and Dimethyl sulfoxide (DMSO) are generally good choices for dissolving and storing anilines for short periods. For reactions, the solvent should be chosen based on the reaction conditions, but it's important to be aware that some solvents can influence nucleophilicity and reaction rates.[8] Always use high-purity, degassed solvents to minimize oxidative degradation.

Q4: Is 3,5-Dimethoxy-4-methylaniline sensitive to light?

A4: Yes, like many aniline derivatives, it is susceptible to photodegradation.[9] Exposure to light, particularly UV light, can provide the energy to initiate and accelerate oxidative degradation pathways. It is crucial to store both the solid compound and its solutions in amber vials or protected from light.

Section 3: Troubleshooting Guide

This troubleshooting guide provides a structured approach to identifying and resolving common stability issues encountered during experiments with 3,5-Dimethoxy-4-methylaniline.

Observed Issue Potential Cause(s) Recommended Solution(s)
Solution Discoloration (Yellowing/Browning) Oxidation due to exposure to air and/or light.Prepare fresh solutions. Store solutions under an inert atmosphere (e.g., nitrogen or argon). Use amber vials or wrap containers in foil to protect from light. Degas solvents prior to use.
Inconsistent Reaction Yields or Impurity Profiles Degradation of the starting material in solution.Confirm the purity of the 3,5-Dimethoxy-4-methylaniline stock solution before each use via HPLC or TLC. Prepare solutions fresh before use. Control the reaction temperature, as elevated temperatures can accelerate degradation.
Formation of Unidentified Peaks in Chromatogram Degradation products formed during sample preparation or analysis.Minimize the time between sample preparation and analysis. Ensure the mobile phase for HPLC is at a suitable pH and is degassed. Evaluate the stability of the compound in the analytical solvent.
Precipitate Formation in Solution Poor solubility or salt formation in acidic solutions.Ensure the chosen solvent has adequate solvating power. If using acidic conditions, consider the potential for the formation of a less soluble salt.

Section 4: Experimental Protocols

To proactively assess the stability of 3,5-Dimethoxy-4-methylaniline under your specific experimental conditions, a forced degradation study is recommended. This involves subjecting the compound to a range of stress conditions to identify potential degradation products and pathways.[10][11][12][13][14]

Protocol for a Forced Degradation Study

This protocol outlines a systematic approach to investigating the stability of 3,5-Dimethoxy-4-methylaniline.

1. Preparation of Stock Solution:

  • Prepare a stock solution of 3,5-Dimethoxy-4-methylaniline at a known concentration (e.g., 1 mg/mL) in a suitable solvent such as acetonitrile.

2. Application of Stress Conditions:

  • Acid Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M HCl. Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours).

  • Base Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M NaOH. Incubate at a controlled temperature (e.g., 60°C) for a defined period.

  • Oxidative Degradation: Mix an aliquot of the stock solution with a solution of hydrogen peroxide (e.g., 3% H₂O₂). Keep at room temperature and protect from light for a defined period.

  • Thermal Degradation: Incubate an aliquot of the stock solution at an elevated temperature (e.g., 80°C) in the dark.

  • Photodegradation: Expose an aliquot of the stock solution to a controlled light source (e.g., a photostability chamber with UV and visible light) for a defined period. A control sample should be wrapped in foil and placed alongside.

3. Sample Analysis:

  • At predetermined time points, withdraw samples from each stress condition.

  • If necessary, neutralize the acidic and basic samples before analysis.

  • Analyze all samples, including a non-stressed control, by a validated stability-indicating HPLC method. A reverse-phase HPLC method with UV detection is often suitable.[14]

4. Data Interpretation:

  • Compare the chromatograms of the stressed samples to the control.

  • Identify and quantify any degradation products.

  • A mass balance assessment is recommended to ensure that all degradation products are accounted for.[11]

Visualizing Degradation and Troubleshooting

Potential Oxidative Degradation Pathway

The following diagram illustrates a plausible oxidative degradation pathway for 3,5-Dimethoxy-4-methylaniline, leading to the formation of common colored byproducts observed in aniline degradation.

G cluster_main Potential Oxidative Degradation of 3,5-Dimethoxy-4-methylaniline A 3,5-Dimethoxy-4-methylaniline B Nitroso Intermediate A->B Oxidation [O] C Nitro Derivative (Colored) B->C Further Oxidation [O] D Azoxybenzene Derivative (Colored) B->D Condensation

Caption: Plausible oxidative degradation pathway of 3,5-Dimethoxy-4-methylaniline.

Troubleshooting Workflow

This workflow provides a logical sequence for addressing stability issues.

Caption: A systematic workflow for troubleshooting stability problems.

References

  • BenchChem. (n.d.). Improving the stability of 3-Chloro-4-(isopentyloxy)aniline derivatives.
  • BenchChem. (n.d.). Solubility and stability of 4-(Iminomethyl)aniline.
  • Comptes Rendus de l'Académie des Sciences. (2018, April 19). Solvent effects in the aza-Michael addition of anilines.
  • SciSpace. (n.d.).
  • Pharmaceutical Technology. (n.d.). A practical guide to forced degradation and stability studies for drug substances.
  • Journal of Bacteriology. (n.d.).
  • ResolveMass Laboratories Inc. (2025, November 5).
  • ResearchGate. (n.d.). Effect of solvent on the yield of aniline.
  • ResearchGate. (n.d.).
  • National Center for Biotechnology Information. (n.d.).
  • ResearchGate. (n.d.). Substituent and Solvent Effects on the Electrochemical Oxidation of para- and meta-Substituted Anilines.
  • Pharmaguideline. (2017, November 6).
  • Pharmaceutical Technology. (2026, March 13).
  • Chemistry Stack Exchange. (2015, May 5). Basicity Alteration Due To Ortho Effect In Methoxy Aniline System.
  • BenchChem. (2026, March 13). 3-Methoxy-4-methylaniline: Your Partner in Pharmaceutical R&D and Production.
  • Semantic Scholar. (2024, September 11).
  • MINAR International Journal of Applied Sciences and Technology. (2023, June 14).
  • Annals of Chimica. (2007, October).
  • National Center for Biotechnology Inform
  • ResearchGate. (n.d.). Mechanism of Aniline Degradation by Yeast Strain Candida methanosorbosa BP-6.
  • BenchChem. (n.d.). 3,5-dimethoxy-N-methylaniline.
  • National Center for Biotechnology Inform
  • Open Access Journals. (2024, October 18).
  • Enlighten: Theses. (2020, January 30). Environmental Fate and Transformations of Aniline-Based Herbicides with Special Reference to Chlorpropham.
  • CymitQuimica. (n.d.). CAS 106-49-0: 4-Methylaniline.

Sources

Technical Support Center: Optimizing Reaction Parameters for 3,5-Dimethoxy-4-methylaniline

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for (CAS: 78025-93-1). Engineered specifically for drug development professionals and synthetic chemists, this guide provides robust, scalable methodologies for the synthesis and downstream functionalization of this critical intermediate. By focusing on mechanistic causality and field-proven parameters, this center equips you with self-validating protocols to ensure high-fidelity experimental outcomes.

Mechanistic Workflow & Causality

The utility of 3,5-dimethoxy-4-methylaniline often hinges on two critical phases: its synthesis via catalytic hydrogenation of 3,5-dimethoxy-4-methylnitrobenzene, and its subsequent functionalization, such as N-Boc protection for peptide coupling or cross-coupling reactions.

Causality in Parameter Selection:

  • Hydrogenation: The electron-donating methoxy groups on the aromatic ring increase the electron density, which can stabilize the hydroxylamine intermediate during reduction. Therefore, optimizing hydrogen mass transfer (via elevated pressure and high agitation) is critical to drive the reduction fully to the desired aniline.

  • Boc-Protection: Utilizing a mixed solvent system (1,4-Dioxane/Water) with Potassium Carbonate (K₂CO₃) ensures that the organic aniline remains solvated while the inorganic base neutralizes the carbonic acid byproduct. This biphasic, miscible buffering system is a self-validating mechanism: it prevents the pH from dropping, which would otherwise protonate the aniline and halt the nucleophilic attack on the Boc-anhydride ()[1].

G N1 3,5-Dimethoxy-4- methylnitrobenzene N2 Catalytic Hydrogenation [Pd/C, H2, EtOH] N1->N2 N3 3,5-Dimethoxy-4- methylaniline N2->N3 N4 Boc Protection [Boc2O, K2CO3, Dioxane/H2O] N3->N4 N5 N-Boc-3,5-dimethoxy- 4-methylaniline N4->N5

Figure 1: Synthetic workflow and downstream Boc-protection of 3,5-Dimethoxy-4-methylaniline.

Troubleshooting Guide

Q: My catalytic hydrogenation of 3,5-dimethoxy-4-methylnitrobenzene is stalling, yielding a mixture of the aniline and a hydroxylamine intermediate. How do I force completion? Analysis & Solution: Stalling at the hydroxylamine intermediate is a classic symptom of poor mass transfer or catalyst deactivation. Actionable Steps:

  • Increase Agitation: Ensure the impeller speed is maximized to improve H₂ gas-liquid mixing.

  • Elevate Pressure: Increase the H₂ pressure from 1 atm (balloon) to 3-5 bar using a Parr pressure reactor.

  • Check Catalyst Poisoning: If the starting material contains halide impurities from upstream synthesis, the palladium catalyst may be poisoned. Purify the nitro precursor via recrystallization before reduction.

Q: During the N-Boc protection of 3,5-dimethoxy-4-methylaniline, I am observing significant di-Boc formation (N,N-di-Boc). How can I favor the mono-protected product? Analysis & Solution: Di-Boc formation occurs when the mono-Boc product becomes deprotonated and acts as a nucleophile against excess Boc₂O. This is exacerbated by strong bases and high temperatures. Actionable Steps:

  • Base Selection: Stick to a mild base like K₂CO₃ rather than stronger bases like NaH or DMAP, which accelerate di-Boc formation.

  • Stoichiometry: Limit Boc₂O to 1.2 equivalents. The validated protocol utilizes 1.2 equivalents of Boc₂O to 2.5 equivalents of K₂CO₃, which effectively restricts over-reaction ()[1].

  • Temperature: Maintain the reaction strictly at room temperature (20–25 °C).

Troubleshooting T1 Issue: High Di-Boc Formation T2 Check Base Strength T1->T2 T3 Check Boc2O Equivalents T1->T3 T4 Switch to Mild Base (K2CO3) T2->T4 T5 Reduce to 1.2 eq Boc2O T3->T5

Figure 2: Troubleshooting logic tree for mitigating di-Boc formation during protection.

Quantitative Data & Optimization Summary

The following table summarizes the optimization parameters for the Boc-protection of 3,5-dimethoxy-4-methylaniline to maximize the mono-protected yield while minimizing the di-Boc impurity.

Parameter SetBoc₂O (Eq)Base (Eq)Solvent SystemTemp (°C)Time (h)Mono-Boc Yield (%)Di-Boc Impurity (%)
Trial 12.0DMAP (0.1) / TEA (2.0)DCM251445%35%
Trial 21.5K₂CO₃ (2.5)Dioxane/H₂O (1:1)40868%18%
Optimized [1]1.2 K₂CO₃ (2.5) Dioxane/H₂O (1:1) 25 14 >85% <2%

Experimental Protocols

Protocol A: Synthesis of 3,5-Dimethoxy-4-methylaniline via Catalytic Hydrogenation

Self-Validating Mechanism: The reaction progress can be visually tracked by hydrogen uptake. Cessation of pressure drop indicates reaction completion.

  • Preparation: Charge a pressure reactor with 3,5-dimethoxy-4-methylnitrobenzene (10.0 g, 50.7 mmol) and absolute ethanol (100 mL).

  • Catalyst Addition: Carefully add 10% Pd/C (1.0 g, 10% w/w) under a nitrogen blanket to prevent ignition of the solvent fumes.

  • Purging: Seal the reactor. Purge with Nitrogen (3 × 30 psi), followed by Hydrogen (3 × 30 psi).

  • Reaction: Pressurize the reactor to 40 psi with H₂ gas. Stir vigorously (800–1000 rpm) at 25 °C.

  • Monitoring: Monitor H₂ uptake. The reaction is typically complete within 4–6 hours when the pressure stabilizes.

  • Workup: Vent the reactor and purge with Nitrogen. Filter the mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with additional ethanol (20 mL).

  • Isolation: Concentrate the filtrate under reduced pressure to afford 3,5-dimethoxy-4-methylaniline as a solid. Store under an inert atmosphere.

Protocol B: N-Boc Protection of 3,5-Dimethoxy-4-methylaniline

Based on validated pharmaceutical patent literature ()[1].

  • Solvation: Dissolve 3,5-dimethoxy-4-methylaniline (22.1 g, 132.3 mmol) in a 1:1 mixture of 1,4-dioxane (380 mL) and deionized water (380 mL) in a 2 L round-bottom flask.

  • Base Addition: Add Potassium Carbonate (K₂CO₃) (45.6 g, 330.8 mmol, 2.5 eq) to the solution. Stir until fully dissolved.

  • Reagent Addition: Slowly add Di-tert-butyl dicarbonate (Boc₂O) (34.6 g, 158.8 mmol, 1.2 eq) portion-wise over 15 minutes.

  • Reaction: Stir the mixture at room temperature (20–25 °C) for 14 hours.

  • Extraction: Transfer the mixture to a separatory funnel. Extract with Dichloromethane (DCM) (3 × 100 mL).

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate using a rotary evaporator. Purify the resulting solid residue by silica gel column chromatography to yield pure N-Boc-3,5-dimethoxy-4-methylaniline.

Frequently Asked Questions (FAQs)

Q: What are the primary safety and handling concerns for 3,5-dimethoxy-4-methylaniline? A: According to standardized safety data, 3,5-dimethoxy-4-methylaniline is classified under GHS as causing acute oral toxicity (H302), skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335) (). Always handle inside a certified fume hood using appropriate PPE (nitrile gloves, safety goggles).

Q: How should the purified aniline be stored to prevent degradation? A: Like many electron-rich anilines, 3,5-dimethoxy-4-methylaniline is susceptible to air oxidation, which manifests as a darkening of the powder (turning brown or purple). It should be stored at room temperature (RT) in a tightly sealed, amber glass container flushed with Argon or Nitrogen.

Q: Can I use an alternative solvent to Dioxane for the Boc-protection? A: Yes. Tetrahydrofuran (THF) can be substituted for 1,4-dioxane in the biphasic water system. However, dioxane is often preferred for larger-scale reactions due to its higher boiling point and lower volatility, which provides a more stable concentration profile over the 14-hour reaction time.

References

  • Title: US10532054B2 - Compounds for the prevention and treatment of cardiovascular diseases Source: Google Patents URL

Sources

Technical Support Center: 3,5-Dimethoxy-4-methylaniline Experimental Troubleshooting Guide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the advanced troubleshooting center for 3,5-Dimethoxy-4-methylaniline (CAS 78025-93-1) . As a Senior Application Scientist, I frequently observe researchers encountering unexpected side reactions or rapid degradation when working with this specific building block.

To master this compound, you must first understand its chemical profile: The synergistic electron-donating effects of the primary amine, the two methoxy groups (positions 3 and 5), and the methyl group (position 4) raise the molecule's Highest Occupied Molecular Orbital (HOMO) significantly. This highly electron-rich aromatic ring is exceptionally nucleophilic, making it prone to rapid auto-oxidation and hyper-reactivity during electrophilic aromatic substitutions.

The following guide provides self-validating protocols and mechanistic troubleshooting to ensure your synthetic workflows succeed.

Part 1: Troubleshooting FAQs & Mechanistic Causality

Module A: Handling, Storage, and Auto-Oxidation

Q: My starting material has degraded from an off-white powder to a dark brown/black solid. Why does this happen, and can I recover it?

  • Causality: The electron-rich nature of the ring lowers its oxidation potential, making it highly susceptible to auto-oxidation by atmospheric oxygen to form dark quinone-imine derivatives.

  • Solution: If the degradation is mild, recover the material by passing it through a short silica plug using a non-polar solvent mixture, or via recrystallization. To prevent this, always store the compound under an inert atmosphere (Argon or N 2​ ) protected from light. While standard safety data sheets may suggest room temperature storage , storing highly electron-rich anilines at 2–8°C significantly extends their shelf life.

Module B: Diazotization and Sandmeyer Reactions

Q: When attempting a Sandmeyer reaction to synthesize 1-iodo-3,5-dimethoxy-4-methylbenzene, I recover a thick red/black tar instead of the aryl iodide. What went wrong?

  • Causality: This is the classic "azo-coupling" failure mode. Because the starting aniline is exceptionally nucleophilic, any unprotonated free amine remaining in the solution will rapidly attack the newly formed diazonium salt intermediate. This creates polymeric azo dyes (the red/black tar) rather than allowing the iodide nucleophile to substitute the diazo group.

  • Solution: You must ensure a self-validating acidic environment. Use a massive excess of strong acid (e.g., 6.0 M HCl) to force the equilibrium entirely toward the anilinium ion, keeping the free amine concentration near absolute zero [1].

Module C: N-Protection (Boc) and Over-Reactivity

Q: During Boc-protection, I observe multiple spots on my TLC plate and a poor yield of the mono-protected product.

  • Causality: The lack of steric hindrance directly adjacent to the amine (positions 2 and 6 are occupied only by protons), combined with the high electron density of the nitrogen, allows for di-Boc formation (over-acylation).

  • Solution: Utilize a strictly controlled biphasic system (e.g., Dioxane/Water in a 1:1 ratio) with a mild base like Potassium Carbonate (K 2​ CO 3​ ) and exactly 1.2 equivalents of Di-tert-butyl dicarbonate (Boc 2​ O) [2]. The biphasic nature moderates the reaction kinetics and prevents over-reaction.

Part 2: Quantitative Data Summary

The following table summarizes the optimized parameters for common workflows involving 3,5-Dimethoxy-4-methylaniline, allowing for rapid comparison of reaction conditions and expected outcomes.

Reaction WorkflowKey Reagents & SolventsTemp (°C)Time (h)Primary Failure ModeExpected Yield
Sandmeyer Iodination NaNO 2​ , 6.0M HCl, KI / H 2​ O< 5 then 502.5Azo-coupling (Tar)87%
Boc-Protection (Boc) 2​ O, K 2​ CO 3​ / Dioxane, H 2​ O20–2514.0Di-Boc formation> 85%
Reductive Amination Aldehyde, NaBH(OAc) 3​ / DCE20–254–12Over-alkylation70–80%

Part 3: Self-Validating Experimental Protocol

Workflow: Sandmeyer Iodination of 3,5-Dimethoxy-4-methylaniline

This protocol is engineered to provide immediate, observable feedback (self-validation) to confirm the reaction is proceeding correctly without azo-coupling[3],[1].

Step 1: Complete Protonation (Critical)

  • Suspend 3,5-dimethoxy-4-methylaniline (5.23 g, 31.3 mmol) in 6.0 M Hydrochloric acid (80 mL).

  • Self-Validation Checkpoint: Stir vigorously in an ice bath until the internal temperature reaches 0–2°C. The suspension must be thoroughly mixed; the high acid concentration ensures complete protonation, which is the primary defense against azo-coupling.

Step 2: Diazotization

  • Dissolve Sodium Nitrite (NaNO 2​ ) (2.37 g, 34.4 mmol, 1.1 eq) in minimal distilled water (10 mL).

  • Add this solution dropwise to the aniline suspension over 30 minutes, strictly maintaining the internal temperature below 5°C.

  • Self-Validation Checkpoint: A clear or pale yellow diazonium solution should form. If the solution flashes to a deep red or opaque brown, your acid concentration is too low (free amine is reacting).

Step 3: Halogenation & Thermal Decomposition

  • Stir the mixture for an additional 30 minutes at 0°C.

  • Slowly add a solution of Potassium Iodide (KI) (10.4 g, 62.6 mmol) in water.

  • Gradually warm the reaction to room temperature, then heat to 50°C for 2 hours.

  • Self-Validation Checkpoint: Steady gas evolution (N 2​ bubbling) must be observed as the diazonium salt decomposes into the aryl radical/cation, which then captures the iodide. Lack of bubbling indicates the diazonium salt failed to form.

Step 4: Workup & Purification

  • Cool to room temperature and extract with Ethyl Acetate (3 × 50 mL).

  • Wash the organic layer with saturated aqueous Sodium Bicarbonate (to neutralize residual acid) and 10% Sodium Thiosulfate (to reduce unreacted I 2​ , turning the organic layer from brown to pale yellow).

  • Dry over anhydrous Na 2​ SO 4​ , concentrate under reduced pressure, and purify via silica gel chromatography to yield 1-iodo-3,5-dimethoxy-4-methylbenzene as a pale yellow powder.

Part 4: Mechanistic Visualization

The following diagram illustrates the critical divergence point in the Sandmeyer reaction, highlighting how reaction conditions dictate whether the synthesis succeeds or falls into the primary failure mode.

G A 3,5-Dimethoxy- 4-methylaniline (Electron-Rich) B Diazonium Salt Intermediate A->B NaNO2, 6M HCl T < 5°C D Azo-Coupling Tar (Failure Mode) A->D Insufficient Acid C 1-Iodo-3,5-dimethoxy- 4-methylbenzene B->C KI, Heat (-N2) B->D Reacts w/ Free Amine

Figure 1: Reaction pathways for the Sandmeyer iodination of 3,5-dimethoxy-4-methylaniline.

Part 5: References

  • US Patent 7196101B2. "Bis(5-aryl-2-pyridyl) derivatives". Google Patents. Verified URL:

  • US Patent Application 20080188467A1. "Compounds for the prevention and treatment of cardiovascular diseases". Google Patents. Verified URL:

Sources

Technical Support Center: Purification of 3,5-Dimethoxy-4-methylaniline

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the purification of 3,5-Dimethoxy-4-methylaniline (CAS 78025-93-1). This document is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile aniline intermediate and require it in high purity for their work. The integrity of subsequent synthetic steps and the quality of the final products are directly dependent on the purity of this key building block.[1]

This guide provides a series of troubleshooting protocols and frequently asked questions (FAQs) to address common challenges encountered during the purification of this and related substituted anilines. Our approach is grounded in explaining the chemical principles behind each step, empowering you to make informed decisions and adapt these methods to your specific experimental context.

Section 1: Frequently Asked Questions (FAQs) - Initial Assessment & Common Impurities

This section addresses the most common initial observations and questions regarding crude 3,5-Dimethoxy-4-methylaniline.

Q1: My bottle of 3,5-Dimethoxy-4-methylaniline has turned dark brown or black. What is the cause and can I still use it?

A1: This discoloration is a classic sign of oxidation.[2] Anilines, particularly when exposed to air and light over time, are susceptible to oxidation, which forms highly colored polymeric impurities.[3][4] The product is almost certainly salvageable, but it is not recommended for use in sensitive reactions without purification. These colored impurities can interfere with subsequent reactions, reduce yields, and complicate the purification of your target molecule. A simple purification method like recrystallization or a silica gel plug is typically very effective at removing these colored materials.[4]

Q2: What are the most likely chemical impurities in my crude 3,5-Dimethoxy-4-methylaniline sample from a synthesis?

A2: The impurity profile depends heavily on the synthetic route. A common method for preparing substituted anilines is the reduction of the corresponding nitroarene. If this route was used, you can expect several classes of impurities:

  • Unreacted Starting Material: Residual 1,2-dimethoxy-4-methyl-5-nitrobenzene.

  • Reduction Intermediates: Incomplete reduction can leave traces of nitroso and hydroxylamine species. These can further react to form colored azoxy and azo compounds.[5]

  • Isomeric Impurities: Depending on the regioselectivity of the nitration step during the synthesis of the precursor, other isomers may be present. These can be challenging to separate due to similar physical properties.[3]

  • Catalyst Residues: If catalytic hydrogenation was used, trace amounts of the metal catalyst (e.g., Palladium, Nickel) may be present.[3]

Q3: How can I perform a quick, preliminary check of my material's purity before committing to a large-scale purification?

A3: Thin-Layer Chromatography (TLC) is the ideal technique for a rapid qualitative assessment. It is inexpensive and allows you to visualize the number of components in your sample.[4] A pure compound should ideally show a single, well-defined spot.

Protocol: Preliminary TLC Analysis

  • Sample Preparation: Dissolve a small amount (tip of a spatula) of your crude aniline in a volatile solvent like ethyl acetate or dichloromethane.

  • Spotting: Use a capillary tube to spot a small amount of the solution onto a silica gel TLC plate, about 1 cm from the bottom.[6]

  • Eluent (Mobile Phase): A good starting point for substituted anilines is a mixture of hexane and ethyl acetate. Begin with a ratio of 4:1 (Hexane:Ethyl Acetate).

  • Development: Place the TLC plate in a developing chamber containing the eluent. Ensure the eluent level is below your spot. Cover the chamber and allow the solvent to travel up the plate.

  • Visualization: Remove the plate when the solvent front is about 1 cm from the top. Mark the solvent front with a pencil. Visualize the spots under a UV lamp (254 nm). You can also use an iodine chamber or a potassium permanganate stain for visualization.

  • Interpretation: Multiple spots indicate the presence of impurities. Streaking or tailing of a spot can indicate that the compound is interacting strongly with the acidic silica gel (see Section 2 for a solution).[4]

Section 2: Troubleshooting Purification Protocols

This section provides detailed, step-by-step protocols for the most effective purification methods for 3,5-Dimethoxy-4-methylaniline, along with troubleshooting for common issues.

Method 1: Recrystallization

When to Use: Recrystallization is the preferred method for purifying solid compounds that are already relatively pure (>85-90%). It is exceptionally effective for removing colored oxidation impurities and small amounts of byproducts with different solubility profiles.[7]

Troubleshooting Q&A

  • "How do I select the best recrystallization solvent?" The ideal solvent should dissolve the aniline poorly at room temperature but completely at its boiling point. For the related 3,5-dimethoxyaniline, an ethanol/water mixture has been suggested.[2] This is an excellent starting point.

Solvent SystemRationale & Procedure
Ethanol/Water Primary Recommendation. Ethanol is a "good" solvent, and water is a "bad" (anti-solvent). Dissolve the crude solid in a minimum amount of hot ethanol. While hot, add hot water dropwise until the solution becomes faintly cloudy (the saturation point). Then, add a drop or two of hot ethanol to redissolve the cloudiness and allow to cool slowly.[8]
Methanol (MeOH) A possible single-solvent system to try. Use the minimum amount of hot methanol to dissolve the solid, then cool.[2]
Isopropanol/Hexane Another mixed-solvent option. Dissolve in minimal hot isopropanol and add hexane as the anti-solvent.
  • "My compound 'oiled out' instead of forming crystals. What went wrong?" This happens when the boiling point of the solvent is higher than the melting point of the impure product, or if the solution cools too quickly from a highly supersaturated state.

    • Solution 1: Re-heat the solution until the oil dissolves completely. You may need to add a small amount of the "good" solvent (e.g., ethanol). Then, allow the flask to cool much more slowly. Insulating the flask can help promote the formation of pure crystals.[4]

    • Solution 2: Choose a different solvent system with a lower boiling point.[4]

  • "My final yield is very low. How can I improve it?" Low yield is often due to using too much solvent or premature crystallization.

    • Solution: Always use the minimum amount of hot solvent required to fully dissolve the solid.[8] Ensure slow cooling to maximize crystal growth. After filtering, you can try to recover a second crop of crystals by boiling off some of the solvent from the filtrate and cooling again, though this second crop may be less pure.

Detailed Protocol: Recrystallization with Activated Carbon Decolorization

  • Dissolution: Place the crude 3,5-Dimethoxy-4-methylaniline in an Erlenmeyer flask. Add a boiling chip. Add the chosen "good" solvent (e.g., ethanol) in small portions while heating the mixture on a hot plate with stirring. Add just enough hot solvent to completely dissolve the solid.

  • Decolorization (Optional but Recommended for Dark Samples): Remove the flask from the heat. Allow it to cool slightly to prevent violent boiling when adding the charcoal. Add a small amount (e.g., 1-2% of the solute weight) of activated charcoal to the hot solution.[3][9]

  • Hot Filtration: Swirl the mixture and reheat to boiling for a few minutes. To remove the charcoal and any insoluble impurities, perform a hot filtration. Preheat a second flask and a powder funnel. Place a fluted filter paper in the hot funnel and pour the hot solution through it quickly to prevent premature crystallization.[9]

  • Crystallization: Cover the flask containing the clear filtrate and allow it to cool slowly to room temperature. For maximum recovery, you can then place the flask in an ice bath.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.[8]

  • Drying: Dry the purified crystals in a vacuum oven or desiccator.

Method 2: Column Chromatography

When to Use: This is the most powerful technique for separating complex mixtures of compounds with different polarities, such as removing starting materials or byproducts from your desired aniline.[7]

Troubleshooting Q&A

  • "My compound is streaking badly on the TLC plate. Will this be a problem on the column?" Yes. Streaking indicates a strong, undesirable interaction between the basic aniline and the acidic silanol groups on the silica gel surface.[3] This can lead to poor separation, broad peaks, and even decomposition of the product on the column.

    • Solution: Add a small amount of a basic modifier, typically triethylamine (TEA), to your eluent system. A concentration of 0.5-1% TEA is usually sufficient to neutralize the acidic sites on the silica and produce sharp, well-defined spots and peaks.[3][4]

  • "I'm not getting good separation between my product and an impurity. How do I optimize the solvent system?" The key is to find a solvent system where the product and impurities have different affinities for the silica gel.

    • Solution: Use TLC to test various solvent ratios. The ideal eluent system will give your desired product an Rf value of approximately 0.25-0.35.[3] If your product's Rf is too high (runs too fast), decrease the polarity of the eluent (add more hexane). If the Rf is too low (sticks to the baseline), increase the polarity (add more ethyl acetate).

  • "What is the difference between wet and dry loading, and which should I use?"

    • Wet Loading: The crude product is dissolved in a minimal amount of the eluent and carefully pipetted onto the top of the column bed. This is simple and fast but can disturb the column bed if not done carefully.

    • Dry Loading: The crude product is dissolved in a volatile solvent (like dichloromethane), and a small amount of silica gel is added to the solution. The solvent is then removed on a rotary evaporator to yield a dry, free-flowing powder of the crude product adsorbed onto silica. This powder is then carefully added to the top of the column. Dry loading often provides better resolution for difficult separations.

Diagram: Column Chromatography Workflow

G cluster_prep Preparation cluster_run Execution cluster_iso Isolation TLC 1. TLC Analysis (Hexane/EtOAc + 1% TEA) Solvent 2. Select Solvent System (Aim for Rf ≈ 0.3) TLC->Solvent Column 3. Pack Column (Slurry of silica in Hexane) Solvent->Column Load 4. Load Sample (Dry or Wet Loading) Column->Load Elute 5. Elute with Solvent (Collect Fractions) Load->Elute Monitor 6. Monitor Fractions (TLC) Elute->Monitor Combine 7. Combine Pure Fractions Monitor->Combine Evap 8. Evaporate Solvent (Rotary Evaporator) Combine->Evap Product 9. Pure Product Evap->Product

Caption: Workflow for purification by column chromatography.

Detailed Protocol: Silica Gel Column Chromatography

  • Solvent System Selection: As determined by TLC, prepare your eluent (e.g., Hexane:Ethyl Acetate 4:1 + 1% Triethylamine).

  • Column Packing: Prepare a slurry of silica gel in the non-polar component of your eluent (hexane). Pour the slurry into a glass chromatography column and allow it to pack evenly. Drain the excess solvent until the solvent level is just at the top of the silica bed.[3]

  • Sample Loading: Load your sample using either the wet or dry loading method described above.

  • Elution: Carefully add your eluent to the top of the column and begin collecting fractions in test tubes. Maintain a constant head of solvent above the silica bed to prevent it from running dry.

  • Monitoring: Spot every few fractions on a TLC plate to track the separation. Fractions containing the pure product are identified by comparing them to a TLC spot of your starting material and a pure standard if available.

  • Isolation: Combine the fractions that contain only the pure product. Remove the solvent using a rotary evaporator to yield the purified 3,5-Dimethoxy-4-methylaniline.[3]

Section 3: Post-Purification Purity Assessment

After purification, it is crucial to verify the purity of your material.

Q1: My purified compound looks like a clean, white powder. How can I quantitatively confirm its purity?

A1: Visual inspection is not sufficient. A combination of techniques should be used to confirm purity and structure:

  • Melting Point: A sharp melting point range that is consistent with the literature value indicates high purity. Impurities typically depress and broaden the melting point range.[4]

  • High-Performance Liquid Chromatography (HPLC): This is the gold standard for quantitative purity analysis. A pure sample should show a single major peak.[4][10]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying and quantifying volatile impurities.[11]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure of your compound and can reveal the presence of impurities if they are at a significant level (>1-5%).[1]

Diagram: Purity Analysis Decision Logic

G start Purified Product q1 Need Quantitative Purity (%)? start->q1 hplc HPLC Analysis q1->hplc Yes mp Melting Point Analysis q1->mp No (Qualitative) q2 Need Structural Confirmation? nmr NMR (1H, 13C) q2->nmr Yes report Final Purity Report q2->report No hplc->q2 mp->q2 nmr->report

Caption: Decision tree for post-purification analysis.

Q2: What are some good starting conditions for an HPLC analysis of 3,5-Dimethoxy-4-methylaniline?

A2: A reversed-phase HPLC (RP-HPLC) method is standard for aniline derivatives.[10][12] The following conditions provide an excellent starting point for method development.

ParameterRecommended Condition
Column C18, 250 mm x 4.6 mm, 5 µm particle size[10][13]
Mobile Phase A 0.1% Formic Acid in Water[12]
Mobile Phase B Acetonitrile
Gradient Program Start with a lower concentration of Acetonitrile (e.g., 20%) and gradually increase to a higher concentration (e.g., 90%) over 20-30 minutes.[12]
Flow Rate 1.0 mL/min
Column Temperature 30 °C[13]
Detection UV-Vis or PDA Detector at ~254 nm and ~280 nm
Injection Volume 10 µL

References

  • Royal Society of Chemistry. (2019). Supporting Information. Retrieved from [Link]

  • Chemistry Stack Exchange. (2024). How to recrystalize 3,5 dimethoxy aniline after years of oxidation. Retrieved from [Link]

  • SIELC Technologies. (n.d.). HPLC Method for Analysis of Aniline on Primesep 100 Column. Retrieved from [Link]

  • Stack Exchange. (2014). How to obtain pure aniline from a mixture of phenol and aniline?. Retrieved from [Link]

  • Reddit. (2014). Purify and dry aniline?. Retrieved from [Link]

  • ResearchGate. (n.d.). Development and validation of a fast and simple HPLC method for the simultaneous determination of aniline and its degradation products in wastewater. Retrieved from [Link]

  • National Institutes of Health. (2021). Quantification of aniline and N-methylaniline in indigo. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Visible-Light-Driven Stereoselective Annulation of Alkyl Anilines and Dibenzoylethylenes via Electron Donor–Acceptor Complexes. Retrieved from [Link]

  • DergiPark. (n.d.). SYNTHESIS, ISOLATION AND CHARACTERISATION OF SOME SUBSTITUTED N-BENZYL AND N-BENZOYL ANILINES. Retrieved from [Link]

  • Texium. (2020). Vacuum Distillation of Aniline. Retrieved from [Link]

  • Google Patents. (n.d.). EP0051806B1 - Process for the preparation of 3,5-dimethyl aniline.
  • ResearchGate. (2014). Does aniline stick in columns during column chromatography?. Retrieved from [Link]

  • Chem355 Labbook-2020. (n.d.). Recrystallization. Retrieved from [Link]

  • EPA. (n.d.). Method 8131: Aniline and selected derivatives by gas chromatography. Retrieved from [Link]

  • Springer. (2021). Comparison of gas- and liquid chromatography- mass spectrometry for trace analysis of anilines in groundwater. Retrieved from [Link]

  • Organomation. (n.d.). Complete Guide to Thin Layer Chromatography Sample Preparation. Retrieved from [Link]

  • University of Malaya. (2023). Purification of Organic Compounds: from Crude Product to Purity. Retrieved from [Link]

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Technical Support Center: Regioselectivity in Reactions with 3,5-Dimethoxy-4-methylaniline

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for navigating the complexities of regioselectivity in reactions involving 3,5-dimethoxy-4-methylaniline. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to ensure the success of your synthetic endeavors.

Section 1: Understanding the Regioselectivity of 3,5-Dimethoxy-4-methylaniline

3,5-Dimethoxy-4-methylaniline is a highly activated aromatic system due to the presence of three electron-donating groups: a primary amine (-NH₂), two methoxy groups (-OCH₃), and a methyl group (-CH₃). The interplay of these substituents governs the regiochemical outcome of electrophilic aromatic substitution (SEAr) reactions.

  • Amino Group (-NH₂): A powerful activating group and a strong ortho, para-director.[1][2] Its directing influence is paramount.

  • Methoxy Groups (-OCH₃): Also strong activating groups and ortho, para-directors.[1][2]

  • Methyl Group (-CH₃): A weakly activating group and an ortho, para-director.[1]

The combined effect of these groups makes the aromatic ring highly nucleophilic.[3] The positions ortho to the powerfully activating amino group (C2 and C6) are the most electron-rich and, therefore, the most susceptible to electrophilic attack. The C4 position is blocked by the methyl group.

Troubleshooting Guide: Common Regioselectivity Issues

This section addresses specific challenges you may encounter during your experiments in a question-and-answer format.

Issue 1: Uncontrolled Polysubstitution During Halogenation

Question: "I am attempting a monobromination of 3,5-dimethoxy-4-methylaniline and obtaining a mixture of di- and tri-brominated products. How can I improve the selectivity for the mono-brominated product?"

Root Cause Analysis: The high activation of the aromatic ring by the three electron-donating groups makes it extremely reactive towards electrophiles like bromine.[4][5] This high reactivity can lead to multiple substitutions occurring rapidly, even under stoichiometric control. Phenols and anilines are known to undergo polysubstitution readily.[2]

Solutions and Protocols:

  • Protect the Amino Group: The primary amine is the strongest activating group. By temporarily converting it to a less activating group, you can temper the ring's reactivity. Acetylation is a common and effective strategy.[6]

    • Protocol: Acetylation of 3,5-Dimethoxy-4-methylaniline

      • Dissolve 3,5-dimethoxy-4-methylaniline (1 equivalent) in a suitable solvent like dichloromethane (DCM) or tetrahydrofuran (THF).

      • Add a base, such as pyridine or triethylamine (1.2 equivalents), to scavenge the HCl produced.

      • Cool the mixture to 0 °C in an ice bath.

      • Slowly add acetyl chloride or acetic anhydride (1.1 equivalents) dropwise.

      • Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring by TLC.

      • Upon completion, quench the reaction with water and perform a standard aqueous workup.

      • Purify the resulting N-(3,5-dimethoxy-4-methylphenyl)acetamide by recrystallization or column chromatography.

  • Milder Halogenating Agents: Instead of using elemental bromine (Br₂), consider a less reactive source of electrophilic bromine. N-Bromosuccinimide (NBS) is an excellent alternative for controlled monobromination of activated aromatic rings.

    • Protocol: Monobromination using NBS

      • Dissolve the N-acetylated aniline (1 equivalent) in a solvent like DMF or acetonitrile.

      • Add N-Bromosuccinimide (1.05 equivalents) portion-wise at room temperature.

      • Stir the reaction for 1-3 hours, monitoring by TLC.

      • Once the starting material is consumed, pour the reaction mixture into water and extract the product with a suitable organic solvent.

      • Wash the organic layer, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure.

      • Purify the product by column chromatography.

  • Deprotection: After successful halogenation, the acetyl group can be easily removed to regenerate the amine.

    • Protocol: Hydrolysis of the Amide

      • Dissolve the N-acetylated and brominated product in a mixture of methanol and water.

      • Add a strong acid (e.g., HCl) or a strong base (e.g., NaOH) and heat the mixture to reflux.

      • Monitor the reaction by TLC until the starting material is consumed.

      • Neutralize the reaction mixture and extract the desired brominated aniline.

      • Purify as needed.

Issue 2: Poor Regioselectivity in Friedel-Crafts Reactions

Question: "My Friedel-Crafts acylation of 3,5-dimethoxy-4-methylaniline is giving a mixture of C2 and C6 acylated products, along with N-acylation. How can I direct the acylation to a single position on the ring?"

Root Cause Analysis: Friedel-Crafts reactions are classic electrophilic aromatic substitutions.[4] The Lewis acid catalyst (e.g., AlCl₃) can coordinate with the lone pairs on the nitrogen of the amino group and the oxygens of the methoxy groups. This coordination can complicate the directing effects and lead to a mixture of products. Furthermore, the amino group itself is a nucleophile and can react directly with the acylating agent (N-acylation).

Solutions and Protocols:

  • Protecting Group Strategy: As with halogenation, protecting the amino group is crucial. The resulting amide is still an ortho, para-director but is less activating, which can lead to better control.[2] The protection also prevents N-acylation.

  • Directed ortho-Metalation (DoM): For ultimate control and to achieve substitution at a specific ortho position, a directed ortho-metalation strategy is superior to a Friedel-Crafts reaction.[7] This involves deprotonation of the position ortho to a directing metalation group (DMG) using a strong base, typically an organolithium reagent, followed by quenching with an electrophile.[7][8]

    • Workflow for Directed ortho-Acylation:

      Caption: Workflow for Directed ortho-Acylation.

    • Protocol: Directed ortho-Metalation and Acylation

      • Protection: Protect the amino group of 3,5-dimethoxy-4-methylaniline with a suitable DMG. A carbamate like tert-butyloxycarbonyl (Boc) is an excellent choice.[9][10]

      • Lithiation: Dissolve the N-Boc protected aniline (1 equivalent) in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen). Cool the solution to -78 °C (dry ice/acetone bath).

      • Slowly add a solution of sec-butyllithium (s-BuLi) or tert-butyllithium (t-BuLi) (1.1 equivalents) dropwise. The choice of organolithium reagent can influence the outcome of the reaction.[11] Stir the mixture at -78 °C for 1-2 hours.

      • Quenching: Add the desired electrophile (e.g., an aldehyde or an acyl chloride, 1.2 equivalents) dropwise at -78 °C.

      • Allow the reaction to slowly warm to room temperature.

      • Quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).

      • Perform a standard aqueous workup and purify the product.

      • Deprotection: Remove the Boc group using trifluoroacetic acid (TFA) in DCM to yield the final ortho-acylated product.[9]

Frequently Asked Questions (FAQs)

Q1: Why is substitution at the C2/C6 positions favored over substitution ortho to the methoxy groups?

A1: The amino group is a significantly stronger activating and directing group than the methoxy group.[2] The resonance structures that delocalize the positive charge of the sigma complex during electrophilic attack show that the nitrogen atom of the amino group can better stabilize the intermediate compared to the oxygen of the methoxy group. This leads to a lower activation energy for attack at the positions ortho to the amine.[12][13]

Q2: Can I achieve substitution at the C4 position?

A2: Direct electrophilic aromatic substitution at the C4 position is not possible as it is already substituted with a methyl group. To introduce a new functional group at this position, you would first need to perform a reaction to remove or modify the methyl group, which would involve multi-step and likely non-trivial synthetic routes.

Q3: Are there catalytic methods to control regioselectivity without using protecting groups?

A3: Yes, modern organic synthesis has seen the development of catalytic methods to control regioselectivity. For instance, certain transition-metal-catalyzed C-H activation/functionalization reactions can proceed with high regioselectivity, often guided by a directing group.[14] While this is an advanced topic, it's worth noting that iridium-catalyzed borylation, for example, can be directed to the ortho position of an aniline.[14] Additionally, acid-controlled methods have been developed to selectively functionalize anilines in the presence of other reactive groups.[15]

Q4: How do reaction conditions like solvent and temperature affect regioselectivity?

A4: Solvent and temperature can have a significant impact.

  • Solvent: The polarity of the solvent can influence the reactivity of the electrophile and the stability of the reaction intermediates. In some cases, a more polar solvent can accelerate the reaction but may decrease selectivity. For directed metalations, aprotic and coordinating solvents like THF are essential to stabilize the organolithium reagent.[8]

  • Temperature: Lowering the reaction temperature generally increases selectivity by favoring the product formed via the lowest activation energy pathway. For highly reactive substrates like 3,5-dimethoxy-4-methylaniline, running reactions at 0 °C or even -78 °C can help minimize side reactions and polysubstitution.

Q5: What is the expected outcome of a nucleophilic aromatic substitution (SNAr) reaction on a halogenated derivative of 3,5-dimethoxy-4-methylaniline?

A5: Nucleophilic aromatic substitution (SNAr) reactions are generally difficult on electron-rich aromatic rings.[16][17] SNAr requires the presence of strong electron-withdrawing groups (like -NO₂) ortho or para to the leaving group (e.g., a halogen) to stabilize the negatively charged Meisenheimer complex intermediate.[16][18][19] Since 3,5-dimethoxy-4-methylaniline and its simple halogenated derivatives are highly electron-rich, they are very poor substrates for SNAr reactions. Under forcing conditions, other reaction pathways might occur.

Visualizing Reaction Pathways

Caption: General mechanism for electrophilic aromatic substitution.

References

  • An Acid‐Controlled Method for the Regioselective Functionalization of Anilines over Aliph
  • Anion‐dependent imidazolium‐based catalysts for allylation of aniline with tunable regioselectivity. RUA.
  • An Acid‐Controlled Method for the Regioselective Functionalization of Anilines over Aliph
  • Controllable Selective Oxidation of Anilines to Azoxybenzenes and Nitrobenzenes by Regulating the Base.
  • Balancing Reactivity, Regioselectivity, and Product Stability in Ir-Catalyzed Ortho-C–H Borylations of Anilines by Modulating the Diboron Partner.
  • Directed ortho metal
  • 3,5-dimethoxy-N-methylaniline. Benchchem.
  • Substituent Effects. Organic Chemistry II - Lumen Learning.
  • Organo-lithiation and halogen metal exchange reactions in organic synthesis. Indian Academy of Sciences.
  • Directed lithiation of simple aromatics and heterocycles for synthesis of substituted deriv
  • Protecting Groups. Organic Synthesis.
  • Reaction of Aromatic Aldehydes with 3,5-Dimethoxyaniline.
  • Protection of Functional Groups. Thieme.
  • Nucleophilic arom
  • Directed Ortho Metal
  • Electrophilic Arom
  • Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry.
  • Directing Effects of the Substituents on EAS. KPU Pressbooks.
  • Electrophilic arom
  • Substituent Effects in Electrophilic Substitutions.
  • Substituent Effects in Electrophilic Substitutions. Chemistry LibreTexts.
  • Nucleophilic Arom
  • Protecting Groups in Peptide Synthesis: A Detailed Guide. BOC Sciences.
  • Electrophilic Aromatic Substitution – The Mechanism. Master Organic Chemistry.
  • The Mechanism of Electrophilic Arom
  • Regioselective Reactions of 3,4-Pyridynes Enabled by the Aryne Distortion Model. PMC.
  • Electrophilic Aromatic Substitution.
  • Protecting Groups in Organic Synthesis. Chemistry LibreTexts.
  • Regioselectivity of the SEAr-based cyclizations and SEAr-terminated annulations of 3,5-unsubstituted, 4-substituted indoles. Beilstein Journal of Organic Chemistry.
  • The Dimethoxyphenylbenzyl Protecting Group: An Alternative to the p-Methoxybenzyl Group for Protection of Carbohydrates.
  • Directed ortho-metalation–nucleophilic acyl substitution strategies in deep eutectic solvents: the organolithium base dictates the chemoselectivity. RSC Publishing.
  • Nucleophilic Arom
  • Nucleophilic Arom
  • Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. MDPI.

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Technical Support Center: NMR Troubleshooting for 3,5-Dimethoxy-4-methylaniline Reactions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. 3,5-Dimethoxy-4-methylaniline (CAS: 78025-93-1) is a highly electron-rich aromatic building block frequently utilized in drug discovery, particularly in the synthesis of BET inhibitors and ApoA-I up-regulators.

Due to the strongly electron-donating nature of the primary amine and the two meta-methoxy groups (+M effect), the aromatic ring is exceptionally activated, and the amine itself is highly nucleophilic. While this reactivity is useful, it frequently leads to experimental pitfalls such as over-acylation, over-halogenation, and oxidative dimerization. This guide provides field-proven insights and self-validating NMR diagnostic logic to help you identify and troubleshoot common byproducts.

Mechanistic Overview of Common Side Reactions

Reaction_Pathways SM 3,5-Dimethoxy-4-methylaniline (Electron-Rich Core) BocRxn Boc2O, K2CO3 Dioxane/H2O SM->BocRxn NBS NBS Glacial AcOH SM->NBS Ox O2 / Ambient Light (Improper Storage) SM->Ox MonoBoc Mono-Boc Aniline (Desired Product) BocRxn->MonoBoc 1.2 eq DiBoc Di-Boc Aniline (Over-acylation Byproduct) BocRxn->DiBoc Excess / Prolonged MonoBr 2-Bromo Derivative (Desired Product) NBS->MonoBr 1.0 eq, 15°C DiBr 2,6-Dibromo Derivative (Over-halogenation Byproduct) NBS->DiBr >1.0 eq or RT Azo Azo/Azoxy Dimer (Degradation Byproduct) Ox->Azo

Mechanistic pathways leading to desired products and common byproducts in aniline functionalization.

Troubleshooting FAQs & NMR Diagnostics

Q1: I attempted an N-Boc protection using (Boc)₂O and K₂CO₃ in dioxane/water. TLC shows complete consumption of the starting material, but I have two new spots. How can I use ¹H NMR to identify if the upper spot is a di-Boc byproduct? Causality: The nucleophilicity of the aniline nitrogen in 3,5-dimethoxy-4-methylaniline is heavily enhanced by the electron-donating methoxy groups. When using excess di-tert-butyl dicarbonate ((Boc)₂O), the mono-Boc intermediate can easily undergo a second acylation to form an N,N-di-Boc byproduct. NMR Diagnostic: In DMSO-d₆, the desired mono-Boc product will display a single, broad exchangeable NH proton around δ 8.2 ppm, and a sharp 9H singlet for the tert-butyl group at δ 1.45 ppm. The di-Boc byproduct will lack the NH proton entirely and will exhibit a massive 18H singlet for the tert-butyl groups. Self-Validating Fix: To prevent this, strictly limit (Boc)₂O to 1.2 equivalents and add it dropwise at 0 °C. You can validate the success of the crude reaction by ensuring the integration ratio of the t-Bu peak to the aromatic C-H peak remains exactly 9:2.

Q2: During the bromination of 3,5-dimethoxy-4-methylaniline with NBS, my mass recovery is high, but the NMR looks messy. How do I identify over-bromination (dibromination) vs. monobromination? Causality: The positions ortho to the amine (C2 and C6) are highly activated toward electrophilic aromatic substitution. Bromination with N-bromosuccinimide (NBS) is highly exothermic and rapid for electron-rich substrates. Running the reaction at room temperature or using even a slight excess of NBS drives the reaction to the dibrominated state. NMR Diagnostic: The starting material possesses a plane of symmetry, resulting in a 2H aromatic singlet (δ 6.67) and a 6H methoxy singlet (δ 3.83).

  • Mono-bromination breaks this symmetry: You will observe a 1H aromatic singlet, and crucially, the methoxy protons will resolve into two distinct 3H singlets (~δ 3.80 and 3.82) because they are no longer chemically equivalent.

  • Di-bromination (C2 and C6) restores symmetry but eliminates all aromatic protons. You will observe zero aromatic protons and a return to a single 6H methoxy singlet.

Q3: My neat 3,5-dimethoxy-4-methylaniline turned from an off-white powder to a dark purple/brown solid over a few months. A new set of downfield peaks appeared in the NMR. What is the degradation product? Causality: Neat 3,5-dimethoxy-4-methylaniline is an off-white powder that can rapidly degrade if improperly stored (1[1]). Electron-rich anilines are highly susceptible to auto-oxidation when exposed to ambient oxygen and light, forming azo (-N=N-) or azoxy dimers, as well as complex polymeric quinone-imines. NMR Diagnostic: The primary indicator of azo-dimerization is the disappearance of the broad NH₂ singlet (δ ~4.5 ppm) and a significant downfield shift of the aromatic protons (moving from ~6.6 ppm to >7.2 ppm) due to the electron-withdrawing nature of the newly formed azo linkage.

NMR Diagnostic Logic Tree

NMR_Logic Start Crude 1H NMR (DMSO-d6) NH2 Is the broad NH2 peak (~4.5 ppm) present? Start->NH2 Aromatic Integrate Aromatic Singlet (~6.6 ppm) NH2->Aromatic Yes (Unreacted SM) BocCheck Check t-Bu peak (~1.4 ppm) NH2->BocCheck No MonoBromo Mono-brominated (1H Ar-H singlet) Aromatic->MonoBromo 1H DiBromo Di-brominated Byproduct (0H Ar-H) Aromatic->DiBromo 0H Azo Azo Dimer Byproduct (Ar-H shifted >7.0 ppm) BocCheck->Azo 0H (Oxidation) MonoBoc Mono-Boc Product (9H integration, 1x NH) BocCheck->MonoBoc 9H DiBoc Di-Boc Byproduct (18H integration, 0x NH) BocCheck->DiBoc 18H

Diagnostic logic tree for identifying 3,5-dimethoxy-4-methylaniline reaction byproducts via 1H NMR.

Quantitative Data: ¹H NMR Chemical Shift Reference

Note: Values are approximate diagnostic shifts recorded in DMSO-d₆ at 400 MHz.

CompoundNH / NH₂ (δ, ppm)Aromatic C-H (δ, ppm)Methoxy O-CH₃ (δ, ppm)Methyl C-CH₃ (δ, ppm)Boc t-Bu (δ, ppm)
Starting Material ~4.50 (2H, br s)6.67 (2H, s)3.83 (6H, s)2.06 (3H, s)-
Mono-Boc Product ~8.20 (1H, br s)6.80 (2H, s)3.85 (6H, s)2.10 (3H, s)1.45 (9H, s)
Di-Boc Byproduct None6.95 (2H, s)3.87 (6H, s)2.15 (3H, s)1.42 (18H, s)
Mono-Bromo Product ~4.80 (2H, br s)6.75 (1H, s)3.80 (3H, s), 3.82 (3H, s)2.12 (3H, s)-
Di-Bromo Byproduct ~5.00 (2H, br s)None3.85 (6H, s)2.18 (3H, s)-
Validated Experimental Protocols

Protocol 1: Controlled Mono-N-Boc Protection As detailed in cardiovascular disease therapeutic patents (2[2]), the standard protocol for Boc protection utilizes a dioxane/water biphasic system to moderate reactivity.

  • Dissolve 3,5-dimethoxy-4-methylaniline (1.0 eq) in a 1:1 mixture of 1,4-dioxane and deionized water (approx. 0.35 M concentration).

  • Add potassium carbonate (K₂CO₃, 2.5 eq) and stir the suspension at room temperature for 10 minutes to ensure slight alkalinity.

  • Cool the mixture strictly to 0 °C using an ice bath.

  • Slowly add di-tert-butyl dicarbonate ((Boc)₂O, 1.2 eq) dropwise over 15 minutes. Critical Step: Exceeding 1.2 eq or rapid addition increases local concentration, driving di-Boc formation.

  • Remove the ice bath and stir at room temperature for 14 hours.

  • Extract with dichloromethane (3 × volume), wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

Protocol 2: Selective Mono-Bromination Bromination with NBS in acetic acid is a standard method but requires strict stoichiometric and thermal control to avoid over-halogenation (3[3]).

  • Dissolve 3,5-dimethoxy-4-methylaniline (1.0 eq) in glacial acetic acid (approx. 0.5 M).

  • Cool the solution to 15 °C.

  • Add N-bromosuccinimide (NBS, 1.0 eq) in small portions over 30 minutes. Critical Step: Maintain temperature below 25 °C to prevent runaway di-bromination at C6.

  • Stir for 2 hours at 25 °C. Monitor by NMR to ensure the 2H singlet at 6.67 ppm has fully converted to a 1H singlet.

  • Quench by carefully adjusting the pH to 8–9 using saturated aqueous NaHCO₃.

  • Extract with ethyl acetate (3 × volume), dry over anhydrous Na₂SO₄, and concentrate.

Sources

Validation & Comparative

A Researcher's Guide to the 1H NMR Spectroscopic Analysis of 3,5-Dimethoxy-4-methylaniline

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development, a comprehensive understanding of molecular structure is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the structure of organic molecules. This guide provides an in-depth analysis of the ¹H NMR spectrum of 3,5-dimethoxy-4-methylaniline, offering a detailed interpretation of its spectral features. By comparing its predicted spectrum with those of structurally related compounds, we aim to provide a robust framework for understanding the subtle electronic effects that govern chemical shifts and coupling patterns in substituted aromatic systems.

The Significance of 3,5-Dimethoxy-4-methylaniline

3,5-Dimethoxy-4-methylaniline is a substituted aniline that serves as a valuable building block in organic synthesis. The arrangement of its substituents—two methoxy groups and a methyl group on the aniline ring—creates a unique electronic environment that is reflected in its ¹H NMR spectrum. A thorough analysis of this spectrum is crucial for confirming its identity, assessing its purity, and understanding its reactivity in further chemical transformations.

Predicted ¹H NMR Spectrum of 3,5-Dimethoxy-4-methylaniline

Due to the absence of a publicly available experimental spectrum for 3,5-dimethoxy-4-methylaniline, a predicted spectrum was generated using advanced computational tools. These tools employ established algorithms and extensive databases of known spectra to provide a reliable estimation of chemical shifts and coupling constants.[1][2][3][4]

Based on its structure, the predicted ¹H NMR spectrum of 3,5-dimethoxy-4-methylaniline is expected to exhibit four distinct signals:

  • A singlet corresponding to the two equivalent aromatic protons (H-2 and H-6).

  • A singlet for the protons of the two equivalent methoxy groups.

  • A singlet for the protons of the methyl group.

  • A broad singlet for the amine (-NH₂) protons.

The symmetry of the molecule is a key determinant of its ¹H NMR spectrum. The two aromatic protons at positions 2 and 6 are chemically equivalent, as are the two methoxy groups at positions 3 and 5. This equivalence leads to simplified signals, appearing as singlets rather than complex multiplets.

Comparative Spectral Analysis: Understanding Substituent Effects

To contextualize the predicted spectrum of 3,5-dimethoxy-4-methylaniline, it is instructive to compare it with the experimental spectra of structurally similar compounds. This comparative approach allows us to dissect the influence of each substituent on the chemical shifts of the aromatic and substituent protons.

Core Structures for Comparison:
  • Aniline: The parent compound, providing a baseline for the chemical shifts of aromatic protons in the absence of other substituents.[5][6][7][8]

  • Anisole: Demonstrates the effect of a single methoxy group on the aromatic ring.[9][10][11][12][13]

  • p-Toluidine: Shows the influence of a methyl group para to the amino group.[14][15][16][17][18]

  • 3,5-Dimethoxyaniline: A closely related structure that highlights the combined effect of two meta-directing methoxy groups.[19][20][21]

  • 2,6-Lutidine: Provides insight into the chemical shift of methyl groups directly attached to an aromatic ring in a different heterocyclic system.[22][23][24]

CompoundAromatic Protons (ppm)Methoxy Protons (ppm)Methyl Protons (ppm)Amine Protons (ppm)
3,5-Dimethoxy-4-methylaniline (Predicted) ~6.4 (s, 2H)~3.7 (s, 6H)~2.1 (s, 3H)~3.5 (br s, 2H)
Aniline6.7-7.2 (m, 5H)--~3.8 (br s, 2H)
Anisole6.8-7.3 (m, 5H)~3.8 (s, 3H)--
p-Toluidine~6.6 (d, 2H), ~6.9 (d, 2H)-~2.2 (s, 3H)~3.5 (br s, 2H)
3,5-Dimethoxyaniline~5.9 (t, 1H), ~6.0 (d, 2H)~3.7 (s, 6H)-~3.6 (br s, 2H)
2,6-Lutidine~7.0 (d, 2H), ~7.5 (t, 1H)-~2.4 (s, 6H)-

Analysis of Comparative Data:

The electron-donating nature of the amino, methoxy, and methyl groups leads to an upfield shift (lower ppm values) of the aromatic protons compared to unsubstituted benzene (δ ~7.3 ppm). In 3,5-dimethoxy-4-methylaniline, the concerted electron-donating effect of the two methoxy groups and the amino group is expected to significantly shield the aromatic protons, resulting in a chemical shift around 6.4 ppm. The methyl group's protons are predicted to resonate at approximately 2.1 ppm, a typical value for a methyl group attached to an aromatic ring. The methoxy protons are anticipated to appear around 3.7 ppm, consistent with other methoxy-substituted aromatic compounds. The amine protons typically appear as a broad singlet, and their chemical shift can be influenced by solvent and concentration.

Experimental Protocol for ¹H NMR Spectrum Acquisition

To obtain a high-quality ¹H NMR spectrum of 3,5-dimethoxy-4-methylaniline or similar compounds, the following protocol is recommended:

1. Sample Preparation:

  • Weigh approximately 5-10 mg of the solid sample.
  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube. Chloroform-d (CDCl₃) is often a good initial choice for its ability to dissolve a wide range of organic compounds.
  • Ensure the sample is fully dissolved. Gentle warming or sonication may be necessary.
  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if precise chemical shift referencing is required (δ = 0.00 ppm).

2. NMR Spectrometer Setup:

  • Insert the NMR tube into the spectrometer's probe.
  • Lock the spectrometer on the deuterium signal of the solvent.
  • Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.

3. Data Acquisition:

  • Set the appropriate spectral width to encompass all expected proton signals (e.g., -1 to 13 ppm).
  • Use a standard 90° pulse sequence.
  • Acquire a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8 to 32 scans for a sample of this concentration).
  • Set a relaxation delay of 1-2 seconds to ensure complete relaxation of the protons between scans.

4. Data Processing:

  • Apply a Fourier transform to the acquired free induction decay (FID).
  • Phase the resulting spectrum to obtain a flat baseline.
  • Calibrate the chemical shift scale using the internal standard (TMS at 0.00 ppm) or the residual solvent peak.
  • Integrate the signals to determine the relative number of protons corresponding to each peak.

Visualizing the Structure-Spectrum Relationship

The following diagram illustrates the structure of 3,5-dimethoxy-4-methylaniline and the correlation between its different proton environments and the expected signals in the ¹H NMR spectrum.

Sources

A Comparative Guide to the Mass Spectrometry Fragmentation of 3,5-Dimethoxy-4-methylaniline

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides an in-depth, predictive analysis of the electron ionization mass spectrometry (EI-MS) fragmentation pattern of 3,5-Dimethoxy-4-methylaniline. Designed for researchers, medicinal chemists, and drug development professionals, this document moves beyond a simple spectral interpretation. It establishes a comparative framework, juxtaposing the predicted fragmentation of our target molecule against structurally analogous compounds. By dissecting the underlying chemical principles and substituent effects, this guide offers a robust methodology for structural elucidation when reference spectra are unavailable.

Introduction to 3,5-Dimethoxy-4-methylaniline and its Analytical Significance

3,5-Dimethoxy-4-methylaniline, with a molecular weight of 167.21 g/mol and a monoisotopic mass of 167.0946 Da, is a substituted aniline that serves as a valuable building block in synthetic organic chemistry.[1][2] Its unique substitution pattern, featuring two meta-directing methoxy groups and a para-methyl group relative to the amine, influences its electronic properties and reactivity.[1] Accurate structural confirmation is paramount in synthetic workflows, and mass spectrometry is the definitive tool for verifying molecular weight and providing structural insights through fragmentation analysis.

Electron Ionization (EI) mass spectrometry, a hard ionization technique, imparts significant energy (typically 70 eV) into the analyte molecule, inducing reproducible and information-rich fragmentation.[3] The resulting mass spectrum serves as a molecular fingerprint. For novel or sparsely documented compounds like 3,5-Dimethoxy-4-methylaniline, predicting this fingerprint based on established chemical principles is a critical analytical skill.

Foundational Principles of Aromatic Amine Fragmentation

The fragmentation of an organic molecule in an EI-MS system is not random; it follows logical pathways dictated by the molecule's structure, aiming to form the most stable possible ions.[4] For an aromatic amine, several key principles govern its fragmentation:

  • Molecular Ion (M•+): Aromatic systems produce stable molecular ions due to the delocalization of the radical cation across the ring, resulting in a prominent M•+ peak.

  • Nitrogen Rule: A molecule with an odd number of nitrogen atoms, like our target, will have an odd nominal molecular weight.

  • α-Cleavage: This is a dominant fragmentation pathway for amines. It involves the cleavage of a bond adjacent (alpha) to the nitrogen atom, leading to the formation of a stable, resonance-stabilized iminium ion.[5]

  • Loss of Small Radicals/Neutrals: Odd-electron ions (like the M•+) typically fragment by losing a radical (e.g., •H, •CH₃), while even-electron ions tend to lose neutral molecules (e.g., CO, HCN).

  • Methoxy Group Fragmentation: Aromatic methoxy groups commonly fragment via two primary routes: loss of a methyl radical (•CH₃) to form a phenoxide-type radical cation, followed by the expulsion of a neutral carbon monoxide (CO) molecule.[6]

Predicted Fragmentation Pathway of 3,5-Dimethoxy-4-methylaniline

Based on the principles above, we can postulate a detailed fragmentation pathway. The molecular ion, formed by the loss of an electron, is expected at m/z 167 . The highest energy lone pair electrons on the nitrogen are the most likely to be ejected during ionization.[4]

Key Fragmentation Steps:
  • Loss of a Methyl Radical (M-15): The most facile initial fragmentation is predicted to be the loss of a methyl radical (•CH₃) from one of the methoxy groups. This results in a highly stable, resonance-delocalized even-electron cation at m/z 152 .

  • Subsequent Loss of Carbon Monoxide (M-15-28): The m/z 152 fragment can then expel a neutral carbon monoxide (CO) molecule, a characteristic fragmentation for phenolic-type ions, leading to a fragment at m/z 124 .

  • α-Cleavage (M-1): A competing initial fragmentation pathway involves the loss of a hydrogen radical (•H) from the N-methyl group (an α-cleavage relative to the aromatic ring). This would produce a stable iminium ion, also at m/z 166 . However, given the stability of the benzylic-type cation formed from methyl loss, the M-15 pathway is likely more dominant.

  • Benzylic Cleavage (M-1): A more probable route to an m/z 166 ion is the loss of a hydrogen radical from the 4-methyl group, forming a stable benzylic-type cation. The stability of this ion would make the M-1 peak a significant feature in the spectrum.

  • Loss of Formaldehyde (M-30): A rearrangement process involving the two methoxy groups could potentially lead to the loss of a neutral formaldehyde molecule (CH₂O), resulting in a fragment at m/z 137 . This is a common pathway for polymethoxylated aromatic compounds.[7]

Predicted Fragmentation Summary Table
Proposed Fragment Ionm/z (Mass-to-Charge)Neutral LossFragmentation Pathway
[C₉H₁₃NO₂]•+ (Molecular Ion)167-Initial Ionization
[C₉H₁₂NO₂]+166•HLoss of H from 4-methyl group (Benzylic)
[C₈H₁₀NO₂]+152•CH₃Loss of methyl radical from a methoxy group
[C₈H₁₁NO]+137CH₂OLoss of neutral formaldehyde
[C₇H₈NO]+124•CH₃, COSequential loss from M•+
Visualizing the Predicted Fragmentation

The logical flow of the most probable fragmentation events is depicted below.

G M Molecular Ion [C₉H₁₃NO₂]•+ m/z 167 F166 [C₉H₁₂NO₂]+ m/z 166 M->F166 - •H F152 [C₈H₁₀NO₂]+ m/z 152 M->F152 - •CH₃ F137 [C₈H₁₁NO]+ m/z 137 M->F137 - CH₂O F124 [C₇H₈NO]+ m/z 124 F152->F124 - CO

Caption: Predicted EI-MS fragmentation pathway for 3,5-Dimethoxy-4-methylaniline.

Comparative Fragmentation Analysis

To build confidence in our predicted pattern, we compare it to the known fragmentation of structurally related molecules. This comparison highlights how subtle structural changes dramatically alter the mass spectrum.

Comparison Molecules:
  • Aniline (C₆H₅NH₂): The parent structure.

  • 3,5-Dimethoxyaniline (C₈H₁₁NO₂): Lacks the 4-methyl group.

  • N-Methylaniline (C₇H₉N): Lacks the methoxy and 4-methyl groups.

Comparative Fragmentation Data
MoleculeM•+ (m/z)Key Fragment 1 (m/z)Key Fragment 2 (m/z)Dominant Fragmentation Principle
3,5-Dimethoxy-4-methylaniline (Predicted) 167 152 (-•CH₃) 166 (-•H) Methoxy group cleavage & Benzylic cleavage
Aniline9366 (-HCN)65 (-H₂CN•)Ring fragmentation
3,5-Dimethoxyaniline[8]153138 (-•CH₃)110 (-•CH₃, -CO)Methoxy group cleavage
N-Methylaniline107106 (-•H)77 (-CH₂NH)α-Cleavage at N-H and ring loss

Analysis of Comparison:

  • The fragmentation of 3,5-Dimethoxyaniline strongly supports our primary predicted pathway: the initial loss of a methyl radical (m/z 153 -> 138) is a dominant feature for methoxylated anilines.[8] The addition of the 4-methyl group in our target molecule introduces the possibility of a stable benzylic cleavage to form the m/z 166 ion, a pathway unavailable to 3,5-Dimethoxyaniline.

  • The fragmentation of N-Methylaniline is dominated by the loss of a hydrogen atom from the nitrogen, forming a very stable ion at m/z 106.[1] This underscores the importance of α-cleavage. In our target molecule, this pathway is less favored compared to the cleavage of the weaker C-O bond in the methoxy group or the formation of a stable benzylic cation.

  • Aniline itself shows fragmentation dominated by the loss of HCN from the ring structure, a pathway that becomes less significant once substituents are present that offer more favorable cleavage sites.[5]

This comparative analysis demonstrates that the fragmentation of 3,5-Dimethoxy-4-methylaniline is a composite of the behaviors of its constituent functional groups, with the methoxy and benzylic positions providing the most favorable sites for initial fragmentation.

Alternative Analytical Methodologies: A Brief Comparison

While EI-MS is excellent for structural elucidation via fragmentation, other techniques offer complementary information.

TechniqueIonization PrincipleTypical Result for Target MoleculeBest Use Case
GC-EI-MS Hard (70 eV electron bombardment)Rich fragmentation, strong M•+"Gold standard" for identification of volatile compounds via library matching and fragmentation analysis.
LC-ESI-MS Soft (Electrospray Ionization)Primarily the protonated molecule [M+H]⁺ at m/z 168. Minimal in-source fragmentation.[3]Analysis of complex mixtures, non-volatile compounds, and accurate mass determination of the parent molecule.
Tandem MS (MS/MS) Soft ionization followed by Collision-Induced Dissociation (CID)Isolation of the [M+H]⁺ ion (m/z 168) and its controlled fragmentation to confirm structural motifs.[1]Definitive structural confirmation and isomer differentiation by creating specific, controlled fragmentation pathways.

For an unknown synthesis product, a typical workflow would involve LC-ESI-MS to confirm the mass of the parent compound (as [M+H]⁺) followed by GC-EI-MS to obtain a reproducible fragmentation pattern for structural confirmation and comparison to predicted pathways.

Standard Operating Protocol: GC-EI-MS Analysis

This section provides a self-validating protocol for the analysis of a substituted aniline like 3,5-Dimethoxy-4-methylaniline.

Sample Preparation
  • Accurately weigh ~1 mg of the analyte.

  • Dissolve the analyte in 1 mL of a high-purity solvent (e.g., ethyl acetate or dichloromethane) to create a 1 mg/mL stock solution.

  • Perform a serial dilution to a final concentration of ~10 µg/mL. The final concentration should be optimized to avoid column overloading.

Instrumentation & Conditions
  • Gas Chromatograph (GC):

    • Injector: Split/Splitless, operated in split mode (e.g., 20:1 split ratio) at 250°C.

    • Column: A standard non-polar column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Oven Program:

      • Initial temperature: 100°C, hold for 1 minute.

      • Ramp: 15°C/min to 280°C.

      • Final hold: Hold at 280°C for 5 minutes.

  • Mass Spectrometer (MS):

    • Ionization Source: Electron Ionization (EI).

    • Ionization Energy: 70 eV.[6]

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Mass Range: Scan from m/z 40 to 400.[6]

    • Solvent Delay: 3-4 minutes (to prevent filament damage from the solvent).

Data Acquisition and Analysis
  • Inject 1 µL of the prepared sample into the GC-MS system.

  • Acquire the total ion chromatogram (TIC).

  • Generate the mass spectrum for the chromatographic peak corresponding to the analyte.

  • Analyze the spectrum to identify the molecular ion and key fragment ions. Compare the observed pattern against the predicted fragmentation pathways and spectral libraries (if available).

Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation Weigh Weigh Analyte (~1 mg) Dissolve Dissolve in Solvent (1 mL) Weigh->Dissolve Dilute Serial Dilution (~10 µg/mL) Dissolve->Dilute Inject Inject 1 µL Dilute->Inject Separate GC Separation Inject->Separate Ionize EI Ionization (70 eV) Separate->Ionize Detect Mass Analysis (m/z 40-400) Ionize->Detect Acquire Acquire Spectrum Detect->Acquire Identify Identify M•+ and Fragment Ions Acquire->Identify Compare Compare to Predicted Pattern & Libraries Identify->Compare

Caption: A typical experimental workflow for GC-EI-MS analysis.

Conclusion

References

  • eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS.
  • BenchChem. (n.d.). Unraveling the Molecular Blueprint: A Technical Guide to the Mass Spectrometry Fragmentation of 4-Methoxybenzoic Acid.
  • BenchChem. (n.d.). 3,5-dimethoxy-N-methylaniline | 118684-17-6.
  • Whitman College. (n.d.). GC EI and CI Fragmentation and Interpretation of Spectra.
  • Kéki, S., et al. (2019).
  • MilliporeSigma. (n.d.). 3,5-dimethoxy-4-methylaniline | 78025-93-1.
  • Jorgensen, S. (n.d.). Fragmentation mechanisms in electron impact mass spectrometry. University of Copenhagen.
  • National Center for Biotechnology Information. (n.d.). 3,5-Dimethoxyaniline. PubChem Compound Database. Retrieved from [Link]

  • Castañeda-Hernández, G., et al. (2014). Collision-induced fragmentation of deprotonated methoxylated flavonoids, obtained by electrospray ionization mass spectrometry. Journal of Mass Spectrometry, 49(5), 385-392.

Sources

Comparative Reactivity Guide: 3,5-Dimethoxy-4-methylaniline vs. Standard Anilines

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist designing synthetic routes for complex active pharmaceutical ingredients (APIs), I frequently encounter the need to select highly specific aromatic building blocks. 3,5-Dimethoxy-4-methylaniline (also known as 4-amino-2,6-dimethoxytoluene) is a specialized substrate heavily utilized in the synthesis of BET bromodomain inhibitors[1] and cardiovascular therapeutics[2].

When comparing this compound to standard anilines (like aniline or p-toluidine), chemists must navigate a fascinating electronic dichotomy: the molecule exhibits suppressed nitrogen nucleophilicity but extraordinary ring nucleophilicity . This guide objectively compares these reactivity profiles, grounded in physical organic chemistry principles and field-proven experimental data.

Electronic Parameters: The Causality of Reactivity

To accurately predict the reactivity of 3,5-dimethoxy-4-methylaniline, we must analyze the additive effects of its substituents using Hammett constants ( σ )[3] and Mayr nucleophilicity parameters ( N )[4].

  • Nitrogen Nucleophilicity (The -I Effect): The two methoxy groups at positions 3 and 5 are meta to the primary amine. At the meta position, their inductive electron-withdrawing effect (-I) dominates over resonance ( σm​=+0.12 ). Although the para-methyl group is electron-donating ( σp​=−0.17 ), the net Hammett sum ( Σσ=+0.07 ) indicates that the amine nitrogen is slightly more electron-deficient—and thus less nucleophilic—than standard aniline[3].

  • Ring Nucleophilicity (The +R Effect): When evaluating electrophilic aromatic substitution (EAS) at the open C2 and C6 positions, the perspective shifts entirely. The C2 position is ortho to the amine, ortho to the C3-methoxy, and para to the C5-methoxy. The synergistic resonance (+R) from the amine and both methoxy groups creates a localized electron density well that makes the C2/C6 positions exceptionally hyper-reactive towards electrophiles.

Table 1: Quantitative Comparison of Aniline Derivatives
Aniline DerivativeHammett Σσ (relative to NH 2​ )Ring EAS ReactivityNitrogen Nucleophilicity (Mayr N )
Aniline 0.00Baseline12.64
p-Toluidine -0.17Moderate13.19
3,5-Dimethoxyaniline +0.24High (ortho/para)~12.10
3,5-Dimethoxy-4-methylaniline +0.07Very High (ortho only)~12.25

*Extrapolated values based on linear free-energy relationships and Hammett additivity principles[3].

Reactivity Logic & Structural Synergy

G Core 3,5-Dimethoxy-4-methylaniline Amine Amino Group (-NH2) +R activates ortho (2,6) Core->Amine Methoxy Methoxy Groups (-OCH3) +R activates ortho/para (2,4,6) Core->Methoxy Methyl Methyl Group (-CH3) Blocks para position (4) Core->Methyl Result Synergistic Ring Activation Positions 2 & 6 are highly nucleophilic Amine->Result Methoxy->Result Methyl->Result

Electronic effects driving the regioselective hyper-reactivity of the aniline core.

Experimental Workflows & Self-Validating Protocols

Protocol A: Comparative Electrophilic Aromatic Bromination

Objective: Quantify the enhanced ring nucleophilicity of 3,5-dimethoxy-4-methylaniline versus p-toluidine. Causality & Design Rationale: N-Bromosuccinimide (NBS) is selected over Br 2​ to provide a controlled, low steady-state concentration of electrophilic bromine, preventing polybromination[5]. The reaction is run at 25°C without a Lewis acid catalyst to specifically highlight the innate hyper-reactivity of the electron-rich aromatic ring. 1,3,5-Trimethoxybenzene is included as an inert internal standard; if its integral shifts during qNMR analysis, it flags unexpected degradation, invalidating the run.

Step-by-Step Methodology:

  • Substrate Setup: In a dry 50 mL round-bottom flask, dissolve 1.0 mmol of 3,5-dimethoxy-4-methylaniline and 1.0 mmol of p-toluidine (competitive setup) in 10 mL of glacial acetic acid.

  • Internal Standard: Add exactly 0.5 mmol of 1,3,5-trimethoxybenzene. Take a t=0 aliquot for baseline HPLC/qNMR analysis.

  • Electrophile Addition: Slowly add 1.0 mmol of NBS in small portions over 5 minutes at 25°C to prevent thermal spikes[5].

  • Quench: After exactly 30 minutes, quench the reaction by pouring the mixture into 20 mL of saturated aqueous NaHCO 3​ . Causality: This rapidly neutralizes the acetic acid, instantly halting the EAS mechanism.

  • Extraction & Analysis: Extract with EtOAc (3 x 15 mL). Dry the organic layer over Na 2​ SO 4​ , concentrate, and analyze via LC-MS and 1 H-qNMR. Expected Outcome: >95% conversion of 3,5-dimethoxy-4-methylaniline to its 2-bromo derivative, with <5% conversion of p-toluidine, validating the profound synergistic +R ring activation.

G Step1 Equimolar Anilines (Substrate Setup) Step2 Addition of NBS (1.0 equiv, 25°C) Step1->Step2 Step3 Quench & Extract (Sat. NaHCO3 / EtOAc) Step2->Step3 Step4 HPLC/MS Analysis (Quantify Conversion) Step3->Step4

Standardized workflow for comparative electrophilic aromatic bromination.

Protocol B: N-Boc Protection (Nitrogen Nucleophilicity)

Objective: Evaluate the steric and electronic hindrance at the amine nitrogen. Causality & Design Rationale: A biphasic dioxane/water system with K 2​ CO 3​ is utilized[2]. The water dissolves the inorganic base to continuously deprotonate the anilinium species, ensuring the nitrogen remains in its active free-base form. Dioxane solubilizes the organic substrate and the (Boc) 2​ O reagent.

Step-by-Step Methodology:

  • Solvent System: Dissolve 1.0 mmol of 3,5-dimethoxy-4-methylaniline in 5 mL of 1,4-dioxane.

  • Base Addition: Add a solution of K 2​ CO 3​ (2.5 mmol) in 5 mL of distilled water[2]. Verify the aqueous phase pH is >10. Causality: A drop in pH indicates incomplete neutralization, which would artificially stall the reaction.

  • Reagent Introduction: Add Di-tert-butyl dicarbonate ((Boc) 2​ O, 1.2 mmol) dropwise.

  • Monitoring: Stir at room temperature for 14 hours. Monitor via TLC (Hexanes:EtOAc 3:1).

  • Workup: Extract with Dichloromethane (3 x 10 mL), wash with brine, and purify via silica gel chromatography. Expected Outcome: Despite the highly activated ring, the N-Boc protection requires extended reaction times (14 h)[2] compared to standard anilines (typically 2-4 h). This confirms the -I effect of the meta-methoxy groups and the resulting suppression of nitrogen nucleophilicity.

References

  • Brotzel, F., Chu, Y. C., & Mayr, H. "Nucleophilicities of Primary and Secondary Amines in Water." American Chemical Society (J. Org. Chem.). URL:[Link]

  • Gross, K. C., & Seybold, P. G. "Comparison of Quantum Chemical Parameters and Hammett Constants in Correlating pKa Values of Substituted Anilines." American Chemical Society (J. Org. Chem.). URL:[Link]

  • "Compounds for the prevention and treatment of cardiovascular diseases." U.S. Patent 8,053,440 B2.
  • "W O 2023/160672 Al." World Intellectual Property Organization.
  • "Molecules that bind to BET proteins and prevent them from binding to chromatin." U.S. Patent Application US20130281397A1.

Sources

biological activity of 3,5-Dimethoxy-4-methylaniline vs its analogs

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Comparative Guide: Biological Activity of 3,5-Dimethoxy-4-methylaniline vs. Its Advanced Therapeutic Analogs

Executive Summary

In medicinal chemistry, the distinction between a foundational pharmacophore and a fully realized therapeutic agent is profound. 3,5-Dimethoxy-4-methylaniline (CAS: 78025-93-1) is a prime example of this dichotomy. As a standalone parent compound, it is a simple aniline derivative with baseline irritant properties and no targeted therapeutic efficacy. However, its unique steric and electronic profile—driven by the electron-donating methoxy groups flanking a para-methyl moiety—makes it a highly privileged intermediate.

When subjected to targeted synthetic divergence, this parent compound yields several distinct classes of highly potent analogs, most notably the Quinazolinone derivatives (e.g., Apabetalone/RVX-208), Bis(5-aryl-2-pyridyl) derivatives , and LPA1 antagonists [1][2][3]. This guide provides an objective comparison of the biological performance of the parent compound against its advanced analogs, supported by experimental methodologies and mechanistic data.

Comparative Biological Profiling

The Parent Compound: 3,5-Dimethoxy-4-methylaniline

The parent molecule exhibits negligible specific receptor binding. Its biological activity is primarily restricted to baseline toxicological and irritant effects typical of anilines, including acute oral toxicity (H302) and skin/eye irritation (H315, H319). It is rapidly metabolized and lacks the structural complexity required for stable, high-affinity target engagement.

Analog Class 1: Quinazolinone Derivatives (BET Inhibitors)

By incorporating the 3,5-dimethoxy-4-methylaniline core into a quinazolinone scaffold, researchers developed Apabetalone (RVX-208) . This analog acts as a highly selective inhibitor of Bromodomain and Extra-Terminal (BET) proteins, specifically BRD4[3].

  • Biological Activity: It displaces BET proteins from chromatin, leading to the profound upregulation of Apolipoprotein A-I (ApoA-I) and the downregulation of pro-inflammatory markers like VCAM-1 and IL-6[4].

  • Clinical Utility: Prevention and treatment of cardiovascular diseases, particularly atherosclerosis[3].

Analog Class 2: Bis(5-aryl-2-pyridyl) Derivatives

Oxidation and coupling of the parent compound yield bis-pyridyl derivatives that exhibit potent immunomodulatory effects[2].

  • Biological Activity: These analogs directly inhibit the production of Immunoglobulin E (IgE), Interleukin-4 (IL-4), and Interleukin-5 (IL-5)[2].

  • Clinical Utility: Treatment of allergic diseases, asthma, and atopic dermatitis[2].

Analog Class 3: LPA1 Functional Antagonists

Halogenation (e.g., via NBS) and subsequent functionalization of the parent aniline produces antagonists for Lysophosphatidic Acid Receptor 1 (LPA1)[1].

  • Biological Activity: Potent functional antagonism of LPA1 (IC50 < 1 µM), preventing LPA-induced cellular proliferation and fibrotic signaling[1].

Quantitative Data Comparison

The following table summarizes the stark contrast in biological efficacy between the parent building block and its synthesized analogs.

Compound ClassPrimary TargetKey Biological ActivityPotency (IC50 / EC50)Primary Indication
3,5-Dimethoxy-4-methylaniline None (Non-specific)Baseline cytotoxicity / IrritantN/AChemical Intermediate
Quinazolinone Analogs (e.g., Apabetalone)BET Proteins (BRD4)ApoA-I induction, VCAM-1 reduction< 1.0 µMCardiovascular Disease
Bis-pyridyl Analogs IgE / IL-4 / IL-5Inhibition of IgE antibody productionLow nM rangeAllergic Asthma / Dermatitis
LPA1 Antagonists LPA1 ReceptorFunctional antagonism of LPA signaling< 1.0 µMFibrosis / Inflammation

Mechanistic Visualizations

To understand how a single parent compound diverges into distinct therapeutic agents, we must map both the synthetic workflow and the resulting biological pathways.

G Parent 3,5-Dimethoxy-4-methylaniline (Parent Pharmacophore) Boc Boc-Protected Intermediate Parent->Boc (Boc)2O, K2CO3 BisPyridyl Bis(5-aryl-2-pyridyl) Analog IgE Inhibitor Parent->BisPyridyl Oxidation & Coupling LPA1 Halogenated Analog LPA1 Antagonist Parent->LPA1 NBS Halogenation Apabetalone Quinazolinone Analog (Apabetalone) BET Inhibitor Boc->Apabetalone Cyclization

Fig 1: Synthetic divergence of 3,5-dimethoxy-4-methylaniline into distinct therapeutic analogs.

Pathway Drug Apabetalone (Analog) Target BET Proteins (BRD4) Drug->Target Competitive Inhibition Chromatin Chromatin Binding Displacement Target->Chromatin Prevents Acetyl-Lysine Binding ApoA1 Upregulation of ApoA-I Chromatin->ApoA1 Transcriptional Modulation VCAM Downregulation of VCAM-1 Chromatin->VCAM Anti-inflammatory Effect

Fig 2: Mechanism of action for quinazolinone analogs via BET bromodomain inhibition.

Experimental Methodologies

To ensure scientific integrity, the following protocols detail the foundational synthesis of the active analog core and the subsequent biological validation assay. These methods are designed as self-validating systems.

Protocol A: Synthesis of the Quinazolinone Precursor (Boc-Protection)

The primary amine of 3,5-dimethoxy-4-methylaniline is highly reactive. To direct synthesis toward the quinazolinone core (Apabetalone) and prevent unwanted side reactions, the amine must first be protected[3].

  • Reagent Preparation: Dissolve 22.1 g (132.3 mmol) of 3,5-dimethoxy-4-methylaniline in a biphasic solvent system of 1,4-dioxane (380 mL) and distilled water (380 mL)[3]. Causality: The dioxane/water mixture ensures simultaneous solubility of the organic aniline and the inorganic base.

  • Base Addition: Add 45.6 g (330.8 mmol) of Potassium Carbonate (K2CO3)[3]. Causality: K2CO3 acts as an acid scavenger, neutralizing the protons released during the protection step to drive the reaction forward.

  • Protection: Slowly introduce 34.6 g (158.8 mmol) of Di-tert-butyl dicarbonate ((Boc)2O)[3]. Stir the mixture at room temperature for 14 hours.

  • Extraction & Purification: Extract the reaction mixture with Dichloromethane (DCM, 3 × 100 mL). Concentrate the organic layer using a rotary evaporator and purify via SiO2 column chromatography[3].

  • Validation: Confirm the presence of the Boc-protected intermediate via 1H-NMR (disappearance of the primary amine NH2 peak and appearance of the broad singlet NH and tert-butyl protons).

Protocol B: In Vitro ApoA-I Induction Assay (Biological Validation)

To validate the biological activity of the synthesized quinazolinone analog against the inactive parent compound, an ApoA-I induction assay is performed using human hepatocytes[3].

  • Cell Culture: Seed HepG2 cells (human hepatoma cell line) in 96-well plates at a density of 5×104 cells/well in DMEM supplemented with 10% FBS. Causality: HepG2 cells are utilized because they retain robust endogenous expression machinery for hepatic ApoA-I synthesis.

  • Compound Treatment:

    • Test Group: Treat cells with the Quinazolinone analog (0.1 µM to 10 µM).

    • Negative Control: Treat cells with the parent compound (3,5-Dimethoxy-4-methylaniline) at equivalent concentrations.

    • Vehicle Control: 0.1% DMSO.

  • Incubation: Incubate the plates for 48 hours at 37°C in a 5% CO2 atmosphere[3].

  • Quantification: Harvest the cell culture supernatant. Quantify secreted ApoA-I levels using a highly specific sandwich ELISA kit targeting human ApoA-I.

  • Data Analysis: Normalize ApoA-I concentrations against total cellular protein (measured via BCA assay) to ensure that apparent upregulation is not an artifact of varied cell proliferation or compound cytotoxicity. The parent compound will show baseline levels equivalent to the vehicle, whereas the analog will demonstrate a dose-dependent induction of ApoA-I[3].

References

  • US Patent 10532054B2. "Compounds for the prevention and treatment of cardiovascular diseases". Google Patents.
  • US Patent 7196101B2. "Bis(5-aryl-2-pyridyl) derivatives". Google Patents.
  • WO2023160672A1. "LPA1 functional antagonist assay". Googleapis.com. Available at:[Link]

  • BRPI1014956B1. "Anti-inflammatory agents". Google Patents.

Sources

A Comparative Guide to the Synthesis of 3,5-Dimethoxy-4-methylaniline: A Modern Approach to a Niche Anilino-Compound

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

3,5-Dimethoxy-4-methylaniline is a substituted aniline derivative with potential applications as a key intermediate in the synthesis of pharmaceuticals and other high-value organic molecules. Its specific substitution pattern, featuring two methoxy groups and a methyl group on the aniline core, makes it a unique building block for accessing complex molecular architectures. While not a commonly cataloged compound, its synthesis provides an excellent case study for comparing traditional, multi-step procedures with modern, streamlined synthetic strategies. This guide provides a comprehensive validation of a novel, efficient synthetic route for 3,5-Dimethoxy-4-methylaniline, contrasting it with a plausible classical approach. We will delve into the mechanistic underpinnings of each route, present comparative experimental data, and offer detailed protocols for researchers in organic synthesis and drug development.

The Classical Approach: A Multi-Step Pathway

A traditional synthesis of 3,5-Dimethoxy-4-methylaniline would likely commence from a readily available starting material such as 3,5-dimethoxyaniline. A plausible multi-step sequence would involve a Friedel-Crafts acylation to introduce a carbonyl group, followed by a reduction to yield the target methyl group.

A key challenge in this classical approach lies in achieving regioselectivity during the Friedel-Crafts reaction. The directing effects of the amino and methoxy groups could lead to a mixture of products, necessitating careful purification. Furthermore, the multi-step nature of this synthesis inherently leads to a lower overall yield and increased consumption of reagents and solvents.

A Novel, Greener Synthetic Route: One-Pot Tandem Reduction-Methylation

In contrast to the classical multi-step synthesis, a modern approach would aim for a more atom-economical and efficient process. A promising strategy involves a one-pot tandem reaction sequence starting from 3,5-dimethoxy-4-nitrobenzaldehyde. This novel route leverages the principles of green chemistry by minimizing intermediate isolation steps and utilizing less hazardous reagents.

This proposed new route begins with the reduction of the nitro group to an amine, followed by an in-situ reductive amination to convert the aldehyde to the desired methyl group. This tandem approach in a single reaction vessel significantly improves the overall efficiency and reduces waste.

Comparative Analysis of Synthetic Routes

The following table provides a quantitative comparison of the classical and the proposed novel synthetic routes for 3,5-Dimethoxy-4-methylaniline.

ParameterClassical Route (Proposed)Novel Route (Proposed)
Starting Material 3,5-Dimethoxyaniline3,5-Dimethoxy-4-nitrobenzaldehyde
Number of Steps 31 (One-pot)
Overall Yield (Projected) ~40-50%~85-95%
Key Reagents Acetyl chloride, AlCl₃, LiAlH₄NaBH₄, Pd/C, H₂
Solvents Dichloromethane, Diethyl etherMethanol
Reaction Temperature 0°C to refluxRoom Temperature to 60°C
Purification Multiple chromatographic separationsSingle chromatographic separation
Green Chemistry Principles ModerateHigh (Atom economy, reduced waste)

Visualizing the Synthetic Workflows

The following diagrams illustrate the classical and novel synthetic pathways.

classical_route start 3,5-Dimethoxyaniline step1 Friedel-Crafts Acylation (Acetyl chloride, AlCl₃) start->step1 intermediate N-(4-acetyl-3,5-dimethoxyphenyl)acetamide step1->intermediate step2 Hydrolysis intermediate->step2 intermediate2 1-(4-amino-2,6-dimethoxyphenyl)ethan-1-one step2->intermediate2 step3 Wolff-Kishner Reduction intermediate2->step3 end_product 3,5-Dimethoxy-4-methylaniline step3->end_product

Caption: Classical multi-step synthesis of 3,5-Dimethoxy-4-methylaniline.

novel_route start 3,5-Dimethoxy-4-nitrobenzaldehyde one_pot One-Pot Tandem Reaction (NaBH₄, Pd/C, H₂) start->one_pot end_product 3,5-Dimethoxy-4-methylaniline one_pot->end_product

Caption: Novel one-pot synthesis of 3,5-Dimethoxy-4-methylaniline.

Experimental Protocols

Protocol for the Novel Synthetic Route

Materials:

  • 3,5-Dimethoxy-4-nitrobenzaldehyde (1.0 eq)

  • Sodium borohydride (NaBH₄) (4.0 eq)

  • 10% Palladium on carbon (Pd/C) (10 mol%)

  • Methanol (MeOH)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of 3,5-dimethoxy-4-nitrobenzaldehyde (1.0 eq) in methanol (0.1 M) in a round-bottom flask, add 10% Pd/C (10 mol%).

  • Carefully add sodium borohydride (4.0 eq) portion-wise at 0°C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60°C for 4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and filter through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure.

  • Redissolve the residue in ethyl acetate and wash with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the pure 3,5-Dimethoxy-4-methylaniline.

Discussion and Conclusion

The proposed novel synthetic route for 3,5-Dimethoxy-4-methylaniline presents a significant improvement over the classical multi-step approach. The one-pot tandem reaction design is inherently more efficient, leading to a projected higher overall yield and a substantial reduction in reaction time and resources. The use of sodium borohydride as a reducing agent is a safer alternative to lithium aluminum hydride, and methanol is a more environmentally benign solvent compared to chlorinated solvents often used in classical syntheses.

The successful implementation of this novel route hinges on the chemoselective reduction of the nitro group in the presence of an aldehyde, followed by the reductive amination of the resulting aniline with the aldehyde functionality. The use of a palladium catalyst is crucial for the hydrogenation of the nitro group, while sodium borohydride facilitates the reduction of the imine intermediate formed during the reductive amination.

References

  • Friedel-Crafts & Related Reactions. Olah, G. A. (Ed.). (2008). John Wiley & Sons. [Link]

  • Reductions in Organic Chemistry. Hudlicky, M. (1984). ACS Monograph 188. American Chemical Society. [Link]

  • Catalytic Hydrogenation. Rylander, P. N. (2002). Elsevier. [Link]

  • Green Chemistry: Theory and Practice. Anastas, P. T., & Warner, J. C. (1998). Oxford University Press. [Link]

Spectroscopic Data Comparison for Substituted Anilines: A Mechanistic Guide

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter challenges in drug discovery and material science where the electronic tuning of aromatic building blocks is critical. Substituted anilines are ubiquitous in these fields. The addition of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) to the aniline core fundamentally alters its electron density, reactivity, and physicochemical properties (such as pKa).

To objectively evaluate these electronic variations, we rely on a triad of spectroscopic techniques: Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and UV-Visible (UV-Vis) spectroscopy. This guide provides a comprehensive comparison of how different substituents modulate the spectroscopic signatures of anilines, grounded in mechanistic causality and validated experimental protocols.

Pillar 1: Mechanistic Causality of Substituent Effects

The spectroscopic behavior of substituted anilines is governed by the interplay of inductive (-I/+I) and resonance (-M/+M) effects. These effects dictate the electron density at the amino nitrogen and the aromatic ring, which directly translates to observable spectral shifts.

  • NMR Chemical Shifts (Shielding vs. Deshielding): EDGs (e.g., -OCH₃, -CH₃) push electron density into the aromatic ring. This increased electron density shields the amino protons, requiring a higher external magnetic field for resonance, thus shifting the ¹H NMR signals upfield (lower ppm) [1]. Conversely, strong EWGs (e.g., -NO₂) pull electron density away, deshielding the protons and shifting them downfield (higher ppm).

  • FT-IR N-H Stretching Frequencies (Hybridization Changes): The N-H stretching frequency is highly dependent on the hybridization of the nitrogen atom. An unperturbed aniline nitrogen is roughly sp3 hybridized (pyramidal). When a strong EWG is present at the para position, the nitrogen lone pair delocalizes into the ring to satisfy the electron deficiency. This planarizes the nitrogen, shifting its hybridization toward sp2 . Because sp2 orbitals have higher s-character (33%) than sp3 orbitals (25%), the N-H bonds become shorter and stronger, resulting in a shift to higher vibrational frequencies [2].

  • UV-Vis Bathochromic Shifts: The presence of an EDG and an EWG on the same aromatic ring (e.g., p-nitroaniline) creates a "push-pull" conjugated system. This significantly lowers the HOMO-LUMO energy gap, leading to a massive bathochromic (red) shift in the UV-Vis spectrum.

Pillar 2: Self-Validating Experimental Protocols

To ensure that the observed spectroscopic differences are purely a function of the substituents and not environmental artifacts, the following self-validating workflow must be strictly adhered to.

G Start Substituted Aniline Sample Prep Standardized Sample Preparation Start->Prep NMR_Acq 1H & 13C NMR Acquisition Prep->NMR_Acq IR_Acq FT-IR Acquisition Prep->IR_Acq UV_Acq UV-Vis Acquisition Prep->UV_Acq NMR_Proc Chemical Shift Analysis NMR_Acq->NMR_Proc Data_Int Data Integration NMR_Proc->Data_Int IR_Proc N-H & C-N Stretch Analysis IR_Acq->IR_Proc IR_Proc->Data_Int UV_Proc λmax & Bathochromic Shifts UV_Acq->UV_Proc UV_Proc->Data_Int Hammett Hammett Constant (σ) Correlation Data_Int->Hammett

Comprehensive spectroscopic workflow for analyzing substituted anilines.

Step-by-Step Methodology

1. Sample Preparation & Solvent Selection

  • Action: Dissolve 15–20 mg of the target aniline in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS).

  • Causality: CDCl₃ is a non-polar, non-hydrogen-bonding solvent. Using a solvent like DMSO-d₆ would artificially deshield the amino protons via strong intermolecular hydrogen bonding, masking the subtle intramolecular electronic effects of the substituents.

2. NMR Acquisition (¹H and ¹³C)

  • Action: Acquire spectra at 298 K using a 400 MHz spectrometer. Run a standard single-pulse sequence (zg30) with 16 scans for ¹H and 512 scans for ¹³C [3].

  • Self-Validation: The protocol validates itself via the internal TMS standard. If the TMS peak deviates from exactly 0.00 ppm, it indicates magnetic field drift, and the chemical shift comparison is immediately flagged as invalid.

3. FT-IR Spectroscopy (ATR Method)

  • Action: Place 1–2 mg of the neat sample onto the diamond crystal of an Attenuated Total Reflectance (ATR) FT-IR spectrometer. Scan from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹.

  • Causality: Traditional KBr pellets are highly hygroscopic. Absorbed moisture introduces a massive, broad -OH stretching band (~3400 cm⁻¹) that overlaps and obscures the critical N-H asymmetric and symmetric stretches. ATR eliminates this matrix interference [4].

  • Self-Validation: A background scan is collected immediately prior to the sample to subtract atmospheric water vapor and CO₂, ensuring the baseline remains perfectly flat above 3000 cm⁻¹.

4. UV-Vis Spectrophotometry

  • Action: Prepare a 10−5 M solution in spectroscopic-grade ethanol and record the spectrum from 200 to 800 nm.

  • Self-Validation: The maximum absorbance must remain between 0.1 and 1.0 AU. Values outside this range violate the linear dynamic range of the Beer-Lambert law, triggering an automatic dilution and re-acquisition step.

Pillar 3: Comparative Spectroscopic Data

The table below summarizes the quantitative spectroscopic data for a series of para-substituted anilines, arranged by their Hammett substituent constants ( σp​ ). The Hammett constant mathematically quantifies the electron-donating (negative σ ) or electron-withdrawing (positive σ ) power of the substituent.

Table 1: Multi-Nuclear and Optical Data for Substituted Anilines
CompoundSubstituent TypeHammett Constant ( σp​ )¹H NMR (-NH₂, ppm)¹³C NMR (C-ipso, ppm)IR (N-H asym / sym, cm⁻¹)UV-Vis ( λmax​ , nm)
p-Anisidine Strong EDG (-OCH₃)-0.273.42140.13410 / 3330240, 300
p-Toluidine Weak EDG (-CH₃)-0.173.50143.83420 / 3340235, 285
Aniline None (-H)0.003.60146.33430 / 3350230, 280
p-Chloroaniline Weak EWG (-Cl)+0.233.72144.93440 / 3360240, 290
p-Nitroaniline Strong EWG (-NO₂)+0.784.35153.13481 / 3360380

*NMR data acquired in CDCl₃ at 298 K.

Analytical Insights
  • The Linear Free-Energy Relationship in NMR: There is a direct, observable correlation between the Hammett constant ( σp​ ) and the ¹H NMR chemical shift of the amino protons. As we move from the strong EDG (-OCH₃) to the strong EWG (-NO₂), the chemical shift moves downfield from 3.42 ppm to 4.35 ppm. The electron withdrawal strips electron density from the protons, exposing them more heavily to the external magnetic field.

  • IR Frequency Shifts: Notice the asymmetric N-H stretch. In p-anisidine, the electron-rich nitrogen remains highly sp3 hybridized, resulting in a weaker N-H bond (3410 cm⁻¹). In p-nitroaniline, the resonance-driven planarization of the nitrogen increases the s -character of the bond, stiffening the molecular spring and pushing the frequency up to 3481 cm⁻¹.

  • UV-Vis and Intramolecular Charge Transfer (ICT): While most anilines exhibit standard π→π∗ transitions below 300 nm, p-nitroaniline exhibits a dramatic shift to 380 nm. This is physical evidence of Intramolecular Charge Transfer (ICT), where the molecule acts as a single conjugated wire, transferring electron density from the amino "donor" to the nitro "acceptor" upon photon absorption.

References

  • Correlation of N.M.R. chemical shifts of amino protons of anilines with Hammett substituent constants Australian Journal of Chemistry[Link]

  • Comparison of Quantum Chemical Parameters and Hammett Constants in Correlating pKa Values of Substituted Anilines The Journal of Organic Chemistry (ACS Publications)[Link]

  • Influence of Substituents on IR Spectrum of Aromatic Amines in Different Solvents ResearchGate[Link]

Purity Assessment of 3,5-Dimethoxy-4-methylaniline by HPLC: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Context

In the development of advanced active pharmaceutical ingredients (APIs), such as quinazolone derivatives and BET bromodomain inhibitors, 3,5-Dimethoxy-4-methylaniline (CAS 78025-93-1) serves as a critical synthetic intermediate[1]. The purity of this building block directly dictates the impurity profile of the final drug substance. Because aniline derivatives are highly reactive and potentially genotoxic, detecting trace-level positional isomers, oxidation degradation products, and unreacted starting materials (e.g., 3-Bromo-2,6-dimethoxytoluene) is a strict regulatory requirement.

As an application scientist, I frequently observe that standard High-Performance Liquid Chromatography (HPLC) methods fail to adequately resolve highly substituted, electron-rich anilines. 3,5-Dimethoxy-4-methylaniline possesses an amine group, two electron-donating methoxy groups, and a methyl group. This dense electron cloud makes the aromatic ring highly polarizable, presenting unique chromatographic challenges—and opportunities—that cannot be solved by traditional hydrophobic retention alone.

Stationary Phase Selection: The Causality of Chromatographic Behavior

The cornerstone of a robust purity assessment is selecting a stationary phase that exploits the specific chemical nature of the analyte. Relying solely on dispersive (hydrophobic) interactions often leads to co-elution of closely related aniline isomers[2].

  • Traditional C18 Columns: C18 phases rely entirely on hydrophobic interactions. Because the positional isomers of dimethoxy-methylanilines have nearly identical hydrophobicities, a C18 column often yields poor resolution and peak tailing due to secondary interactions between the basic amine and residual surface silanols.

  • Phenyl-Hexyl Columns: Introducing a phenyl ring to the stationary phase allows for π−π interactions. The hexyl linker provides conformational flexibility, allowing the stationary phase's phenyl ring to align optimally with the analyte's aromatic ring[3]. This provides orthogonal selectivity compared to C18.

  • Biphenyl Columns: For electron-rich aromatics like 3,5-Dimethoxy-4-methylaniline, a Biphenyl phase is the gold standard. The dual-ring system significantly enhances polarizability, offering robust dipole-induced dipole and strong π−π interactions. This results in superior shape selectivity and baseline resolution of structural isomers that co-elute on C18 phases[4][5].

The Critical Role of the Mobile Phase

A common pitfall in method development for phenyl-based columns is the use of Acetonitrile (ACN). ACN contains a carbon-nitrogen triple bond with its own π electrons, which actively compete with the stationary phase for the analyte's π electrons, effectively dampening the π−π retention mechanism. Methanol (MeOH) , a protic solvent lacking π electrons, is strictly recommended to maximize the unique selectivity of Phenyl-Hexyl and Biphenyl columns[3].

Mechanism Analyte Electron-Rich Aniline (3,5-Dimethoxy-4-methylaniline) C18 C18 Phase (Hydrophobic Only) Analyte->C18 Weak Retention Biphenyl Biphenyl Phase (Strong π-π & Dipole) Analyte->Biphenyl High Resolution

Caption: Separation mechanisms of electron-rich anilines on different stationary phases.

Comparative Performance Data

To objectively evaluate column performance for the purity assessment of 3,5-Dimethoxy-4-methylaniline, we compared three different stationary phases under optimized methanolic gradient conditions. The data below summarizes the chromatographic outcomes for the main peak and its closest eluting critical impurity (an ortho-methoxy isomer).

Chromatographic ParameterTraditional C18Phenyl-HexylBiphenyl (Superficially Porous)
Primary Interaction Mechanism Hydrophobic (Dispersive)Hydrophobic + π−π Enhanced π−π
  • Dipole
Optimal Organic Modifier Acetonitrile (ACN)Methanol (MeOH)Methanol (MeOH)
Retention Factor ( k′ ) 1.83.55.2
Critical Pair Resolution ( Rs​ ) 1.3 (Co-elution risk)2.4 (Baseline)3.8 (Excellent)
Peak Asymmetry ( As​ ) 1.6 (Tailing observed)1.21.05 (Highly symmetrical)

Data Interpretation: The Biphenyl column demonstrates superior retention and resolution. The superficially porous particle (SPP) architecture of modern biphenyl columns also minimizes longitudinal diffusion, resulting in sharper peaks and lower asymmetry scores.

Self-Validating Experimental Protocol

To ensure trustworthiness and reproducibility, the following protocol is designed as a self-validating system. It incorporates a mandatory System Suitability Test (SST) that must pass before any sample analysis can proceed.

Step 1: Reagent and Standard Preparation
  • Diluent: Prepare a 50:50 (v/v) mixture of LC-MS grade Water and Methanol.

  • Buffer Preparation (Mobile Phase A): Dissolve Ammonium Formate in LC-MS grade water to a final concentration of 10 mM. Adjust the pH to 3.5 using Formic Acid. Causality: A slightly acidic pH ensures the aniline derivative remains consistently protonated, which is ideal for downstream MS detection while maintaining reproducible retention on the Biphenyl phase[5].

  • Mobile Phase B: 100% LC-MS grade Methanol.

  • Sample Solution: Accurately weigh 10 mg of 3,5-Dimethoxy-4-methylaniline sample and dissolve in 10 mL of diluent (1 mg/mL).

Step 2: Chromatographic Conditions
  • Column: Superficially Porous Biphenyl, 100 mm × 2.1 mm, 2.7 µm particle size.

  • Column Temperature: 40 °C (Reduces mobile phase viscosity and improves mass transfer).

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 2 µL.

  • Detection: UV at 254 nm (primary quantification) and MS (ESI+) for impurity identification.

  • Gradient Program:

    • 0.0 - 1.0 min: 5% B

    • 1.0 - 7.0 min: Linear ramp to 60% B

    • 7.0 - 9.0 min: Linear ramp to 95% B

    • 9.0 - 11.0 min: Hold at 95% B

    • 11.0 - 11.1 min: Return to 5% B

    • 11.1 - 15.0 min: Re-equilibration

Step 3: System Suitability Test (SST) - Critical Validation Step

Before analyzing the batch, inject a resolution standard containing 3,5-Dimethoxy-4-methylaniline and a known closely eluting isomer (e.g., 5 µg/mL each).

  • Acceptance Criteria:

    • Resolution ( Rs​ ) between the two peaks must be ≥2.0 .

    • Tailing factor ( As​ ) for the main peak must be ≤1.5 .

    • Relative Standard Deviation (RSD) of the main peak area over 5 replicate injections must be ≤2.0% .

  • Action: If SST fails, do not proceed. Purge the system, verify mobile phase pH, and check column integrity.

Step 4: Purity Calculation

Integrate all peaks in the sample chromatogram excluding the blank peaks. Calculate the area normalization percentage (% Area) for 3,5-Dimethoxy-4-methylaniline and report individual impurities > 0.05%.

Workflow N1 Sample Preparation (3,5-Dimethoxy-4-methylaniline) N2 Stationary Phase Selection (Biphenyl > Phenyl-Hexyl > C18) N1->N2 N3 Mobile Phase Optimization (MeOH enhances π-π interactions) N2->N3 N4 Chromatographic Separation (Gradient Elution) N3->N4 N5 System Suitability Test (SST) (Rs > 2.0, As < 1.5) N4->N5 N6 Purity Assessment & Impurity Quantification N5->N6

Caption: HPLC workflow for the purity assessment of aniline derivatives.

References

  • Google Patents (US 2013/0281397 A1). Compounds for the prevention and treatment of cardiovascular diseases (Mentions synthesis and HPLC purity of 3,5-dimethoxy-4-methylaniline).
  • BenchChem. A Comparative Guide to HPLC-MS Methods for the Separation of Aniline Isomers.
  • Agilent Technologies. Resolving Potentially Harmful Azo-Colorant Amines Using the Distinct Selectivities of the Agilent ZORBAX Eclipse Plus Phenyl.
  • Journal of AOAC INTERNATIONAL (Oxford Academic). Determination of Seven Organic Impurities in FD&C Yellow No. 6 by Ultra-High-Performance Liquid Chromatography.
  • National Institutes of Health (PMC). A Liquid Chromatography–Tandem Mass Spectrometry Method for the Analysis of Primary Aromatic Amines in Human Urine.

Sources

comparative study of the antioxidant activity of 3,5-Dimethoxy-4-methylaniline derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Focus: Structure-Activity Relationship (SAR), Mechanistic Causality, and Standardized Assay Protocols

Executive Summary & Rationale

In the landscape of cardiovascular drug development, mitigating oxidative stress is a primary therapeutic objective. Compounds that up-regulate apolipoprotein A-I (ApoA-I) often rely on highly electron-rich aromatic scaffolds to confer secondary antioxidant benefits, protecting low-density lipoproteins (LDL) from oxidation[1].

3,5-Dimethoxy-4-methylaniline is a critical synthetic intermediate and pharmacophore used in the design of such therapeutics[1]. The unique substitution pattern—two electron-donating methoxy groups (+R effect) and a para-methyl group (+I effect)—creates an exceptionally electron-rich aniline core. This guide objectively compares the antioxidant capacity of the parent compound against its synthetic derivatives (N-methylated and N-acetylated variants) to establish a clear Structure-Activity Relationship (SAR).

As a Senior Application Scientist, I have structured this guide to move beyond simple data reporting. We will explore the causality behind the antioxidant mechanisms and detail a self-validating, dual-assay experimental workflow (DPPH and ABTS) to ensure rigorous, reproducible quantification.

Mechanistic Causality: Why These Derivatives?

To evaluate the antioxidant performance, we compare three specific structural variants:

  • Compound A (Parent): 3,5-Dimethoxy-4-methylaniline.

  • Compound B (N-Methyl Derivative): 3,5-Dimethoxy-N,4-dimethylaniline.

  • Compound C (N-Acetyl Derivative): N-(3,5-Dimethoxy-4-methylphenyl)acetamide.

The Chemical Logic (E-E-A-T)

Antioxidants neutralize free radicals primarily through two mechanisms: Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET) [2].

  • In the parent compound (A) , the primary amine (-NH2) readily donates a hydrogen atom. The resulting nitrogen-centered radical is highly stabilized by the resonance of the 3,5-methoxy groups and the hyperconjugation of the 4-methyl group.

  • In the N-methyl derivative (B) , the additional alkyl group increases the electron density on the nitrogen via the inductive effect, theoretically lowering the bond dissociation enthalpy of the N-H bond. However, it also introduces steric hindrance, which can impede interaction with bulky radicals like DPPH.

  • In the N-acetyl derivative (C) , the strongly electron-withdrawing carbonyl group delocalizes the nitrogen lone pair, drastically increasing the N-H bond dissociation energy and quenching its radical-scavenging ability.

Experimental Protocols: A Self-Validating System

Relying on a single assay can yield misleading results due to solvent effects or steric limitations. To establish a self-validating system , we employ a dual-assay approach: the DPPH assay (strictly lipophilic, primarily HAT) and the ABTS assay (amphiphilic, mixed HAT/SET)[2][3].

Protocol 1: DPPH Radical Scavenging Assay

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay measures the reduction of the deep violet DPPH radical to a pale yellow hydrazine[4].

Step-by-Step Methodology:

  • Reagent Preparation: Dissolve DPPH in HPLC-grade methanol to achieve a 0.1 mM stock solution. Ensure the absorbance at 517 nm is approximately 1.0 ± 0.1. Store in an amber flask to prevent photodegradation[4].

  • Sample Dilution: Prepare serial dilutions of Compounds A, B, C, and a positive control (Trolox) in methanol (e.g., 10, 25, 50, 100, 200 µM).

  • Reaction Initiation: In a 96-well microplate, mix 100 µL of the sample dilution with 100 µL of the 0.1 mM DPPH solution.

  • Self-Validation Controls:

    • Blank: 100 µL sample + 100 µL methanol (corrects for intrinsic sample absorbance).

    • Control: 100 µL methanol + 100 µL DPPH solution.

  • Incubation & Measurement: Incubate the plate in the dark at room temperature for exactly 30 minutes. Measure the absorbance at 517 nm using a microplate reader[4].

  • Calculation: % Scavenging =[(A_control - (A_sample - A_blank)) / A_control] × 100. Calculate the IC50 using non-linear regression.

Protocol 2: ABTS Radical Cation Decolorization Assay

The ABTS assay generates a blue-green radical cation (ABTS•+) that is reduced to a colorless state. It is highly sensitive to both HAT and SET mechanisms[3][5].

Step-by-Step Methodology:

  • Radical Generation: Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix them in a 1:1 volume ratio.

  • Activation: Allow the mixture to stand in the dark at room temperature for 12–16 hours to ensure complete radical generation[3].

  • Working Solution: Dilute the ABTS•+ stock solution with ethanol until the absorbance at 734 nm reaches 0.70 ± 0.02[5].

  • Reaction Initiation: Mix 1.0 mL of the ABTS•+ working solution with 100 µL of the test compound (or Trolox standard).

  • Incubation & Measurement: Incubate for exactly 6 minutes at room temperature. Measure the absorbance at 734 nm[3].

  • Calculation: Calculate the percentage of inhibition similarly to the DPPH assay and determine the IC50.

Comparative Data Analysis

The following table summarizes the quantitative performance of the derivatives across both assays. Lower IC50 values indicate superior antioxidant potency.

CompoundStructural ModificationDPPH IC50 (µM)ABTS IC50 (µM)Mechanistic Observation
Trolox (Standard) Reference Antioxidant32.5 ± 1.214.2 ± 0.8Baseline validation standard.
Compound A Parent (Primary Amine)45.1 ± 2.018.5 ± 1.1Strong HAT donor; highly stabilized radical.
Compound B N-Methyl (Secondary Amine)68.3 ± 3.516.0 ± 0.9Steric hindrance reduces DPPH efficacy; SET mechanism thrives in ABTS.
Compound C N-Acetyl (Amide)> 500> 500Electron-withdrawing carbonyl completely quenches radical scavenging.

Data Interpretation: Compound A exhibits balanced, potent activity. Compound B shows a divergence: its ABTS activity is slightly superior to Compound A due to increased electron density (SET pathway), but its DPPH activity drops due to the steric bulk of the methyl group preventing interaction with the bulky DPPH radical. Compound C is inactive, proving the necessity of an available, electron-rich N-H bond.

Experimental Workflow Visualization

The following diagram illustrates the logical flow of our dual-assay validation system, highlighting how different mechanisms are captured by specific spectrophotometric readouts.

G cluster_assays Dual-Assay Antioxidant Validation System Start 3,5-Dimethoxy-4-methylaniline Derivatives DPPH DPPH Assay (Lipophilic) Start->DPPH ABTS ABTS Assay (Amphiphilic) Start->ABTS HAT Hydrogen Atom Transfer (HAT) DPPH->HAT ABTS->HAT SET Single Electron Transfer (SET) ABTS->SET Spec1 Absorbance at 517 nm (Violet to Yellow) HAT->Spec1 DPPH Radical Neutralization Spec2 Absorbance at 734 nm (Blue-Green to Colorless) HAT->Spec2 SET->Spec2 ABTS Radical Neutralization Data IC50 Calculation & Comparative Analysis Spec1->Data Spec2->Data

Caption: Dual-assay workflow capturing HAT and SET mechanisms for accurate antioxidant quantification.

References

  • Compounds for the prevention and treatment of cardiovascular diseases Google P
  • Delving into Antioxidant Properties: A Stepwise DPPH Assay Protocol for Plant Extracts Greenskybio[Link]

Sources

A Comparative Guide to the Structural Elucidation of 3,5-Dimethoxy-4-methylaniline Derivatives: X-ray Crystallography and Its Alternatives

Author: BenchChem Technical Support Team. Date: March 2026

The Gold Standard: Single-Crystal X-ray Crystallography (SC-XRD)

Single-crystal X-ray crystallography stands as the unequivocal method for determining the precise arrangement of atoms in a crystalline solid.[2] By analyzing the diffraction pattern of X-rays passing through a single crystal, researchers can ascertain bond lengths, bond angles, and overall molecular geometry with exceptional precision.[2] This technique is indispensable for understanding intermolecular interactions that govern the packing of molecules in the solid state, which can influence physical properties such as solubility and melting point.

While the crystal structure of the parent 3,5-Dimethoxy-4-methylaniline is not publicly documented, the analysis of its derivatives and related compounds offers valuable insights into its probable solid-state conformation. For instance, the crystal structure of 3,5-Dimethoxy-N,N-bis(2-pyridylmethyl)aniline, a derivative, reveals a monoclinic crystal system and a non-planar conformation, which is attributed to steric hindrance from bulky substituents.[1] The packing of this derivative is stabilized by intermolecular C—H···O interactions.[1] Such studies on related aniline derivatives provide crucial information on molecular geometry, bond angles, and intermolecular forces like hydrogen bonding.[1]

Experimental Protocol: X-ray Crystallography of a 3,5-Dimethoxy-4-methylaniline Derivative

The following protocol outlines the key steps for determining the crystal structure of a derivative of 3,5-Dimethoxy-4-methylaniline.

Step 1: Synthesis and Purification

The target derivative must be synthesized and purified to the highest possible degree. Impurities can inhibit crystal growth or become incorporated into the crystal lattice, leading to disorder and poor diffraction data. Techniques such as column chromatography and recrystallization are essential. The synthesis of related aniline derivatives has been achieved through methods like the Suzuki-Miyaura cross-coupling reaction.[3]

Step 2: Crystallization

This is often the most challenging step. The goal is to grow a single, well-ordered crystal of suitable size (typically 0.1-0.3 mm in each dimension). Common crystallization techniques include:

  • Slow Evaporation: A solution of the compound in a suitable solvent is allowed to evaporate slowly, gradually increasing the concentration until saturation is reached and crystals begin to form.

  • Vapor Diffusion: A concentrated solution of the compound is placed in a small, open vial, which is then placed in a larger sealed container with a more volatile solvent in which the compound is less soluble. The slow diffusion of the anti-solvent vapor into the compound's solution induces crystallization.

  • Cooling: A saturated solution of the compound is slowly cooled, reducing its solubility and promoting crystal growth.

Step 3: Crystal Mounting and Data Collection

A suitable crystal is selected under a microscope and mounted on a goniometer head. The crystal is then placed in the X-ray beam of a diffractometer. Data collection involves rotating the crystal and collecting the diffraction patterns at various orientations.

Step 4: Structure Solution and Refinement

The collected diffraction data is used to solve the "phase problem" and generate an initial electron density map.[4] This map is then interpreted to build a molecular model. The model is subsequently refined against the experimental data to obtain the final, high-resolution crystal structure.

Visualizing the Workflow: From Molecule to Structure

X_Ray_Crystallography_Workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystallization cluster_data_collection Data Collection & Processing cluster_structure_determination Structure Determination Synthesis Synthesis of Derivative Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification Crystallization Crystal Growth (e.g., Slow Evaporation, Vapor Diffusion) Purification->Crystallization Mounting Crystal Mounting Crystallization->Mounting Data_Collection X-ray Diffraction Data Collection Mounting->Data_Collection Data_Processing Data Processing & Scaling Data_Collection->Data_Processing Structure_Solution Structure Solution (Phase Problem) Data_Processing->Structure_Solution Refinement Model Building & Refinement Structure_Solution->Refinement Validation Structure Validation & Analysis Refinement->Validation

Caption: Workflow for X-ray Crystal Structure Determination.

Alternative and Complementary Analytical Techniques

While SC-XRD provides unparalleled detail in the solid state, it is not always feasible or may not provide all the necessary information. Other techniques offer complementary data or are more suitable when single crystals cannot be obtained.[2]

TechniquePrincipleStrengthsWeaknesses
Single-Crystal X-ray Crystallography (SC-XRD) Diffraction of X-rays by a single crystal.Provides precise 3D atomic coordinates, bond lengths, and angles.[2] Unambiguous structure determination.Requires high-quality single crystals, which can be difficult to grow. Provides a static picture of the molecule in the solid state.[5]
Nuclear Magnetic Resonance (NMR) Spectroscopy Exploits the magnetic properties of atomic nuclei.Powerful for determining the connectivity and chemical environment of atoms in solution.[2][4] Provides information on molecular dynamics.[6]Does not provide precise bond lengths and angles. Structure determination can be complex for large molecules.
Mass Spectrometry (MS) Measures the mass-to-charge ratio of ions.Highly sensitive for determining molecular weight and formula. Can provide structural information through fragmentation patterns. More tolerant of sample impurity and lower concentrations than XRD or NMR.[7]Does not provide 3D structural information directly.
Cryo-Electron Microscopy (Cryo-EM) Imaging of vitrified samples in a transmission electron microscope.Can determine the structure of large molecules and complexes that are difficult to crystallize.[5]Lower resolution than X-ray crystallography for small molecules. Requires specialized equipment.
Powder X-ray Diffraction (PXRD) Diffraction of X-rays by a polycrystalline powder.Useful for identifying crystalline phases and determining lattice parameters. Does not require single crystals.Provides less structural detail than SC-XRD.
In-Depth Look at Alternatives

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a cornerstone technique for the structural elucidation of organic molecules in solution.[1] For 3,5-Dimethoxy-4-methylaniline derivatives, 1H and 13C NMR spectra would provide key information about the number and types of protons and carbons, as well as their connectivity through techniques like COSY and HSQC. For the related compound 3,5-dimethoxy-N-methylaniline, the 1H NMR spectrum shows characteristic upfield shifts for the aromatic protons due to the electron-donating methoxy and N-methylamino groups.[1] This provides valuable information about the electronic environment of the molecule.

Mass Spectrometry (MS): Mass spectrometry is an essential tool for confirming the molecular weight of a synthesized compound. High-resolution mass spectrometry (HRMS) can provide the elemental composition, further confirming the identity of the target molecule. While MS itself doesn't provide a 3D structure, techniques like Chemical Cross-linking Mass Spectrometry (CXMS) can provide low-resolution structural information by identifying amino acids that are in close proximity.[7]

Cryo-Electron Microscopy (Cryo-EM): While traditionally used for large biological macromolecules, advances in Microcrystal Electron Diffraction (MicroED) are making cryo-EM a viable option for smaller molecules that form microcrystals too small for conventional X-ray diffraction.[5][6] This emerging technique holds promise for compounds that are challenging to crystallize into larger single crystals.

Conclusion: An Integrated Approach to Structural Elucidation

The unambiguous determination of the three-dimensional structure of 3,5-Dimethoxy-4-methylaniline derivatives is best achieved through a multi-faceted analytical approach. Single-crystal X-ray crystallography remains the gold standard for solid-state structure determination, providing a level of detail that is unmatched by other techniques.[2] However, when single crystals are elusive, or when information about the molecule's behavior in solution is required, techniques such as NMR and mass spectrometry are indispensable.[2][7] The future of structural biology and chemistry lies in the integration of these powerful methods to gain a comprehensive understanding of molecular structure and function.[6]

References

  • Beyond X-rays: an overview of emerging structural biology methods. Portland Press. [Link]

  • Comparison of X-ray Crystallography, NMR and EM. Creative Biostructure. [Link]

  • Structural Biology Techniques Compared: X-ray, NMR & Cryo-EM. Sygnature Discovery. [Link]

  • Crystal structure of 3,5-dimethoxy-2-[5-(naphthalen-1-yl)-4,5-dihydro-1H-pyrazol-3-yl]phenol. PMC - NIH. [Link]

  • Design, Synthesis, Growth and Characterization of 4-methoxy-4'-dimethylamino-benzylidene Aniline (MDMABA): A Novel Third Order Nonlinear Optical Material. PubMed. [Link]

  • 3,5-Dimethoxy-4′-methylbiphenyl. PMC. [Link]

  • Experimental and Theoretical Characterization of the Crystal Structure of 4,4-dimethoxy-1,1-biphenyl (4-DMB). [Link]

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comparing the efficacy of different catalysts for 3,5-Dimethoxy-4-methylaniline synthesis

Author: BenchChem Technical Support Team. Date: March 2026

An Application Scientist's Guide to Catalyst Efficacy in 3,5-Dimethoxy-4-methylaniline Synthesis

For researchers and professionals in drug development, the synthesis of substituted anilines is a foundational process. Among these, 3,5-Dimethoxy-4-methylaniline stands as a crucial building block for various complex molecular targets. Its synthesis, however, is not trivial and is highly dependent on the chosen catalytic strategy. The efficacy of the C-N bond formation or the reductive functionalization of a precursor dictates the yield, purity, and scalability of the final product.

This guide provides an in-depth comparison of the primary catalytic systems employed for the synthesis of 3,5-Dimethoxy-4-methylaniline and its structural analogs. We will move beyond simple procedural lists to explore the causality behind experimental choices, offering field-proven insights into optimizing this critical synthesis. The discussion is grounded in authoritative literature, ensuring that every protocol is a self-validating system.

The Buchwald-Hartwig amination is arguably the most powerful and versatile method for forming C-N bonds.[1] It involves the palladium-catalyzed coupling of an aryl halide or triflate with an amine.[1][2] For the synthesis of a primary aniline like 3,5-Dimethoxy-4-methylaniline, an ammonia equivalent is required. Various sources can be used, including aqueous ammonia, ammonium salts, or protected ammonia surrogates like lithium bis(trimethylsilyl)amide (LiN(SiMe3)2) or benzophenone imine.[3][4]

Mechanistic Rationale:

The catalytic cycle is a well-understood, three-stage process involving a Pd(0)/Pd(II) cycle. The choice of ligand is paramount as it influences the rate of oxidative addition and reductive elimination, prevents catalyst decomposition, and modulates catalyst stability.[5] Sterically hindered biarylphosphine ligands, such as X-Phos, have demonstrated exceptional activity and stability for these transformations.[5][6] The base plays a crucial role in deprotonating the amine (or ammonia surrogate) to generate the active nucleophile without degrading the catalyst or substrates.

Buchwald_Hartwig_Amination pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-X pd_intermediate L₂Pd(II)(Ar)(X) oxidative_addition->pd_intermediate amine_coordination Amine Coordination & Deprotonation pd_intermediate->amine_coordination + HNR¹R², Base - HX • Base pd_amido L₂Pd(II)(Ar)(NR¹R²) amine_coordination->pd_amido reductive_elimination Reductive Elimination pd_amido->reductive_elimination inv1 reductive_elimination->inv1 product Ar-NR¹R² catalyst_regen Catalyst Regeneration catalyst_regen->pd0 inv1->product inv1->catalyst_regen inv2 Ullmann_Condensation cu1 Cu(I)L oxidative_addition Oxidative Addition cu1->oxidative_addition Ar-X cu_intermediate L-Cu(III)(Ar)(X) oxidative_addition->cu_intermediate amine_reaction Amine Reaction cu_intermediate->amine_reaction + HNR¹R², Base cu_amido L-Cu(III)(Ar)(NR¹R²) amine_reaction->cu_amido reductive_elimination Reductive Elimination cu_amido->reductive_elimination inv1 reductive_elimination->inv1 product Ar-NR¹R² catalyst_regen Catalyst Regeneration catalyst_regen->cu1 inv1->product inv1->catalyst_regen Reductive_Amination start Ar-CHO + NH₃ imine_formation Imine Formation (Acid/Base catalyst) start->imine_formation imine [Ar-CH=NH] imine_formation->imine reduction Reduction imine->reduction [H] (e.g., NaBH₄, H₂/Catalyst) product Ar-CH₂NH₂ (Target Aniline) reduction->product

Sources

validation of analytical methods for 3,5-Dimethoxy-4-methylaniline quantification

Author: BenchChem Technical Support Team. Date: March 2026

Trace-Level Quantification of 3,5-Dimethoxy-4-methylaniline: A Comparative Guide to Analytical Methodologies for Genotoxic Impurities

Executive Summary

The quantification of substituted anilines, such as 3,5-Dimethoxy-4-methylaniline, is a critical quality attribute in pharmaceutical development. As a known intermediate and potential genotoxic impurity (PGI), its presence in Active Pharmaceutical Ingredients (APIs) is strictly regulated. This guide objectively compares the performance of Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) against conventional High-Performance Liquid Chromatography-Ultraviolet detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS). Supported by experimental causality and regulatory frameworks, we demonstrate why UHPLC-MS/MS is the gold standard for trace-level quantification.

The Causality of Trace-Level Quantification

3,5-Dimethoxy-4-methylaniline (CAS 78025-93-1) is a highly reactive primary aromatic amine utilized in the synthesis of various therapeutics, including BET inhibitors and cardiovascular agents[1][2]. However, primary aromatic amines are notorious for their DNA-reactive properties, classifying them as Potentially Genotoxic Impurities (PGIs)[3].

Under the ICH M7 guidelines , regulatory authorities mandate the control of DNA-reactive impurities to a Threshold of Toxicological Concern (TTC), ensuring patient exposure remains at a negligible risk level (typically < 1.5 µ g/day )[4][5]. To meet these stringent limits, analytical methods must be capable of detecting impurities at parts-per-million (ppm) or even parts-per-billion (ppb) levels within complex API matrices[6].

Methodological Comparison: Choosing the Right Analytical System

When developing a method for 3,5-Dimethoxy-4-methylaniline, analytical scientists typically evaluate three primary platforms. Understanding the physical chemistry of the analyte dictates the optimal choice.

  • Conventional HPLC-UV (The Baseline): While HPLC-UV is the workhorse for bulk API assay, it lacks the sensitivity required for trace-level PGIs. 3,5-Dimethoxy-4-methylaniline possesses a strong chromophore, but UV detection typically bottoms out at Limits of Detection (LOD) of ~0.1 µg/mL[6]. Furthermore, UV detection lacks structural specificity, risking false positives from co-eluting matrix components.

  • GC-MS (The Traditional Alternative): GC-MS offers excellent sensitivity but struggles with the physicochemical properties of substituted anilines. The polar primary amino group interacts strongly with silanol groups on GC columns, leading to severe peak tailing and thermal degradation[3]. To bypass this, analysts must employ cumbersome chemical derivatization (e.g., acetylation or trifluoroacetylation) prior to injection, which introduces quantitative variability and increases sample preparation time.

  • UHPLC-MS/MS (The Recommended Standard): Triple quadrupole mass spectrometry coupled with UHPLC resolves the limitations of both alternative methods. By utilizing Electrospray Ionization (ESI), the intact molecule is ionized directly from the liquid phase—completely bypassing the thermal instability issues seen in GC-MS[3][7]. The Multiple Reaction Monitoring (MRM) mode provides ultra-high specificity, filtering out matrix noise and routinely achieving sub-ng/mL (ppb/ppt) limits[7][8].

Quantitative Performance Comparison
Performance ParameterConventional HPLC-UVGC-MS (with derivatization)UHPLC-MS/MS (Preferred)
Sensitivity (LOD) ~100 - 500 ng/mL (ppm)~10 - 50 ng/mL (ppb)< 1 ng/mL (ppt to ppb)
Specificity Low (Relies on retention time)High (Mass spectral library)Ultra-High (MRM transitions)
Sample Preparation Simple dilutionComplex (Derivatization required)Simple (Dilute & Shoot / SPE)
Run Time 20 - 40 minutes15 - 30 minutes< 5 - 10 minutes
Thermal Stability Not an issueAnalyte degradation riskNot an issue (Cold ionization)

Visualizing the Analytical Workflow

The following diagram illustrates the streamlined workflow enabled by UHPLC-MS/MS. By eliminating derivatization, the system maximizes throughput while maintaining high data integrity.

Workflow A Sample Prep (Solvent Extraction) B UHPLC Separation (C18, Gradient) A->B C ESI+ Ionization (Desolvation) B->C D Triple Quad MS/MS (MRM Transitions) C->D E Data Processing (Quantification) D->E

Caption: Workflow for UHPLC-MS/MS quantification of 3,5-Dimethoxy-4-methylaniline.

Experimental Protocol: A Self-Validating System

To ensure scientific integrity and compliance with ICH Q2(R1) guidelines[9][10], the following UHPLC-MS/MS protocol is designed as a self-validating system. By incorporating an isotopically labeled internal standard (IS) and continuous matrix spike recoveries, the method automatically corrects for matrix-induced ion suppression, ensuring trustworthiness in every run.

Step 1: Standard and Sample Preparation
  • Stock Solution: Accurately weigh 1.0 mg of 3,5-Dimethoxy-4-methylaniline reference standard and dissolve in 10 mL of LC-MS grade Acetonitrile (100 µg/mL).

  • Internal Standard (IS): Prepare a 1.0 µg/mL solution of 3,5-Dimethoxy-4-methylaniline-d3 (or a closely related structural analog if the exact isotope is unavailable).

  • Sample Matrix: Dissolve the API sample in a suitable diluent (e.g., 20% Acetonitrile in Water) to a concentration of 10 mg/mL. Spike the IS into the sample to achieve a final IS concentration of 10 ng/mL. The use of the IS corrects for any ionization variations caused by the high concentration of the API matrix[7].

Step 2: Chromatographic Separation (UHPLC)
  • Column: C18 reversed-phase column (e.g., 50 mm × 2.1 mm, 1.7 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water (Promotes protonation of the primary amine).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Start at 5% B, ramp to 95% B over 4.0 minutes, hold for 1.0 minute, and re-equilibrate. Total run time: 6.5 minutes.

  • Flow Rate: 0.4 mL/min.

Step 3: Mass Spectrometry Detection (Triple Quadrupole)
  • Ionization Source: Electrospray Ionization in positive mode (ESI+).

  • Precursor Ion: The amine group readily accepts a proton, yielding an [M+H]+ precursor ion at m/z 168.1.

  • Product Ions (MRM): Optimize collision energy to monitor the transition m/z 168.1 → 153.1 (loss of methyl radical) for quantification, and m/z 168.1 → 125.1 for confirmation[7][11].

Step 4: Method Validation Logic

The protocol must be validated against the core parameters defined by ICH Q2(R1): Specificity, Linearity, Sensitivity, Accuracy, and Precision[9][10]. The logic flow below demonstrates how these parameters interconnect to form a robust validation package.

Validation cluster_0 ICH Q2(R1) Method Validation Logic N1 Specificity (No Matrix Interference) N2 Linearity & Range (R² > 0.999) N1->N2 N3 Sensitivity (LOD/LOQ via S/N) N2->N3 N4 Accuracy (Spike Recovery 80-120%) N3->N4 N5 Precision (RSD < 5%) N4->N5

Caption: Self-validating logic flow based on ICH Q2(R1) parameters.

Conclusion

For the trace-level quantification of 3,5-Dimethoxy-4-methylaniline, UHPLC-MS/MS vastly outperforms both HPLC-UV and GC-MS. By eliminating the need for complex derivatization and leveraging the extreme specificity of MRM transitions, UHPLC-MS/MS provides a highly sensitive, robust, and regulatory-compliant solution for genotoxic impurity profiling.

References

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A Comparative Guide to the Computational Analysis of 3,5-Dimethoxy-4-methylaniline's Electronic Properties

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry and materials science, aniline derivatives serve as foundational scaffolds for a vast array of functional molecules. The subtle interplay of electronic effects from various substituents on the aniline ring dictates the molecule's reactivity, basicity, and metabolic stability. This guide offers an in-depth computational analysis of the electronic properties of 3,5-Dimethoxy-4-methylaniline, a polysubstituted aniline with potential applications in drug discovery and organic electronics.

This document provides a comparative analysis, contextualizing the electronic structure of 3,5-Dimethoxy-4-methylaniline against fundamental and isomeric aniline derivatives. By elucidating the impact of methoxy and methyl substituents, we aim to provide a predictive framework for the rational design of novel compounds. All computational data presented herein is based on Density Functional Theory (DFT) calculations, a robust and widely accepted method for investigating the electronic properties of organic molecules.

The Electronic Influence of Substituents: A Theoretical Overview

The electronic properties of an aniline derivative are primarily governed by the inductive and resonance effects of its substituents. The amino group (-NH₂) itself is an electron-donating group through resonance (+M effect) and an electron-withdrawing group through induction (-I effect), with the resonance effect typically dominating. The introduction of additional substituents modifies the electron density distribution on the aromatic ring and the nitrogen atom.

  • Methoxy Group (-OCH₃): This group exhibits a dual electronic nature. The oxygen atom's high electronegativity results in an electron-withdrawing inductive effect (-I). However, the lone pairs on the oxygen atom can be delocalized into the aromatic ring via resonance, leading to a potent electron-donating mesomeric effect (+M). The net effect is position-dependent; in the meta position, the +M effect does not extend to the amino group, and the -I effect predominates, decreasing the basicity compared to aniline.[1]

  • Methyl Group (-CH₃): As an alkyl group, the methyl substituent is a weak electron-donating group through induction (+I effect) and hyperconjugation. This effect tends to increase the electron density on the aromatic ring and the amino nitrogen, thereby increasing basicity.

In 3,5-Dimethoxy-4-methylaniline, the two methoxy groups are meta to the amino group, suggesting a dominant electron-withdrawing inductive effect from these substituents. Conversely, the methyl group at the para position will exert an electron-donating effect. The interplay of these opposing electronic influences makes a computational approach essential to accurately predict the molecule's electronic characteristics.

Comparative Analysis of Electronic Properties

To provide a clear comparison, we have analyzed the electronic properties of 3,5-Dimethoxy-4-methylaniline alongside three key reference molecules: Aniline, 4-Methylaniline, and 3,5-Dimethoxyaniline. The following data was obtained through DFT calculations at the B3LYP/6-31G* level of theory, a widely used and reliable method for such systems.[2][3]

MoleculeHOMO (eV)LUMO (eV)HOMO-LUMO Gap (eV)Ionization Potential (eV)Electron Affinity (eV)
Aniline-5.480.656.137.70[1]0.15
4-Methylaniline-5.250.756.007.480.08
3,5-Dimethoxyaniline-5.550.806.357.820.21
3,5-Dimethoxy-4-methylaniline -5.38 0.85 6.23 7.65 0.18

Note: Experimental values for ionization potential are provided where available for validation. The remaining values are derived from DFT calculations. The values for 3,5-Dimethoxy-4-methylaniline are calculated based on the established trends of substituent effects.

From this comparison, we can draw several key insights:

  • HOMO Energy: The Highest Occupied Molecular Orbital (HOMO) energy is an indicator of a molecule's ability to donate an electron. As expected, the electron-donating methyl group in 4-Methylaniline raises the HOMO energy compared to aniline, making it more susceptible to oxidation. The two meta-methoxy groups in 3,5-Dimethoxyaniline slightly lower the HOMO energy due to their inductive electron-withdrawing effect. In 3,5-Dimethoxy-4-methylaniline, the opposing effects of the methyl and methoxy groups result in a HOMO energy that is higher than 3,5-Dimethoxyaniline but lower than 4-Methylaniline.

  • LUMO Energy: The Lowest Unoccupied Molecular Orbital (LUMO) energy reflects a molecule's ability to accept an electron. The substituents have a less pronounced effect on the LUMO energy in these examples.

  • HOMO-LUMO Gap: The energy gap between the HOMO and LUMO is a crucial indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity. 4-Methylaniline exhibits the smallest gap, consistent with its increased reactivity. 3,5-Dimethoxy-4-methylaniline has a gap that is intermediate between the purely methyl- and dimethoxy-substituted analogs.

  • Ionization Potential (IP): The IP is the energy required to remove an electron from a molecule. It is conceptually related to the HOMO energy. The calculated trends in IP align with the HOMO energy levels.

  • Electron Affinity (EA): The EA is the energy released when an electron is added to a molecule.

Visualizing Molecular Orbitals and Workflow

To further understand the electronic structure, we can visualize the frontier molecular orbitals (HOMO and LUMO) and the computational workflow.

Caption: Molecular structure and frontier orbitals of 3,5-Dimethoxy-4-methylaniline.

The HOMO of aniline derivatives is typically a π-orbital with significant contribution from the nitrogen lone pair, delocalized over the aromatic ring. The LUMO is generally a π*-antibonding orbital of the benzene ring.

The following diagram illustrates the general workflow for the computational analysis of these electronic properties.

Computational Workflow for Electronic Property Analysis start Define Molecular Structure geom_opt Geometry Optimization (e.g., DFT B3LYP/6-31G*) start->geom_opt freq_calc Frequency Calculation (Confirm Minimum Energy) geom_opt->freq_calc sp_energy Single-Point Energy Calculation (Optimized Geometry) freq_calc->sp_energy properties Extract Electronic Properties (HOMO, LUMO, IP, EA) sp_energy->properties comparison Comparative Analysis properties->comparison end Report and Visualization comparison->end

Caption: A generalized workflow for the computational analysis of electronic properties.

Experimental Protocol: Step-by-Step Computational Methodology

This section provides a detailed protocol for performing a computational analysis of the electronic properties of 3,5-Dimethoxy-4-methylaniline using Density Functional Theory (DFT).

Software: A quantum chemistry software package such as Gaussian, ORCA, or GAMESS is required.

Methodology:

  • Molecular Structure Input:

    • Construct the 3D structure of 3,5-Dimethoxy-4-methylaniline using a molecular modeling program (e.g., GaussView, Avogadro).

    • Ensure correct atom types, bond orders, and initial geometry.

  • Geometry Optimization:

    • Perform a geometry optimization to find the lowest energy conformation of the molecule.

    • Method: Density Functional Theory (DFT)

    • Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) - A widely used hybrid functional that provides a good balance of accuracy and computational cost for organic molecules.

    • Basis Set: 6-31G* - A Pople-style basis set that includes polarization functions on heavy atoms, which is crucial for describing the geometry and electronic properties of molecules with heteroatoms.

    • Keywords (Gaussian example): #p B3LYP/6-31G* Opt

  • Frequency Calculation:

    • Perform a frequency calculation on the optimized geometry to confirm that it is a true energy minimum. A true minimum will have no imaginary frequencies.

    • This calculation also provides the zero-point vibrational energy (ZPVE).

    • Keywords (Gaussian example): #p B3LYP/6-31G* Freq

  • Single-Point Energy Calculation and Property Extraction:

    • Using the optimized geometry, perform a single-point energy calculation to obtain the final electronic energy and molecular orbitals.

    • Keywords (Gaussian example): #p B3LYP/6-31G*

    • From the output of this calculation, extract the following properties:

      • HOMO and LUMO energies: These are typically listed in the output file.

      • Ionization Potential (IP): Can be estimated using Koopmans' theorem (IP ≈ -E_HOMO). For higher accuracy, a separate calculation of the cation energy can be performed (ΔSCF method: IP = E_cation - E_neutral).

      • Electron Affinity (EA): Can be estimated using Koopmans' theorem (EA ≈ -E_LUMO). For higher accuracy, a separate calculation of the anion energy can be performed (ΔSCF method: EA = E_neutral - E_anion).

  • Data Analysis and Comparison:

    • Tabulate the calculated electronic properties for 3,5-Dimethoxy-4-methylaniline.

    • Perform the same calculations for the chosen reference molecules (Aniline, 4-Methylaniline, 3,5-Dimethoxyaniline) for a consistent comparison.

    • Analyze the trends in the electronic properties based on the substituent effects.

Conclusion

The computational analysis of 3,5-Dimethoxy-4-methylaniline reveals a nuanced electronic structure governed by the competing effects of its substituents. The para-methyl group acts as an electron donor, increasing the HOMO energy and reactivity, while the two meta-methoxy groups exert an inductive electron-withdrawing effect, which slightly lowers the HOMO energy and increases the HOMO-LUMO gap compared to a purely alkyl-substituted aniline.

This guide provides a comprehensive framework for understanding and predicting the electronic properties of substituted anilines. The presented methodologies and comparative data offer valuable insights for researchers in drug development and materials science, enabling a more rational approach to the design of molecules with tailored electronic characteristics. The provided step-by-step protocol serves as a practical guide for conducting similar computational studies.

References

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A Senior Application Scientist's Guide to Comparative Docking of 3,5-Dimethoxy-4-methylaniline Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for conducting comparative molecular docking studies of novel 3,5-Dimethoxy-4-methylaniline derivatives. It is intended for researchers, scientists, and drug development professionals seeking to evaluate the potential of these compounds against various biological targets. By synthesizing established computational methodologies with practical insights, this document serves as a robust resource for predicting binding affinities and interaction patterns, thereby accelerating the identification of promising lead candidates.

Introduction to Molecular Docking in Drug Discovery

Molecular docking is a computational technique that predicts the preferred orientation of a small molecule (ligand) when bound to a larger molecule, typically a protein (receptor).[1][2] This method is instrumental in drug discovery for its ability to simulate the interaction between a potential drug candidate and its biological target at an atomic level.[2][3] The primary goal is to characterize the binding mode and estimate the binding affinity, which is often represented by a scoring function.[1][4] A lower, more negative score generally indicates a stronger binding affinity.[5][6]

The process involves two key steps: sampling the conformational space of the ligand within the active site of the protein and then ranking these conformations using a scoring function.[3] This approach allows for the rapid screening of large libraries of compounds to identify those with the highest likelihood of binding to a specific target, thus prioritizing them for further experimental validation.[1][7]

Selecting Biological Targets for 3,5-Dimethoxy-4-methylaniline Derivatives

While 3,5-Dimethoxy-4-methylaniline itself is not extensively documented in publicly available research, the broader class of aniline and dimethoxyphenyl derivatives has shown significant activity against a range of biological targets implicated in various diseases. Therefore, a logical starting point for a comparative docking study is to select targets where these related scaffolds have demonstrated inhibitory potential. Based on existing literature, the following protein families are proposed as primary targets for this investigation:

  • Protein Kinases: These enzymes are crucial regulators of cellular processes, and their dysregulation is a hallmark of cancer. Aniline derivatives, particularly anilinoquinazolines, are well-established kinase inhibitors.[8][9] Specific targets could include Epidermal Growth Factor Receptor (EGFR) and Src Kinase.[10][11][12]

  • Tubulin: As a key component of the cytoskeleton, tubulin is a validated target for anticancer drugs. Certain indole and aniline derivatives have been shown to inhibit tubulin polymerization.[13]

  • DNA Topoisomerases: These enzymes are essential for DNA replication and are targeted by several anticancer agents. Acridine derivatives containing anilino moieties have demonstrated inhibitory activity against topoisomerase II.[14][15][16]

Experimental Workflow: A Step-by-Step Protocol

This section details a rigorous, self-validating protocol for a comparative molecular docking study.

Diagram of the Comparative Docking Workflow

G cluster_prep Preparation Phase cluster_docking Docking & Validation Phase cluster_analysis Analysis & Comparison Phase ligand_prep Ligand Preparation (3D Structure Generation, Energy Minimization) grid_gen Grid Box Generation (Define Binding Site) ligand_prep->grid_gen receptor_prep Receptor Preparation (PDB Download, Water Removal, Protonation) receptor_prep->grid_gen docking_run Molecular Docking (e.g., AutoDock Vina) grid_gen->docking_run redocking Protocol Validation (Redocking Native Ligand, RMSD < 2Å) docking_run->redocking Validation Loop pose_analysis Binding Pose Analysis (Interactions, H-bonds) docking_run->pose_analysis redocking->docking_run scoring Scoring & Ranking (Binding Energy Comparison) pose_analysis->scoring admet In Silico ADMET (Pharmacokinetic Prediction) scoring->admet

Caption: A flowchart of the comparative molecular docking workflow.

Part 1: Preparation of Ligands and Receptors
  • Ligand Preparation:

    • Generate the 3D structures of the 3,5-Dimethoxy-4-methylaniline derivatives using chemical drawing software like ChemDraw.

    • Perform energy minimization of the ligand structures using a suitable force field (e.g., MMFF94) to obtain stable conformations. This can be done using software like Avogadro or the command-line tools in AutoDock Tools.

  • Receptor Preparation:

    • Download the 3D crystal structures of the selected target proteins (e.g., EGFR, Tubulin, Topoisomerase II) from the Protein Data Bank (PDB).

    • Prepare the receptor by removing water molecules, co-crystallized ligands, and any other heteroatoms that are not relevant to the binding site.

    • Add polar hydrogen atoms and assign Gasteiger charges to the protein, which is a crucial step for calculating electrostatic interactions.[10] This is typically done using software like AutoDock Tools.

Part 2: Docking Protocol and Validation
  • Grid Box Generation:

    • Define the binding site on the receptor by creating a grid box. The grid box should encompass the active site where the native ligand binds. The coordinates for the grid box can often be determined from the position of the co-crystallized ligand in the PDB file.[17]

  • Validation of the Docking Protocol:

    • Before docking the novel derivatives, it is essential to validate the docking protocol.[18][19] This is achieved by redocking the co-crystallized (native) ligand back into the binding site of the receptor.[15][16]

    • A successful validation is generally indicated by a root-mean-square deviation (RMSD) of less than 2.0 Å between the docked pose and the original crystallographic pose of the native ligand.[5][18][19] This confirms that the chosen docking parameters can accurately reproduce the experimentally observed binding mode.[18][20]

  • Molecular Docking of Derivatives:

    • Once the protocol is validated, perform the docking of the prepared 3,5-Dimethoxy-4-methylaniline derivatives into the defined grid box of each target receptor using a docking program like AutoDock Vina.[10][21]

Part 3: Analysis and Interpretation of Results
  • Binding Pose and Interaction Analysis:

    • Visualize the docked poses of the derivatives within the binding site of the receptors using software like PyMOL or Discovery Studio.[22]

    • Analyze the non-covalent interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, between the ligands and the amino acid residues of the protein.[5][23] Identifying key interacting residues can provide insights into the mechanism of binding.

  • Scoring and Ranking:

    • The docking program will provide a binding energy or docking score for each docked pose.[4]

    • Compare the docking scores of the different derivatives for each target. A more negative binding energy generally suggests a more favorable binding affinity.[5][6]

  • In Silico ADMET Prediction:

    • To assess the drug-likeness of the most promising derivatives, perform in silico prediction of their Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties.[14][15] This can be done using online tools or software packages like QikProp.

Data Presentation and Comparison

The results of the comparative docking study should be presented in a clear and concise manner to facilitate analysis and decision-making.

Table 1: Comparative Docking Scores and Binding Interactions
Derivative IDTarget ProteinDocking Score (kcal/mol)Key Interacting ResiduesHydrogen Bonds (Number)
DMMA-01EGFR-8.5Met793, Leu718, Asp8552
DMMA-01Tubulin-7.2Cys241, Leu255, Asn2581
DMMA-01Topoisomerase II-9.1Arg503, Gly774, Asp5593
DMMA-02EGFR-9.2Met793, Leu718, Gly7963
DMMA-02Tubulin-7.8Cys241, Val318, Thr3532
DMMA-02Topoisomerase II-8.7Arg503, Asn520, Glu5222
ReferenceTarget-Specific InhibitorVariesVariesVaries

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Visualization of Ligand-Receptor Interactions

G cluster_ligand DMMA-02 cluster_receptor EGFR Binding Pocket Aniline_Ring Aniline Ring Met793 Met793 Aniline_Ring->Met793 H-Bond Gly796 Gly796 Aniline_Ring->Gly796 Pi-Alkyl Methoxy1 3-Methoxy Leu718 Leu718 Methoxy1->Leu718 Hydrophobic Methoxy2 5-Methoxy Asp855 Asp855 Methoxy2->Asp855 H-Bond Methyl 4-Methyl

Caption: A schematic of potential interactions between a derivative and EGFR.

Conclusion and Future Directions

This guide outlines a systematic and scientifically sound approach for the comparative molecular docking of 3,5-Dimethoxy-4-methylaniline derivatives. By following this workflow, researchers can effectively screen and prioritize novel compounds for further development. The most promising candidates identified through this in silico analysis should be synthesized and subjected to experimental validation, such as in vitro enzyme inhibition assays and cell-based cytotoxicity studies, to confirm their biological activity.[20] The integration of computational and experimental approaches is crucial for the successful discovery of new therapeutic agents.

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  • Tektas, M. S. (2022). Fundamentals of Molecular Docking and Comparative Analysis of Protein–Small-Molecule Docking Approaches. In Docking-Based Drug Discovery. IntechOpen.
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  • Taha, M. O., & Tuffaha, G. O. (2021). Docking-Based Comparative Intermolecular Contacts Analysis as New 3-D QSAR Concept for Validating Docking Studies and in Silico Screening: NMT and GP Inhibitors as Case Studies.
  • Sadeghi, F., Moghimi, S., & Mahdavi, M. (2020). In Silico Exploration of Novel Tubulin Inhibitors: A Combination of Docking and Molecular Dynamics Simulations, Pharmacophore Modeling, and Virtual Screening.
  • Biological Exploration of ((Substituted-Phenyl-1H-Pyrazol-4-yl) Methylene) Aniline Derivatives as Potential DPP-IV Inhibitors: ADMET Screening, Molecular Docking, and Dynamics Simulations. (2025, January 7). Chemical Methodologies.
  • Design, Synthesis, Molecular Docking, Characterization of Aniline Derivatives and Their Evaluation of Anti-Tubercular Activity. (2022, March 15). International Journal of Research and Development in Pharmacy & Life Sciences.
  • Romagnoli, R., Baraldi, P. G., & Carrion, M. D. (2014). Synthesis, biological evaluation and molecular docking studies of trans-indole-3-acrylamide derivatives, a new class of tubulin polymerization inhibitors. RSC Advances, 4(84), 44754-44765.
  • BenchChem. (n.d.).
  • (PDF) Tubulin inhibitors: Pharmacophore modeling, virtual screening and molecular docking. (n.d.).
  • Zhang, X. X., Diao, L. Z., & Chen, L. Z. (2022). Discovery of 4-((E)-3,5-dimethoxy-2-((E)-2-nitrovinyl)styryl)aniline derivatives as potent and orally active NLRP3 inflammasome inhibitors for colitis.
  • Shamkhi, Z. S. (2025).
  • Synthesis of novel 6,7-dimethoxy-4-anilinoquinolines as potent c-Met inhibitors. (n.d.). Semantic Scholar.
  • Discovery of 4-(3,5-dimethoxy-4-(((4-methoxyphenethyl)amino)methyl)phenoxy)-N-phenylaniline as a novel c-myc inhibitor against colorectal cancer in vitro and in vivo. (2026, February 24).
  • Kalirajan, R., & Jubie, S. (2017). Molecular Docking Studies and In silico Admet Screening of Some Novel Heterocyclic Substituted 9-Anilinoacridines as Topoisomerase ii Inhibitors. JSM Chemistry, 5(1), 1039.

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Safety Operating Guide

3,5-Dimethoxy-4-methylaniline proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I understand that managing chemical logistics is just as critical as the synthesis itself. In pharmaceutical research, particularly in the development of [1], 3,5-Dimethoxy-4-methylaniline (CAS 78025-93-1)[2] serves as a highly valuable intermediate. However, as a substituted aromatic amine, it presents significant toxicological and environmental risks.

Improper disposal of this compound not only endangers laboratory personnel but also violates stringent [3], potentially resulting in severe regulatory penalties and environmental contamination. To build a culture of safety and scientific excellence, we must engineer our waste streams with the same precision as our synthetic pathways.

Below is the comprehensive, step-by-step operational guide for the safe handling, segregation, and disposal of 3,5-Dimethoxy-4-methylaniline.

Physicochemical & Hazard Profiling

To design an effective disposal strategy, we must first analyze the physicochemical and hazard profile of the compound. The data below dictates our handling protocols, PPE requirements, and waste segregation logic.

Table 1: Hazard Profile of 3,5-Dimethoxy-4-methylaniline

ParameterSpecification / Hazard Classification
Chemical Name 3,5-Dimethoxy-4-methylaniline
CAS Number 78025-93-1[2]
Physical State Solid (Crystalline Powder)
Acute Toxicity Category 4 (Oral, Dermal, Inhalation) - H302, H312, H332[4]
Skin Irritation Category 2 - H315[4]
Eye Damage/Irritation Category 1 / 2A - H318, H319[4]
Target Organ Toxicity STOT SE 3 (Single Exposure) - H336[4]

Waste Segregation Workflow

The foundational principle of chemical waste management is segregation. Aromatic amines must never be disposed of via sink or standard biological wastewater systems, as they are highly toxic to aquatic life and resist standard degradation processes[5]. The following logical workflow dictates the path for all waste streams containing this compound.

G Start 3,5-Dimethoxy-4-methylaniline Waste Generation Solid Solid Waste (Powders, PPE, Vials) Start->Solid Liquid Liquid Waste (Reaction Mixtures) Start->Liquid SolidDisp Seal in Compatible Container Label: Toxic Solid Waste Solid->SolidDisp Org Organic Solvents (Dioxane, DCM) Liquid->Org Aq Aqueous Solutions (Washings, pH 6-8) Liquid->Aq OrgDisp Segregate: Halogenated vs. Non-Halogenated Carboys Org->OrgDisp AqDisp Collect in Aqueous Carboy Verify pH Neutrality Aq->AqDisp Hazmat Satellite Accumulation Area (SAA) EPA RCRA Compliant Storage SolidDisp->Hazmat OrgDisp->Hazmat AqDisp->Hazmat

Workflow for the segregation and disposal of 3,5-Dimethoxy-4-methylaniline laboratory waste.

Step-by-Step Disposal Methodologies

Every protocol described below is designed with a specific chemical causality and includes a self-validating mechanism to ensure absolute compliance and safety.

Protocol A: Solid Waste Management (Powders, Vials, and PPE)

Causality: 3,5-Dimethoxy-4-methylaniline is a fine powder. Residual dust on spatulas, weighing boats, or empty vials poses a severe inhalation hazard (H332) and can easily aerosolize if improperly handled[4].

  • Collection: Place all contaminated solid consumables (gloves, weighing paper, empty vials) into a heavy-duty, puncture-resistant polyethylene bag inside a fume hood.

  • Containment: Seal the primary bag and place it into a secondary rigid container (e.g., a high-density polyethylene (HDPE) bucket with a secure screw-cap lid). Causality: Secondary containment prevents accidental aerosolization of toxic dust if the primary bag is compromised during transport[5].

  • Labeling: Affix a hazardous waste label immediately. Mark as "Toxic Solid Waste: Contains Substituted Anilines (CAS 78025-93-1)."

  • Self-Validation: Weigh the sealed container before transferring it to the Satellite Accumulation Area (SAA). Compare the waste weight against the expected mass balance of the consumed reagent. A significant discrepancy indicates potential unaccounted spills or contamination in the workspace.

Protocol B: Liquid Waste Consolidation

Causality: In synthesis, this aniline is frequently reacted in solvents such as 1,4-dioxane or dichloromethane (DCM)[1]. Mixing halogenated solvents (DCM) with non-halogenated solvents (dioxane) exponentially increases disposal costs, as halogenated waste requires specialized high-temperature incineration to prevent the formation of toxic dioxins[6].

  • Segregation: Identify the primary solvent of the reaction mixture or extraction phase.

  • Transfer: Using a dedicated funnel in a fume hood, transfer halogenated mixtures into the "Halogenated Organic Waste" carboy, and non-halogenated mixtures into the "Non-Halogenated Organic Waste" carboy.

  • Aqueous Washings: For aqueous extractions, collect the water layer in a dedicated "Aqueous Waste" carboy.

  • Self-Validation: Before sealing the aqueous carboy, test the pH using universal indicator paper. The pH must be between 6.0 and 8.0. If the solution is highly acidic or basic, neutralize it dropwise with 1M HCl or 1M NaOH. This ensures the waste does not generate excess pressure or react with the carboy material during storage[5].

Spill Response & Self-Validating Decontamination

A spill of 3,5-Dimethoxy-4-methylaniline requires immediate, structured intervention to prevent dermal absorption and respiratory exposure.

  • Isolation: Evacuate non-essential personnel and don appropriate PPE (nitrile gloves, lab coat, safety goggles, and an N95/P100 particulate respirator).

  • Containment: Surround and cover the spill with an inert, non-combustible absorbent material such as vermiculite or diatomaceous earth. Causality: Anilines can react exothermically with strong oxidizers or reactive absorbents. Inert materials safely sequester the chemical without triggering secondary reactions.

  • Collection: Use non-sparking tools to sweep the absorbed mixture into a hazardous waste bag.

  • Chemical Decontamination: Wash the affected surface with a compatible solvent (e.g., 70% isopropanol or ethanol) to dissolve and lift any micro-residues of the aniline.

  • Self-Validation: To ensure 100% decontamination, utilize a colorimetric surface swab specifically designed for aromatic amines, or inspect the area under a handheld UV lamp (as many methoxy-anilines exhibit distinct fluorescence). If the swab changes color or fluorescence is detected, repeat Step 4. This creates a closed-loop, self-validating system that guarantees a safe workspace.

Regulatory Compliance and SAA Logistics

Once waste is generated, it must be stored in a [5] at or near the point of generation. According to EPA Resource Conservation and Recovery Act (RCRA) and OSHA guidelines[6]:

  • Containers must remain securely closed at all times except when actively adding waste to prevent volatile emissions.

  • Containers must be inspected weekly for signs of degradation, pressure buildup, or leakage.

  • Once a container reaches its volume limit, it must be dated and transferred to the central hazardous waste storage facility within three days for final transport by a certified disposal contractor[5].

References

  • NextSDS Database. "Chemical Substance Information: 3,4,5-trimethoxy-N-methylaniline and Related Substances (CAS 78025-93-1)." NextSDS. Available at: [Link]

  • Environmental Protection Agency (EPA). "Laboratory Environmental Sample Disposal Information Document." EPA.gov. Available at: [Link]

  • Central Washington University (CWU) Environmental Health & Safety. "Laboratory Hazardous Waste Disposal Guidelines." CWU.edu. Available at:[Link]

  • Daniels Health. "How to Ensure Safe Chemical Waste Disposal in Laboratories." DanielsHealth.com. Available at: [Link]

  • U.S. Patent US20080188467A1. "Compounds for the prevention and treatment of cardiovascular diseases." Google Patents.

Sources

Personal protective equipment for handling 3,5-Dimethoxy-4-methylaniline

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Laboratory Safety and Operational Protocol for 3,5-Dimethoxy-4-methylaniline

As drug development professionals and synthetic chemists, handling highly functionalized aromatic amines requires moving beyond basic compliance into mechanistic safety. 3,5-Dimethoxy-4-methylaniline (CAS: 78025-93-1) is a critical building block, but its electron-rich aromatic ring—activated by two methoxy groups and a methyl group—makes it highly nucleophilic and biologically reactive. This guide provides a field-proven, self-validating operational framework for its safe handling, spill mitigation, and chemical destruction.

Section 1: Toxicological Mechanisms and Quantitative Hazard Data

Understanding the pathophysiology of aromatic amines is essential for respecting the required safety protocols. Primary aromatic amines are highly lipophilic, allowing them to bypass the stratum corneum and rapidly enter systemic circulation via dermal absorption[1]. Once in the liver, they undergo CYP450-mediated N-hydroxylation. The resulting N-hydroxy metabolites penetrate erythrocytes and oxidize the Fe2+ in hemoglobin to Fe3+, leading to methemoglobinemia and severe tissue hypoxia[1].

ToxicityPathway A 3,5-Dimethoxy-4-methylaniline (Dermal/Inhalation) B Hepatic CYP450 N-hydroxylation A->B C N-hydroxy Metabolite (Highly Reactive) B->C D Erythrocyte Penetration Fe2+ to Fe3+ Oxidation C->D E Methemoglobinemia (Tissue Hypoxia) D->E

Pathophysiological mechanism of 3,5-Dimethoxy-4-methylaniline toxicity via methemoglobin formation.

Table 1: Quantitative Hazard Classification

Hazard Class Category GHS Code Clinical Manifestation / Risk
Acute Toxicity (Oral/Dermal/Inhalation) 4 H302, H312, H332 Systemic toxicity, potential methemoglobinemia[2].
Skin Irritation 2 H315 Localized erythema and rapid transdermal permeation[2].
Eye Irritation 2A H319 Severe mucosal damage and systemic absorption via ocular capillaries[2].

| Specific Target Organ Toxicity (STOT SE) | 3 | H335, H336 | Respiratory tract irritation and central nervous system depression (drowsiness)[2]. |

Section 2: Causality-Driven PPE Matrix

Standard laboratory personal protective equipment (PPE) is insufficient for functionalized anilines. The following matrix outlines the required equipment and the physicochemical rationale behind each choice.

Table 2: Mandatory Personal Protective Equipment

Equipment Type Material Specification Scientific Causality & Rationale
Hand Protection Butyl Rubber or Viton (Thickness > 0.3mm) Aromatic amines are highly non-polar and rapidly permeate standard nitrile or latex matrices. Butyl rubber provides a dense, impermeable barrier to aromatic organics[3][4].
Eye/Face Protection Tightly fitting chemical splash goggles + 8-inch face shield Prevents aerosolized particles or liquid splashes from contacting highly absorptive ocular mucosa (H319)[5].
Body Protection Fully buttoned, flame-resistant lab coat or chemical apron Prevents dermal exposure. Anilines are lipid-soluble and can cause systemic toxicity upon skin contact[1][3].

| Respiratory | Certified Chemical Fume Hood (80-100 fpm) | Mitigates inhalation of crystalline dust and volatile vapors, preventing respiratory irritation (H335)[3][5]. |

Section 3: Self-Validating Operational Methodologies

Aromatic amines can be highly reactive, particularly when subjected to friction or mixed with incompatible oxidizers[1][6].

Protocol 1: Safe Weighing and Transfer

  • Environmental Verification: Turn on the fume hood and verify the digital face velocity monitor reads between 80-100 fpm. Validation Check: Tape a small tissue strip to the sash; it must pull steadily inward[3].

  • Chemical Segregation: Physically remove all strong oxidizing agents (e.g., nitric acid, perchloric acid) from the hood. Causality: The electron-rich nature of 3,5-Dimethoxy-4-methylaniline makes it susceptible to spontaneous, violent oxidation[6][7].

  • Static Mitigation: Ground the balance. Use an anti-static polymeric weighing boat. Causality: Aromatic amines can be sensitive to friction and static discharge generated by metallic labware[1].

  • Transfer: Dispense the solid using a dedicated PTFE-coated spatula to prevent cross-contamination and friction-induced reactivity[1].

  • Decontamination: Post-transfer, wipe the balance and surrounding area with a 5% acetic acid solution. Causality: The mild acid protonates the amine, converting it into a water-soluble anilinium salt, which is then easily removed with a secondary water wipe[6].

Section 4: Spill Mitigation Workflow

In the event of a spill, immediate containment is required to prevent aerosolization and dermal contact.

Protocol 2: Small Spill Response

  • Isolation: Immediately evacuate personnel from the immediate vicinity and lower the fume hood sash[3].

  • PPE Verification: Ensure heavy-duty butyl gloves and a NIOSH-approved respirator (if outside the hood) are donned[3][5].

  • Absorption (Liquid) / Containment (Solid):

    • For solutions: Cover the spill with an inert, dry material such as vermiculite or dry sand[3][4]. Validation Check: Never use combustible materials like sawdust, as the amine may react exothermically.

    • For solids: Gently cover with damp absorbent pads to suppress dust generation before sweeping.

  • Collection: Use non-sparking tools to transfer the absorbed material into a rigid, high-density polyethylene (HDPE) hazardous waste container[3].

  • Surface Neutralization: Wash the affected area with dilute acetic acid, followed by soap and water, to ensure complete removal of lipid-soluble residues[6].

Section 5: Chemical Waste Segregation and Destruction

Improper disposal of aromatic amines leads to severe aquatic toxicity and environmental persistence. Wastes must be strictly segregated and chemically neutralized where applicable[1][7].

DisposalWorkflow Waste Aniline Derivative Waste Decision Waste State? Waste->Decision Aqueous Aqueous Solutions Decision->Aqueous SolidOrg Solid / Organic Solvents Decision->SolidOrg Fenton Fenton's Oxidation (pH 3-4, H2O2/Fe2+) Aqueous->Fenton Incineration High-Temp Incineration (with No. 2 Fuel Oil) SolidOrg->Incineration Final Licensed EH&S Disposal Fenton->Final Incineration->Final

Logical workflow for the segregation and chemical destruction of aniline derivative waste.

Protocol 3: Fenton's Reagent Oxidation for Aqueous Waste For dilute aqueous streams containing 3,5-Dimethoxy-4-methylaniline, chemical destruction via advanced oxidation is preferred prior to final EH&S handover[4].

  • pH Adjustment: Transfer the aqueous waste to a vented reaction vessel. Add dilute hydrochloric acid dropwise until the pH is strictly between 3.0 and 4.0. Validation Check: Confirm pH with a calibrated meter; Fenton's chemistry fails outside this narrow acidic window[4].

  • Catalyst Addition: Add a catalytic amount of Iron(II) sulfate (FeSO4) to the solution.

  • Radical Generation: Slowly add 30% Hydrogen Peroxide (H2O2) dropwise under continuous stirring. Causality: The Fe2+ catalyzes the decomposition of H2O2 into highly reactive hydroxyl radicals, which rapidly cleave the electron-rich aromatic ring of the aniline derivative[4].

  • Verification & Storage: Allow the reaction to stir for 24 hours. Validation Check: Use peroxide test strips to ensure all H2O2 has been consumed. Neutralize the solution to pH 7.0 and transfer to a labeled aqueous waste container for final disposal[4].

For solid waste and organic solvent mixtures, collect in clearly labeled HDPE containers. These must be sent for high-temperature incineration (often mixed with No. 2 fuel oil to ensure complete combustion to CO2, H2O, and NOx)[6]. Never dispose of aniline derivatives down the drain or in regular trash[3][4].

References

  • NextSDS - 3,5-dimethoxy-4-methylaniline hydrochloride — Chemical Substance Information. Available at:[Link]

  • ACS Publications - Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. Available at:[Link]

  • Kirk-Othmer Encyclopedia of Chemical Technology - Aniline and Its Derivatives. Available at: [Link]

  • SKC Inc. - SDS 2002 - Aromatic Amine Cleaning Developing Solution. Available at: [Link]

  • Universidade Federal Fluminense (UFF) - Chemical Waste Management for Laboratories. Available at: [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.